Product packaging for ENMD-2076 Tartrate(Cat. No.:CAS No. 934353-76-1)

ENMD-2076 Tartrate

Cat. No.: B1683880
CAS No.: 934353-76-1
M. Wt: 525.6 g/mol
InChI Key: KGWWHPZQLVVAPT-STTJLUEPSA-N
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Description

ENMD-2076 is an orally active, small-molecule multi-kinase inhibitor with a unique mechanism of action that targets both proliferative and angiogenic pathways, making it a valuable tool for cancer research . Its activity is primarily mediated through the selective inhibition of the mitotic kinase Aurora A (IC50 = 14 nM) and receptors involved in angiogenesis such as VEGFR2/KDR and FGFR1/2 . This dual action leads to the induction of cell cycle arrest and apoptosis in cancer cells, while also preventing the formation of new tumor blood vessels . Preclinical studies have demonstrated that ENMD-2076 inhibits the growth of a wide range of human solid tumor and hematopoietic cancer cell lines . Its research value is further supported by phase II clinical investigations in specific cancer types. For instance, ENMD-2076 has shown a clinical benefit in a subset of patients with advanced triple-negative breast cancer (TNBC), with treatment resulting in decreased cellular proliferation and microvessel density in tumor samples . Activity has also been observed in studies involving advanced soft tissue sarcomas, including cases of angiosarcoma and alveolar soft-part sarcoma . This compound is presented for research applications only. It is not intended for diagnostic or therapeutic use in humans. Researchers should handle this product with care and refer to the safety data sheet prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H31N7O6 B1683880 ENMD-2076 Tartrate CAS No. 934353-76-1

Properties

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;6-(4-methylpiperazin-1-yl)-N-(5-methyl-1H-pyrazol-3-yl)-2-[(E)-2-phenylethenyl]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N7.C4H6O6/c1-16-14-20(26-25-16)23-19-15-21(28-12-10-27(2)11-13-28)24-18(22-19)9-8-17-6-4-3-5-7-17;5-1(3(7)8)2(6)4(9)10/h3-9,14-15H,10-13H2,1-2H3,(H2,22,23,24,25,26);1-2,5-6H,(H,7,8)(H,9,10)/b9-8+;/t;1-,2-/m.1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGWWHPZQLVVAPT-STTJLUEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)NC2=CC(=NC(=N2)C=CC3=CC=CC=C3)N4CCN(CC4)C.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1)NC2=CC(=NC(=N2)/C=C/C3=CC=CC=C3)N4CCN(CC4)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N7O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1453868-32-0
Record name ENMD-2076
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1453868320
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ENMD-2076
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KXQ762CQTH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of ENMD-2076 Tartrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ENMD-2076 is an orally active, small-molecule kinase inhibitor that has demonstrated a unique dual mechanism of action, targeting pathways involved in both tumor cell proliferation and angiogenesis.[1][2] This multi-targeted approach offers a potential advantage over single-target agents by simultaneously addressing multiple key drivers of tumor growth and survival.[1] This technical guide provides a comprehensive overview of the mechanism of action of ENMD-2076, detailing its molecular targets, downstream signaling effects, and summarizing key preclinical and clinical findings.

Core Mechanism of Action: Dual Inhibition of Proliferation and Angiogenesis

ENMD-2076 exerts its antitumor effects through the selective inhibition of a distinct profile of protein kinases crucial for cell cycle regulation and the formation of new blood vessels.[1][2] Its primary modes of action are:

  • Antiproliferative Effects: Primarily driven by the potent inhibition of Aurora A kinase, a key regulator of mitosis.[1][3]

  • Antiangiogenic Effects: Achieved by targeting vascular endothelial growth factor receptors (VEGFRs) and fibroblast growth factor receptors (FGFRs), which are critical for angiogenesis.[1][2]

This dual activity leads to the induction of G2/M cell cycle arrest, apoptosis in tumor cells, and the inhibition of new blood vessel formation, ultimately resulting in tumor growth inhibition or regression.[3][4]

dot

ENMD-2076_Dual_Mechanism cluster_0 ENMD-2076 Tartrate cluster_1 Cellular Effects cluster_2 Molecular Targets cluster_3 Downstream Consequences ENMD_2076 ENMD-2076 AuroraA Aurora A Kinase ENMD_2076->AuroraA VEGFRs VEGFRs ENMD_2076->VEGFRs FGFRs FGFRs ENMD_2076->FGFRs Other_Kinases Other Kinases (Flt3, Src, etc.) ENMD_2076->Other_Kinases Anti_Proliferation Antiproliferation CellCycle_Arrest G2/M Cell Cycle Arrest Anti_Proliferation->CellCycle_Arrest Apoptosis Apoptosis Anti_Proliferation->Apoptosis Anti_Angiogenesis Antiangiogenesis Inhibit_Vessel_Formation Inhibition of New Blood Vessel Formation Anti_Angiogenesis->Inhibit_Vessel_Formation AuroraA->Anti_Proliferation VEGFRs->Anti_Angiogenesis FGFRs->Anti_Angiogenesis Other_Kinases->Anti_Proliferation Other_Kinases->Anti_Angiogenesis Tumor_Regression Tumor Growth Inhibition / Regression CellCycle_Arrest->Tumor_Regression Apoptosis->Tumor_Regression Inhibit_Vessel_Formation->Tumor_Regression

Caption: High-level overview of ENMD-2076's dual mechanism of action.

Molecular Targets and In Vitro Activity

ENMD-2076 has been shown to inhibit a range of kinases with varying potencies. The half-maximal inhibitory concentrations (IC50) against key targets are summarized below.

Target KinaseIC50 (nM)
Proliferation Targets
Aurora A14[1][5]
Aurora B350[1][3]
Flt31.86 - 3[3][4][5]
Src23 - 56.4[3][4]
c-Kit120[6]
Angiogenesis Targets
KDR/VEGFR240 - 58.2[3][4][5]
Flt4/VEGFR315.9[4]
FGFR170.8 - 93[3][4]
FGFR270.8 - 92.7[3][4]
PDGFRα56.4[4]

Signaling Pathways

ENMD-2076's inhibition of its primary targets leads to the disruption of several downstream signaling pathways.

Aurora A Kinase Inhibition and Antiproliferative Pathway

Inhibition of Aurora A kinase, a key regulator of mitosis, is a central component of ENMD-2076's antiproliferative activity.[1] This leads to a cascade of events including:

  • G2/M Phase Arrest: Disruption of mitotic spindle formation, leading to cell cycle arrest at the G2/M transition.[3][4]

  • Induction of Apoptosis: Prolonged mitotic arrest can trigger programmed cell death.[4][7]

  • Downregulation of Survivin and X-linked inhibitor of apoptosis (XIAP): Further promoting apoptosis.[3]

  • Inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is crucial for cell survival and proliferation.[3][8]

dot

ENMD-2076_Antiproliferative_Pathway ENMD_2076 ENMD-2076 AuroraA Aurora A Kinase ENMD_2076->AuroraA PI3K_Akt PI3K/Akt Pathway ENMD_2076->PI3K_Akt Mitotic_Spindle Mitotic Spindle Formation AuroraA->Mitotic_Spindle G2M_Arrest G2/M Cell Cycle Arrest Mitotic_Spindle->G2M_Arrest Disruption Apoptosis Apoptosis G2M_Arrest->Apoptosis Cell_Survival Cell Survival & Proliferation PI3K_Akt->Cell_Survival

Caption: ENMD-2076's antiproliferative signaling pathway.

VEGFR/FGFR Inhibition and Antiangiogenic Pathway

ENMD-2076's antiangiogenic properties stem from its inhibition of key receptor tyrosine kinases involved in the formation of new blood vessels.[1] The primary targets in this pathway are VEGFRs and FGFRs.[2] Inhibition of these receptors leads to:

  • Prevention of New Blood Vessel Formation: Crucial for supplying tumors with nutrients and oxygen.[2]

  • Regression of Existing Tumor Vasculature: Further restricting tumor growth.[2]

dot

ENMD-2076_Antiangiogenic_Pathway ENMD_2076 ENMD-2076 VEGFRs VEGFRs ENMD_2076->VEGFRs FGFRs FGFRs ENMD_2076->FGFRs Endothelial_Cell Endothelial Cell Proliferation, Migration, & Survival VEGFRs->Endothelial_Cell FGFRs->Endothelial_Cell Angiogenesis Angiogenesis (New Blood Vessel Formation) Endothelial_Cell->Angiogenesis

Caption: ENMD-2076's antiangiogenic signaling pathway.

Preclinical In Vitro and In Vivo Efficacy

In Vitro Antiproliferative Activity

ENMD-2076 has demonstrated potent antiproliferative activity across a wide range of human cancer cell lines.

Cell Line TypeIC50 Range (µM)
Solid Tumor and Hematopoietic Cancers0.025 - 0.7[2]
Breast Cancer0.25 - 16.1[9]
Human Leukemia0.025 - 0.53[4]
Multiple Myeloma2.99 - 7.06[3]
In Vivo Antitumor Activity

In various tumor xenograft models, orally administered ENMD-2076 has been shown to induce tumor growth inhibition or complete regression at well-tolerated doses.[1][2] Efficacy has been demonstrated in models of breast cancer, colon cancer, melanoma, leukemia, and multiple myeloma.[2][7] For instance, in an MDA-MB-231 triple-negative breast cancer xenograft model, treatment with 100 mg/kg of ENMD-2076 resulted in significant tumor growth inhibition.[9]

Clinical Trial Data

ENMD-2076 has been evaluated in several Phase I and Phase II clinical trials across various cancer types.

Cancer TypePhaseKey Outcomes
Advanced Solid TumorsIMTD established at 160 mg/m² orally once daily. Promising activity observed, particularly in ovarian cancer.[6]
Relapsed/Refractory AML/CMMLIMTD determined. Most common toxicities included fatigue, diarrhea, dysphonia, and hypertension.[10]
Platinum-Resistant Ovarian CancerII6-month Progression-Free Survival (PFS) rate of 22%. Median Time to Progression (TTP) of 3.6 months.[11]
Triple-Negative Breast CancerII6-month Clinical Benefit Rate (CBR) of 16.7%, including two partial responses.[12]
Ovarian Clear Cell CarcinomaII6-month PFS rate of 22%. Loss of ARID1A expression correlated with better PFS.[13]
Advanced Fibrolamellar CarcinomaIIOne partial response (3%) and 57% stable disease. Did not support further single-agent evaluation.[14]

Experimental Protocols

In Vitro Kinase Assays

The inhibitory activity of ENMD-2076 against recombinant human kinases was determined using standard kinase assay methodologies, such as the PanVera Z'-Lyte kinase assay kit.[3] These assays typically involve incubating the kinase, a substrate, and ATP with varying concentrations of the inhibitor, followed by quantification of substrate phosphorylation.

dot```dot digraph "Kinase_Assay_Workflow" { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Prepare_Reagents [label="Prepare Reagents:\n- Recombinant Kinase\n- Substrate\n- ATP\n- ENMD-2076 (serial dilutions)"]; Incubate [label="Incubate Kinase, Substrate,\nATP, and ENMD-2076"]; Detect_Phosphorylation [label="Detect Substrate Phosphorylation"]; Calculate_IC50 [label="Calculate IC50 Values"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Prepare_Reagents; Prepare_Reagents -> Incubate; Incubate -> Detect_Phosphorylation; Detect_Phosphorylation -> Calculate_IC50; Calculate_IC50 -> End; }

Caption: Workflow for the Sulforhodamine B (SRB) proliferation assay.

In Vivo Xenograft Studies

The antitumor efficacy of ENMD-2076 in vivo was evaluated using tumor xenograft models. [1]This typically involves subcutaneously injecting human cancer cells into immunocompromised mice. [1]Once tumors reach a specified size, the mice are treated with ENMD-2076 (administered orally) or a vehicle control. [1]Tumor volume is measured regularly to assess treatment efficacy. [7] dot

Xenograft_Study_Workflow Start Start Inject_Cells Inject Human Cancer Cells Subcutaneously into Mice Start->Inject_Cells Tumor_Growth Allow Tumors to Grow to a Predetermined Size Inject_Cells->Tumor_Growth Randomize_Mice Randomize Mice into Treatment and Control Groups Tumor_Growth->Randomize_Mice Treat_Mice Administer ENMD-2076 (Oral) or Vehicle Control Daily Randomize_Mice->Treat_Mice Measure_Tumors Measure Tumor Volume Regularly Treat_Mice->Measure_Tumors Analyze_Data Analyze Tumor Growth Inhibition/Regression Measure_Tumors->Analyze_Data End End Analyze_Data->End

Caption: General workflow for in vivo tumor xenograft studies.

Pharmacodynamic Analyses

In both preclinical and clinical studies, pharmacodynamic assessments were conducted to confirm the on-target activity of ENMD-2076. [1][6]This involved collecting tumor tissue or blood samples to measure biomarkers such as the phosphorylation status of target kinases (e.g., Aurora A, VEGFR2) and markers of cell proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3). [7][12]

Conclusion

This compound is a multi-targeted kinase inhibitor with a well-defined dual mechanism of action that encompasses both antiproliferative and antiangiogenic effects. Its ability to potently inhibit Aurora A kinase and key angiogenic kinases like VEGFR and FGFR provides a strong rationale for its clinical development. Preclinical studies have consistently demonstrated its robust antitumor activity, and clinical trials have shown promising signals of efficacy in various cancer types, particularly in ovarian and triple-negative breast cancers. Future research will likely focus on identifying predictive biomarkers to select patient populations most likely to benefit from ENMD-2076 and exploring its potential in combination therapies.

References

ENMD-2076 Tartrate: A Technical Guide to its Signaling Pathway Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ENMD-2076 is an orally bioavailable, multi-targeted small molecule kinase inhibitor that has demonstrated potent anti-proliferative and anti-angiogenic activities in a range of preclinical and clinical settings. This document provides a comprehensive technical overview of the signaling pathways modulated by ENMD-2076, its mechanism of action, and a summary of its activity in various cancer models. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.

Introduction

ENMD-2076 is a synthetic small molecule that selectively targets key kinases involved in cell cycle regulation and angiogenesis.[1] Its dual mechanism of action, targeting both tumor cell proliferation and the tumor microenvironment, makes it a compelling candidate for cancer therapy.[2][3] This guide delves into the core molecular mechanisms of ENMD-2076, providing a detailed understanding of its effects on critical signaling cascades.

Mechanism of Action

ENMD-2076 exerts its anti-cancer effects through the inhibition of two primary classes of kinases: Aurora kinases and various receptor tyrosine kinases (RTKs) involved in angiogenesis.[1][2][3]

  • Inhibition of Aurora Kinases: ENMD-2076 demonstrates potent and selective inhibition of Aurora A kinase, a key regulator of mitosis.[3][4] Aurora kinases are serine/threonine kinases that play a crucial role in mitotic checkpoint control, and their overexpression is common in many human cancers.[1][3] By inhibiting Aurora A, ENMD-2076 disrupts the mitotic process, leading to cell cycle arrest and apoptosis in tumor cells.[4][5]

  • Anti-Angiogenic Activity: The compound also targets a spectrum of RTKs that are critical for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[2][6] Key angiogenic kinases inhibited by ENMD-2076 include Vascular Endothelial Growth Factor Receptors (VEGFRs), Fibroblast Growth Factor Receptors (FGFRs), and Platelet-Derived Growth Factor Receptor α (PDGFRα).[3][6] This multi-targeted anti-angiogenic profile allows ENMD-2076 to effectively inhibit the formation of new tumor blood vessels.[2]

Signaling Pathway Modulation

The therapeutic potential of ENMD-2076 stems from its ability to modulate multiple critical signaling pathways simultaneously.

Aurora A Kinase Signaling Pathway

ENMD-2076's inhibition of Aurora A kinase disrupts the G2/M phase of the cell cycle. This leads to a cascade of events including the inhibition of mitotic spindle formation and improper chromosome segregation, ultimately triggering apoptosis.

Aurora_A_Pathway cluster_0 Cell Cycle Progression cluster_1 ENMD-2076 Action cluster_2 Molecular Targets & Outcomes G2 Phase G2 Phase Mitosis Mitosis G2 Phase->Mitosis Cell Division Cell Division Mitosis->Cell Division Apoptosis Apoptosis Mitosis->Apoptosis Dysregulation leads to ENMD-2076 ENMD-2076 Aurora A Kinase Aurora A Kinase ENMD-2076->Aurora A Kinase Inhibits Mitotic Spindle Formation Mitotic Spindle Formation Aurora A Kinase->Mitotic Spindle Formation Chromosome Segregation Chromosome Segregation Aurora A Kinase->Chromosome Segregation

Diagram 1: ENMD-2076 inhibition of the Aurora A kinase pathway.
Angiogenic Receptor Tyrosine Kinase Signaling Pathways

By targeting VEGFRs, FGFRs, and PDGFRα, ENMD-2076 blocks the downstream signaling cascades that promote endothelial cell proliferation, migration, and survival, which are essential for angiogenesis.

Angiogenesis_Pathway cluster_0 Ligands cluster_1 Receptor Tyrosine Kinases cluster_2 ENMD-2076 Action cluster_3 Downstream Signaling & Outcomes VEGF VEGF VEGFR VEGFR VEGF->VEGFR FGF FGF FGFR FGFR FGF->FGFR PDGF PDGF PDGFRα PDGFRα PDGF->PDGFRα Downstream Pathways (e.g., PI3K/Akt) Downstream Pathways (e.g., PI3K/Akt) VEGFR->Downstream Pathways (e.g., PI3K/Akt) FGFR->Downstream Pathways (e.g., PI3K/Akt) PDGFRα->Downstream Pathways (e.g., PI3K/Akt) ENMD-2076 ENMD-2076 ENMD-2076->VEGFR Inhibits ENMD-2076->FGFR ENMD-2076->PDGFRα Endothelial Cell Proliferation Endothelial Cell Proliferation Downstream Pathways (e.g., PI3K/Akt)->Endothelial Cell Proliferation Endothelial Cell Migration Endothelial Cell Migration Downstream Pathways (e.g., PI3K/Akt)->Endothelial Cell Migration Angiogenesis Angiogenesis Endothelial Cell Proliferation->Angiogenesis Endothelial Cell Migration->Angiogenesis

Diagram 2: ENMD-2076 inhibition of angiogenic RTK pathways.

Quantitative Data

The following tables summarize the in vitro and in vivo activity of ENMD-2076 across various cancer models.

Table 1: In Vitro Kinase Inhibitory Activity of ENMD-2076
Kinase TargetIC50 (nM)Reference
Aurora A14[3][4][5]
Flt31.86[4][5]
KDR/VEGFR258.2[5]
Flt4/VEGFR315.9[5]
FGFR192.7[5]
FGFR270.8[5]
PDGFRα56.4[5]
Src56.4[5]
Aurora B350[3]
Kit120[6]
Table 2: In Vitro Anti-proliferative Activity of ENMD-2076
Cell LineCancer TypeIC50 (µM)Reference
Wide Range of Solid Tumor and Hematopoietic Cancer Cell LinesVarious0.025 - 0.7[2][3][4]
Myeloma Cell Lines (IM9, ARH-77, U266, RPMI 8226, MM.1S, MM.1R, NCI-H929)Multiple Myeloma2.99 - 7.06[4]
Human Leukemia Cell LinesLeukemia0.025 - 0.53[5]
Table 3: Clinical Trial Outcomes of ENMD-2076
Cancer TypePhasePrimary EndpointResultReference
Platinum-Resistant Ovarian CancerII6-month Progression-Free Survival (PFS) Rate22%[2][7]
Triple-Negative Breast Cancer (TNBC)II6-month Clinical Benefit Rate (CBR)16.7%[8]
Ovarian Clear Cell Carcinoma (OCCC)II6-month Progression-Free Survival (PFS) Rate22%[9]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of ENMD-2076.

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of ENMD-2076 against a panel of purified kinases.

Methodology:

  • Recombinant human kinase enzymes and corresponding substrates are used.

  • Kinase reactions are performed in a buffer solution (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 5 mM EGTA, 0.05% Brij-35).[5]

  • ENMD-2076 is serially diluted to various concentrations.

  • The kinase, substrate, ATP, and ENMD-2076 are incubated together.

  • The amount of phosphorylated substrate is quantified using a suitable detection method, such as the PanVera Z'-Lyte kinase assay kit.[4]

  • IC50 values are calculated by plotting the percentage of kinase inhibition against the log of the inhibitor concentration.

Cell Proliferation Assay (Sulforhodamine B - SRB Assay)

Objective: To assess the anti-proliferative effect of ENMD-2076 on adherent cancer cell lines.

Methodology: [3]

  • Adherent tumor cells are seeded in 96-well plates at a density of 500 cells per well.

  • After 24 hours, the cells are treated with a range of ENMD-2076 concentrations (e.g., 9 doses spanning 0.3 nM to 125 µM) for 96 hours.

  • Following treatment, the cells are fixed with trichloroacetic acid.

  • The fixed cells are stained with 0.4% (w/v) Sulforhodamine B in 1% acetic acid.

  • The unbound dye is washed away, and the protein-bound dye is solubilized with a 10 mM Tris base solution.

  • The absorbance is measured at a wavelength of 510 nm to determine cell density.

  • IC50 values are calculated from the dose-response curves.

In Vivo Tumor Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of ENMD-2076 in animal models.

Methodology: [3]

  • Cancer cells (e.g., 2 x 10^6 to 30 x 10^6) are mixed with Matrigel and injected subcutaneously into immunocompromised mice (e.g., NCr nude or CB.17 SCID).

  • Tumors are allowed to grow to a specific size (e.g., 500-750 mm³).

  • Mice are then treated with a single oral dose of ENMD-2076 or vehicle control.

  • Tumor growth is monitored over time by measuring tumor volume.

  • At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting to assess target kinase inhibition).

In Vivo Pharmacodynamic Studies

Objective: To assess the effect of ENMD-2076 on its target kinases within the tumor in vivo.

Methodology: [3]

  • Tumor-bearing mice are treated with a single oral dose of ENMD-2076.

  • At various time points post-treatment, tumors are harvested.

  • Tumor lysates are prepared and subjected to Western blot analysis.

  • Antibodies specific for the phosphorylated (active) and total forms of the target kinases (e.g., Aurora A, VEGFR2, FGFR1/2, Flt3) are used to determine the extent of target inhibition.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Clinical Evaluation Kinase Assays Kinase Assays Cell Proliferation Assays Cell Proliferation Assays Kinase Assays->Cell Proliferation Assays Xenograft Models Xenograft Models Cell Proliferation Assays->Xenograft Models Promising results lead to Pharmacodynamic Analysis Pharmacodynamic Analysis Xenograft Models->Pharmacodynamic Analysis Phase I Trials Phase I Trials Pharmacodynamic Analysis->Phase I Trials Efficacy & target engagement inform Phase II Trials Phase II Trials Phase I Trials->Phase II Trials

Diagram 3: General workflow for preclinical and clinical evaluation of ENMD-2076.

Conclusion

ENMD-2076 tartrate is a promising multi-targeted kinase inhibitor with a well-defined mechanism of action that involves the dual inhibition of key signaling pathways driving tumor cell proliferation and angiogenesis. The data presented in this guide highlight its potent in vitro and in vivo activity and provide a foundation for its continued investigation in clinical settings. The detailed experimental protocols offer a resource for researchers to further explore the therapeutic potential of ENMD-2076 and to identify predictive biomarkers for patient selection.

References

ENMD-2076 Tartrate's Impact on Cell Cycle Progression: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ENMD-2076 tartrate is a potent, orally bioavailable, multi-targeted kinase inhibitor with significant anti-proliferative and anti-angiogenic activities. A primary mechanism of its anti-tumor effect is the induction of cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells. This technical guide provides an in-depth analysis of the molecular mechanisms underlying the effect of ENMD-2076 on cell cycle progression, with a focus on its role as an Aurora A kinase inhibitor. This document synthesizes quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the key signaling pathways involved.

Introduction

ENMD-2076 is a small molecule inhibitor with high selectivity for Aurora A kinase, a key regulator of mitotic events.[1] In addition to its potent activity against Aurora A, ENMD-2076 also targets other kinases involved in angiogenesis and cell proliferation, including vascular endothelial growth factor receptors (VEGFRs), fibroblast growth factor receptors (FGFRs), and Fms-like tyrosine kinase 3 (Flt3).[1][2] The multifaceted inhibitory profile of ENMD-2076 contributes to its robust anti-cancer properties observed in a wide range of solid and hematological malignancies.[1][3][4] A hallmark of ENMD-2076's cellular activity is its profound impact on cell cycle progression, specifically inducing a G2/M arrest.[2][5] This guide will dissect the molecular basis of this effect.

Mechanism of Action: G2/M Cell Cycle Arrest

The progression of the cell cycle is tightly regulated by a series of checkpoints, ensuring the fidelity of DNA replication and chromosome segregation. The G2/M checkpoint, in particular, prevents cells from entering mitosis with damaged or unreplicated DNA. ENMD-2076 primarily exerts its cell cycle effects by inhibiting Aurora A kinase, a serine/threonine kinase that plays a pivotal role in the G2/M transition and mitotic progression.[6][7]

Inhibition of Aurora A Kinase and its Downstream Effectors

Aurora A is activated in the late G2 phase and is essential for centrosome maturation, spindle assembly, and the activation of key mitotic proteins.[7][8] ENMD-2076, by binding to the ATP-binding pocket of Aurora A, inhibits its catalytic activity.[9] This inhibition disrupts the downstream signaling cascade that is critical for entry into mitosis.

Key downstream targets of Aurora A involved in the G2/M transition include:

  • Polo-like kinase 1 (Plk1): Aurora A activates Plk1, which in turn phosphorylates and activates numerous substrates required for mitotic entry.[10][11] Inhibition of Aurora A by ENMD-2076 prevents the activation of Plk1.

  • Cdc25C: Plk1, once activated by Aurora A, phosphorylates and activates the phosphatase Cdc25C.[12][13] Cdc25C is responsible for removing inhibitory phosphates from Cyclin B1/CDK1, the master regulator of mitosis.[12] By inhibiting the Aurora A-Plk1 axis, ENMD-2076 ultimately prevents the activation of Cyclin B1/CDK1, leading to cell cycle arrest at the G2/M boundary.[14]

The following diagram illustrates the signaling pathway leading to G2/M arrest upon ENMD-2076 treatment.

G2M_Arrest_Pathway cluster_G2_Phase G2 Phase cluster_M_Phase M Phase (Mitosis) ENMD_2076 This compound AuroraA Aurora A Kinase ENMD_2076->AuroraA Inhibition Plk1 Polo-like Kinase 1 (Plk1) AuroraA->Plk1 Activation Mitosis Mitotic Entry Cdc25C Cdc25C Plk1->Cdc25C Activation CyclinB1_CDK1 Cyclin B1/CDK1 Cdc25C->CyclinB1_CDK1 Activation CyclinB1_CDK1->Mitosis Promotes

Diagram 1: ENMD-2076 induced G2/M arrest signaling pathway.
Impact on PI3K/Akt and MAPK Signaling Pathways

While the primary mechanism of G2/M arrest is through Aurora A inhibition, ENMD-2076's broader kinase inhibitory profile may also contribute to its anti-proliferative effects by modulating other signaling pathways that influence cell cycle progression, such as the PI3K/Akt and MAPK pathways.[9][15][16] These pathways are often dysregulated in cancer and play crucial roles in cell growth, proliferation, and survival. The inhibition of these pathways by ENMD-2076 can lead to a decrease in the expression of pro-proliferative proteins, further contributing to cell cycle arrest.

The following diagram illustrates the interplay between ENMD-2076 and these key signaling pathways.

Signaling_Pathways cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular GF Growth Factors (e.g., VEGF, FGF) RTK Receptor Tyrosine Kinases (VEGFR, FGFR) GF->RTK PI3K PI3K RTK->PI3K RAS RAS RTK->RAS ENMD_2076 This compound ENMD_2076->RTK ENMD_2076->PI3K Indirect Inhibition ERK ERK ENMD_2076->ERK Indirect Inhibition Akt Akt PI3K->Akt Cell_Cycle_Progression Cell Cycle Progression Akt->Cell_Cycle_Progression RAF RAF RAS->RAF MEK MEK RAF->MEK MEK->ERK Proliferation Proliferation ERK->Proliferation

Diagram 2: Overview of ENMD-2076's impact on key signaling pathways.

Quantitative Data Summary

The anti-proliferative activity of ENMD-2076 has been evaluated across a broad panel of human cancer cell lines. The following tables summarize the 50% inhibitory concentration (IC50) values and the observed effects on cell cycle distribution.

Table 1: In Vitro Anti-proliferative Activity of ENMD-2076 in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µmol/L)Reference
HCT116Colon Carcinoma0.13[5]
HT-29Colon Carcinoma0.25[2]
GEOColon Carcinoma0.18[5]
MDA-MB-231Breast Cancer0.3[17]
MDA-MB-468Breast Cancer0.1[17]
A375Melanoma0.05[2]
MV4;11Leukemia0.025[1]
U937Lymphoma0.1[2]

Table 2: Effect of ENMD-2076 on Cell Cycle Distribution in HCT116 Colon Cancer Cells

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Reference
Control (DMSO)453025[5]
ENMD-2076 (0.5 µmol/L, 24h)201565[5]
ENMD-2076 (2.0 µmol/L, 24h)101278[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of ENMD-2076 on cell cycle progression.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing the cell cycle distribution of cancer cells treated with ENMD-2076 using propidium iodide (PI) staining and flow cytometry.

Materials:

  • Cancer cell line of interest (e.g., HCT116)

  • This compound

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates at a density that allows for logarithmic growth during the experiment. Allow cells to adhere overnight. Treat cells with various concentrations of ENMD-2076 (e.g., 0.1, 0.5, 2.0 µmol/L) or vehicle control (DMSO) for the desired time period (e.g., 24 hours).

  • Cell Harvesting: Aspirate the medium and wash the cells once with PBS. Detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.

  • Fixation: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. Add 4 mL of ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Decant the ethanol and wash the cell pellet once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Acquire data for at least 10,000 events per sample. Use appropriate software to analyze the cell cycle distribution based on the DNA content (PI fluorescence).

The following diagram provides a workflow for the cell cycle analysis experiment.

Cell_Cycle_Analysis_Workflow A 1. Seed and Treat Cells B 2. Harvest Cells A->B C 3. Fix Cells in 70% Ethanol B->C D 4. Stain with Propidium Iodide C->D E 5. Analyze by Flow Cytometry D->E F Data Analysis (Cell Cycle Distribution) E->F

Diagram 3: Experimental workflow for cell cycle analysis.
Western Blotting for Cell Cycle Regulatory Proteins

This protocol describes the detection of key cell cycle regulatory proteins (e.g., Cyclin D1, CDK4) by Western blotting in cells treated with ENMD-2076.

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Cyclin D1, anti-CDK4, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system. β-actin is commonly used as a loading control.

Conclusion

This compound effectively halts cell cycle progression at the G2/M checkpoint, primarily through the potent inhibition of Aurora A kinase. This leads to the disruption of the downstream signaling cascade involving Plk1 and Cdc25C, ultimately preventing the activation of the mitotic driver Cyclin B1/CDK1. The multi-targeted nature of ENMD-2076, including its effects on pro-survival pathways like PI3K/Akt and MAPK, likely contributes to its overall anti-proliferative efficacy. The detailed protocols and quantitative data provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the cellular and molecular effects of ENMD-2076 and other Aurora kinase inhibitors. Further research into the intricate crosstalk between Aurora A and other signaling pathways will continue to refine our understanding of the therapeutic potential of this class of compounds.

References

ENMD-2076 Tartrate: A Comprehensive Kinase Target Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ENMD-2076 is an orally bioavailable, multi-targeted small molecule kinase inhibitor that has demonstrated both anti-proliferative and anti-angiogenic activities.[1] Its mechanism of action is centered on the inhibition of several key kinases involved in cell cycle regulation and angiogenesis, making it a compound of significant interest in oncology research and development. This technical guide provides an in-depth overview of the kinase target profile of ENMD-2076, including quantitative inhibition data, detailed experimental methodologies, and a visual representation of the associated signaling pathways.

Target Kinase Profile of ENMD-2076

ENMD-2076 exhibits potent inhibitory activity against a range of kinases, with particular selectivity for Aurora A and Fms-like tyrosine kinase 3 (Flt3). Its broader profile includes key mediators of angiogenesis such as the Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs).

Quantitative Kinase Inhibition

The inhibitory activity of ENMD-2076 has been quantified against a panel of recombinant human kinases, with IC50 values determined through in vitro assays. These data are summarized in the tables below.

Primary Targets IC50 (nM)
Aurora A14[2]
Flt31.86[2]
Angiogenic Kinase Targets IC50 (nM)
KDR/VEGFR258.2[2]
Flt4/VEGFR315.9[2]
FGFR192.7[2]
FGFR270.8[2]
Other Targeted Kinases IC50 (nM)
Src56.4[2]
PDGFRαNot specified
Aurora B350[2]
Cellular Activity

In addition to its enzymatic inhibition, ENMD-2076 demonstrates potent anti-proliferative effects in various cancer cell lines.

Cellular Assay Cell Line IC50
Flt3 AutophosphorylationTHP-128 nM[2]
Kit AutophosphorylationMO7e40 nM[2]
VEGFR2/KDR AutophosphorylationNot specified7 nM[2]
HUVEC GrowthHUVEC0.15 µM[2]
Leukemia Cell Line Panel10 human leukemia cell lines0.025 - 0.53 µM[2]

Experimental Protocols

The following sections detail the methodologies used to generate the kinase inhibition and cellular activity data for ENMD-2076.

Recombinant Kinase Inhibition Assays (Z'-LYTE™)

The in vitro kinase inhibitory activity of ENMD-2076 was determined using the Z'-LYTE™ kinase assay platform.[3][4][5] This fluorescence-based, coupled-enzyme format measures the differential sensitivity of phosphorylated and non-phosphorylated peptides to proteolytic cleavage.[4][5]

Protocol:

  • Kinase Reaction: A specific recombinant kinase is incubated with a synthetic FRET-peptide substrate and ATP in a kinase reaction buffer. The kinase transfers the γ-phosphate from ATP to a serine, threonine, or tyrosine residue on the FRET peptide.

  • Development Reaction: A site-specific protease (Development Reagent) is added to the reaction. This protease recognizes and cleaves the non-phosphorylated FRET-peptides. Phosphorylation of the peptide prevents cleavage.

  • Fluorescence Reading: Cleavage of the FRET-peptide disrupts the fluorescence resonance energy transfer (FRET) between a donor (coumarin) and an acceptor (fluorescein) fluorophore located at opposite ends of the peptide. The fluorescence is read at excitation/emission wavelengths of 400/445 nm for coumarin and 400/520 nm for fluorescein.

  • Data Analysis: The ratio of donor to acceptor emission is calculated to determine the extent of kinase inhibition. IC50 values are then determined by plotting the percent inhibition against a range of ENMD-2076 concentrations.

Cell Proliferation Assays

The anti-proliferative effects of ENMD-2076 on adherent and suspension cell lines were assessed using the Sulforhodamine B (SRB) and alamarBlue® assays, respectively.

The SRB assay is a colorimetric assay used to determine cell density based on the measurement of cellular protein content.[6][7][8][9][10]

Protocol:

  • Cell Plating: Adherent cells are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of ENMD-2076 and incubated for a specified period (e.g., 48-72 hours).

  • Cell Fixation: The cells are fixed with cold 10% (wt/vol) trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: The plates are washed with water and air-dried. The fixed cells are then stained with 0.4% (wt/vol) SRB solution for 30 minutes at room temperature.

  • Washing: Unbound dye is removed by washing with 1% (vol/vol) acetic acid.

  • Solubilization and Absorbance Reading: The protein-bound dye is solubilized with 10 mM Tris base solution, and the absorbance is measured at 510 nm using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition, and IC50 values are determined.

The alamarBlue® assay is a fluorometric assay that uses the reducing power of living cells to quantitatively measure cell viability.[11][12][13][14][15]

Protocol:

  • Cell Plating: Suspension cells are seeded in 96-well plates.

  • Compound Treatment: Cells are treated with various concentrations of ENMD-2076 and incubated for a specified period.

  • Reagent Addition: alamarBlue® reagent is added to each well at 10% of the culture volume.

  • Incubation: The plates are incubated for 1-4 hours at 37°C, protected from light.

  • Fluorescence Reading: The fluorescence is measured with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis: The fluorescence values are used to determine the percentage of viable cells, and IC50 values are calculated.

Signaling Pathways and Mechanisms of Action

ENMD-2076 exerts its anti-cancer effects by inhibiting key signaling pathways involved in cell division and angiogenesis.

Aurora A Kinase Signaling Pathway

Aurora A is a serine/threonine kinase that plays a critical role in mitotic progression, including centrosome maturation and separation, and spindle assembly.[16] Inhibition of Aurora A by ENMD-2076 leads to mitotic arrest and subsequent apoptosis.

Aurora_A_Pathway ENMD-2076 ENMD-2076 Aurora A Aurora A ENMD-2076->Aurora A inhibits Centrosome Maturation & Separation Centrosome Maturation & Separation Aurora A->Centrosome Maturation & Separation Spindle Assembly Spindle Assembly Aurora A->Spindle Assembly Mitotic Arrest Mitotic Arrest Centrosome Maturation & Separation->Mitotic Arrest Spindle Assembly->Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis

ENMD-2076 Inhibition of Aurora A Signaling
FLT3 Signaling Pathway

Flt3 is a receptor tyrosine kinase that, when activated by its ligand (FL), triggers downstream signaling cascades, including the PI3K/AKT and RAS/MAPK pathways, promoting cell proliferation and survival.[17][18][19][20][21] ENMD-2076 inhibits Flt3, thereby blocking these pro-survival signals.

FLT3_Pathway ENMD-2076 ENMD-2076 FLT3 FLT3 ENMD-2076->FLT3 inhibits PI3K/AKT Pathway PI3K/AKT Pathway FLT3->PI3K/AKT Pathway RAS/MAPK Pathway RAS/MAPK Pathway FLT3->RAS/MAPK Pathway Proliferation & Survival Proliferation & Survival PI3K/AKT Pathway->Proliferation & Survival RAS/MAPK Pathway->Proliferation & Survival

ENMD-2076 Inhibition of FLT3 Signaling
VEGFR and FGFR Signaling in Angiogenesis

VEGFRs and FGFRs are receptor tyrosine kinases crucial for angiogenesis, the formation of new blood vessels.[22] Ligand binding to these receptors activates downstream pathways like the PLCγ-PKC and PI3K-Akt pathways, leading to endothelial cell proliferation, migration, and survival.[23][24][25] ENMD-2076's inhibition of these receptors disrupts these processes, leading to an anti-angiogenic effect.

Angiogenesis_Pathway cluster_receptors Receptor Tyrosine Kinases VEGFR VEGFR Downstream Signaling e.g., PLCγ-PKC, PI3K-Akt VEGFR->Downstream Signaling FGFR FGFR FGFR->Downstream Signaling ENMD-2076 ENMD-2076 ENMD-2076->VEGFR inhibits ENMD-2076->FGFR inhibits Endothelial Cell Functions Proliferation, Migration, Survival Downstream Signaling->Endothelial Cell Functions Angiogenesis Angiogenesis Endothelial Cell Functions->Angiogenesis

ENMD-2076 Inhibition of Angiogenic Signaling

Conclusion

ENMD-2076 is a potent, orally active, multi-targeted kinase inhibitor with a well-defined profile against key drivers of tumorigenesis and angiogenesis. Its robust inhibition of Aurora A, Flt3, VEGFRs, and FGFRs provides a strong rationale for its continued investigation in various cancer types. The data and methodologies presented in this guide offer a comprehensive resource for researchers and clinicians working with this promising therapeutic agent.

References

ENMD-2076 Tartrate: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ENMD-2076 is a potent, orally bioavailable, small-molecule kinase inhibitor that has demonstrated significant anti-tumor activity in a range of preclinical and clinical settings. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and development of ENMD-2076 tartrate. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in this multi-targeted therapeutic agent.

Discovery and Rationale

ENMD-2076 was identified through a focused medicinal chemistry program aimed at discovering novel inhibitors of Aurora kinases.[1] It is the L-(+)-tartrate salt of the free base ENMD-981693.[2][3] The rationale for its development was based on the critical role of Aurora kinases, particularly Aurora A, in cell cycle regulation and their frequent overexpression in human cancers.[2] Further characterization revealed that ENMD-2076 possesses a unique multi-targeted profile, inhibiting not only Aurora A but also key kinases involved in angiogenesis, such as the Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs).[1][4] This dual mechanism of action, targeting both tumor cell proliferation and the tumor's blood supply, provides a strong rationale for its development as a cancer therapeutic.[4]

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for ENMD-2076 is not publicly available in the reviewed literature, the general synthesis of pyrimidine-based kinase inhibitors is well-documented. ENMD-2076 is a substituted pyrimidine derivative, and its synthesis likely involves the construction of the core pyrimidine ring followed by the addition of the vinyl, cyano, and the (4-(cyclopropylmethyl)piperazin-1-yl)amino side chains through a series of organic reactions.

The final step in the preparation of the drug substance is the formation of the tartrate salt, which is often done to improve the physicochemical properties of the active pharmaceutical ingredient, such as solubility and stability.[3]

Mechanism of Action

ENMD-2076 exerts its anti-tumor effects through the inhibition of multiple key signaling pathways involved in cancer cell proliferation and angiogenesis.

Inhibition of Aurora Kinases

ENMD-2076 is a potent inhibitor of Aurora A kinase, a key regulator of mitosis.[2] Inhibition of Aurora A leads to defects in mitotic spindle formation, chromosome segregation, and cytokinesis, ultimately resulting in cell cycle arrest in the G2/M phase and induction of apoptosis.[2] The compound is selective for Aurora A over Aurora B.[2]

Anti-Angiogenic Activity

ENMD-2076 also targets several receptor tyrosine kinases that are crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Key angiogenic kinases inhibited by ENMD-2076 include:

  • VEGFR2 (KDR): A primary mediator of VEGF-induced angiogenesis.[2]

  • VEGFR3 (Flt-4): Involved in lymphangiogenesis.[2]

  • FGFR1 and FGFR2: Play a role in tumor angiogenesis and cell survival.[2]

  • PDGFRα: Involved in the recruitment of pericytes to stabilize new blood vessels.[2]

By inhibiting these kinases, ENMD-2076 can prevent the formation of new tumor blood vessels and disrupt existing ones.[4]

The multi-targeted nature of ENMD-2076 is illustrated in the following signaling pathway diagram:

ENMD-2076_Signaling_Pathway cluster_0 ENMD-2076 ENMD ENMD-2076 AuroraA Aurora A ENMD->AuroraA VEGFR2 VEGFR2 (KDR) ENMD->VEGFR2 FGFR1_2 FGFR1/2 ENMD->FGFR1_2 Flt3 Flt3 ENMD->Flt3 PDGFRa PDGFRα ENMD->PDGFRa Src Src ENMD->Src CellCycle Cell Cycle (G2/M) AuroraA->CellCycle Angiogenesis Angiogenesis VEGFR2->Angiogenesis FGFR1_2->Angiogenesis Proliferation Cell Proliferation Flt3->Proliferation PDGFRa->Angiogenesis Src->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Angiogenesis->Apoptosis CellCycle->Proliferation

Caption: ENMD-2076 inhibits multiple kinases, affecting key cellular processes.

Quantitative Data

The following tables summarize the in vitro and in vivo activity of ENMD-2076.

Table 1: In Vitro Kinase Inhibitory Activity of ENMD-2076
Kinase TargetIC50 (nM)
Aurora A14
Flt31.86
VEGFR2 (KDR)58.2
VEGFR3 (Flt4)15.9
FGFR192.7
FGFR270.8
Src56.4
PDGFRα56.4
Aurora B350

Data compiled from multiple sources.[2]

Table 2: In Vitro Anti-proliferative Activity of ENMD-2076 in Human Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)
Wide range of solid tumor and hematopoietic cancer cell linesVarious0.025 - 0.7

Data from a study by Diamond et al.[4]

Table 3: Summary of Phase I and II Clinical Trial Data
Cancer TypePhaseDosageKey Findings
Advanced Solid TumorsI160 mg/m² orally once dailyWell-tolerated with a linear pharmacokinetic profile. Promising anti-tumor activity, particularly in ovarian cancer.[5]
Platinum-Resistant Ovarian CancerIINot specifiedShowed activity in platinum-resistant ovarian cancer.[6]
Triple-Negative Breast CancerII250 mg orally once dailyModest single-agent activity.[7]
Ovarian Clear Cell CarcinomaII275 mg orally once daily (BSA ≥ 1.65 m²) or 250 mg orally once daily (BSA < 1.65 m²)Did not meet the preset bar for efficacy as a single agent.
Relapsed/Refractory AML or CMMLIRecommended Phase 2 dose: 225 mg orally once dailyShowed some clinical activity.

Experimental Protocols

In Vitro Kinase Assay

The inhibitory activity of ENMD-2076 against various kinases is typically determined using in vitro kinase assays. A general protocol is as follows:

  • Reagents and Materials: Recombinant human kinases, appropriate peptide substrates, ATP, and a suitable assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • Procedure: a. Prepare serial dilutions of ENMD-2076 in DMSO. b. In a microplate, combine the kinase, peptide substrate, and ENMD-2076 dilution. c. Initiate the kinase reaction by adding ATP. d. Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes). e. Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., radioactivity, fluorescence, or luminescence).

  • Data Analysis: Calculate the IC50 value, which is the concentration of ENMD-2076 that inhibits 50% of the kinase activity.

Kinase_Assay_Workflow start Start prep_reagents Prepare Reagents (Kinase, Substrate, ATP, ENMD-2076) start->prep_reagents reaction_setup Set up Kinase Reaction in Microplate prep_reagents->reaction_setup incubation Incubate at 30°C reaction_setup->incubation detection Stop Reaction & Detect Phosphorylation incubation->detection data_analysis Calculate IC50 detection->data_analysis end End data_analysis->end

Caption: A typical workflow for an in vitro kinase inhibition assay.

Cell Proliferation Assay

The anti-proliferative effects of ENMD-2076 on cancer cell lines are commonly assessed using a sulforhodamine B (SRB) assay or similar methods.

  • Cell Culture: Culture human cancer cell lines in appropriate media and conditions.

  • Procedure: a. Seed cells in 96-well plates at a predetermined density. b. After allowing the cells to attach, treat them with various concentrations of ENMD-2076 for a specified duration (e.g., 72 hours). c. Fix the cells with trichloroacetic acid (TCA). d. Stain the fixed cells with SRB dye. e. Wash away the unbound dye and solubilize the protein-bound dye. f. Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.

  • Data Analysis: Determine the IC50 value, representing the concentration of ENMD-2076 that causes 50% inhibition of cell growth.

In Vivo Tumor Xenograft Studies

The in vivo efficacy of ENMD-2076 is evaluated in animal models, typically using human tumor xenografts in immunocompromised mice.

  • Animal Models: Use immunodeficient mice (e.g., nude or SCID mice).

  • Procedure: a. Implant human tumor cells subcutaneously into the flanks of the mice. b. Once tumors reach a palpable size, randomize the mice into treatment and control groups. c. Administer ENMD-2076 orally to the treatment group at various doses and schedules. The control group receives a vehicle. d. Monitor tumor growth by measuring tumor volume regularly. e. Monitor the general health and body weight of the mice.

  • Data Analysis: Compare the tumor growth in the treated groups to the control group to determine the anti-tumor efficacy.

Xenograft_Study_Workflow start Start cell_implant Implant Tumor Cells into Mice start->cell_implant tumor_growth Allow Tumors to Grow to Palpable Size cell_implant->tumor_growth randomization Randomize Mice into Treatment & Control Groups tumor_growth->randomization treatment Administer ENMD-2076 (Oral) or Vehicle randomization->treatment monitoring Monitor Tumor Volume and Mouse Health treatment->monitoring data_analysis Analyze Anti-Tumor Efficacy monitoring->data_analysis end End data_analysis->end

Caption: General workflow for in vivo tumor xenograft studies.

Conclusion

This compound is a promising multi-targeted kinase inhibitor with a well-defined mechanism of action that combines anti-proliferative and anti-angiogenic effects. It has demonstrated significant anti-tumor activity in a variety of preclinical models and has been evaluated in several clinical trials. While single-agent efficacy has been modest in some settings, its unique pharmacological profile suggests potential for combination therapies. Further research is warranted to identify predictive biomarkers and optimal patient populations to fully realize the therapeutic potential of ENMD-2076.

References

Preclinical Profile of ENMD-2076 Tartrate in Ovarian Cancer: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ENMD-2076 is an orally active, multi-target kinase inhibitor with a dual mechanism of action targeting both tumor cell proliferation and angiogenesis.[1] Its primary targets are Aurora A kinase, a key regulator of mitosis, and various pro-angiogenic tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs).[1] The overexpression of Aurora A and the activation of angiogenic pathways are common features in ovarian cancer, providing a strong rationale for the investigation of ENMD-2076 as a therapeutic agent for this malignancy.[2][3] Preclinical data have demonstrated its potential, leading to its evaluation in Phase II clinical trials for platinum-resistant and clear cell ovarian cancers.[1][4]

This technical guide provides a comprehensive summary of the available preclinical data for ENMD-2076, with a focus on its activity relevant to ovarian cancer. It includes quantitative data on its inhibitory activity, detailed experimental protocols derived from preclinical studies, and visualizations of its mechanism of action and experimental workflows.

Mechanism of Action

ENMD-2076 exerts its anti-tumor effects through the simultaneous inhibition of two critical cancer pathways:

  • Anti-proliferative Activity via Aurora A Inhibition: By inhibiting Aurora A kinase, ENMD-2076 disrupts the formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase and subsequent apoptosis.[3][5]

  • Anti-angiogenic Activity via VEGFR/FGFR Inhibition: The compound inhibits VEGFR2/KDR, as well as FGFR1 and FGFR2, key receptors that mediate the formation of new blood vessels (angiogenesis) required for tumor growth and metastasis.[1] This leads to a reduction in tumor vascularity and perfusion.[6]

ENMD-2076_Mechanism_of_Action cluster_0 ENMD-2076 Tartrate cluster_1 Cell Proliferation Pathway cluster_2 Angiogenesis Pathway ENMD ENMD-2076 AurA Aurora A Kinase ENMD->AurA Inhibits VEGFR VEGFRs ENMD->VEGFR Inhibits FGFR FGFRs ENMD->FGFR Inhibits Mitosis Mitotic Progression AurA->Mitosis Proliferation Tumor Cell Proliferation Mitosis->Proliferation Angiogenesis Angiogenesis VEGFR->Angiogenesis FGFR->Angiogenesis

Caption: Dual inhibitory mechanism of ENMD-2076.

Quantitative Data

In Vitro Kinase Inhibition

ENMD-2076 has been profiled against a panel of recombinant human kinases to determine its potency and selectivity. The half-maximal inhibitory concentrations (IC50) for its primary targets are summarized below.

Kinase TargetIC50 (nmol/L)
Aurora A14
Aurora B350
VEGFR2/KDR7
FGFR1-
FGFR2-
Flt3-
Note: Specific IC50 values for FGFR1, FGFR2, and Flt3 were not detailed in the reviewed sources, though ENMD-2076 is known to inhibit their activation.[1]
In Vitro Cellular Proliferation

ENMD-2076 has demonstrated broad anti-proliferative activity across a wide range of human cancer cell lines.

Cell Line TypeIC50 Range (µmol/L)
Various Human Solid Tumor & Hematopoietic Cancers0.025 - 0.7
Note: While ENMD-2076 has been advanced to clinical trials in ovarian cancer, specific IC50 values for common ovarian cancer cell lines (e.g., SKOV3, OVCAR3) were not available in the reviewed preclinical literature.[1]

Experimental Protocols

In Vitro Proliferation Assay

The anti-proliferative effect of ENMD-2076 is typically measured using a sulforhodamine B (SRB) assay.

  • Cell Plating: Adherent tumor cells (e.g., ovarian cancer cell lines) are seeded into 96-well plates at a density of approximately 500 cells per well.

  • Compound Incubation: After allowing cells to adhere overnight, they are incubated with multiple concentrations of ENMD-2076 (e.g., a 9-point dose-response curve spanning 0.3 nmol/L to 125 µmol/L) for 96 hours.

  • Cell Fixation: Cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with sulforhodamine B dye, which binds to cellular proteins.

  • Measurement: The bound dye is solubilized, and the absorbance is read on a plate reader to determine cell density.

  • Analysis: IC50 values are calculated by plotting the percentage of cell growth inhibition against the log of the drug concentration.

In_Vitro_Workflow cluster_0 Cell Culture & Treatment cluster_1 Endpoint Analysis a Seed Ovarian Cancer Cells b Add ENMD-2076 (Dose Response) a->b c Incubate (e.g., 96h) b->c d Proliferation Assay (SRB) c->d Measure Viability e Cell Cycle Analysis (Flow Cytometry) c->e Assess Cell Cycle Arrest f Western Blot (p-AurA, etc.) c->f Measure Target Inhibition

Caption: General workflow for in vitro experiments.
In Vivo Xenograft Tumor Model

The in vivo efficacy of ENMD-2076 is evaluated in subcutaneous xenograft models. The following protocol is based on studies conducted in other solid tumors, such as colorectal and breast cancer, and represents a typical methodology.[6][7]

  • Animal Model: Immunocompromised mice (e.g., NCr nude or CB.17 SCID mice) are used.

  • Cell Implantation: 2 x 10⁶ to 30 x 10⁶ human cancer cells (e.g., ovarian cancer cell line) mixed with Matrigel are injected subcutaneously into the flank of the mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization & Treatment: Mice are randomized into control (vehicle) and treatment groups. ENMD-2076 is administered daily by oral gavage at doses typically ranging from 100 to 200 mg/kg.

  • Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight and general health are monitored as indicators of toxicity.

  • Pharmacodynamic Analysis: At the end of the study, tumors are harvested for analysis. Immunohistochemistry (IHC) is performed to assess:

    • Proliferation: Ki-67 staining.

    • Angiogenesis: CD34 or CD31 staining for microvessel density.

    • Target Engagement: Phospho-Aurora A (pAurA) and phospho-Histone H3 (pHH3) staining.[7]

In_Vivo_Workflow a Implant Human Ovarian Cancer Cells into Mice b Allow Tumors to Reach 100-150 mm³ a->b c Randomize Mice into Control & Treatment Groups b->c d Administer Vehicle or ENMD-2076 Daily (Oral) c->d e Measure Tumor Volume (2x per week) d->e f Harvest Tumors at End of Study d->f End of Treatment Period e->f g Pharmacodynamic Analysis (IHC for Ki67, CD34, pAurA) f->g

Caption: Typical workflow for in vivo xenograft studies.

Summary of Preclinical Findings and Clinical Relevance

Preclinical studies have established ENMD-2076 as a potent dual inhibitor of Aurora A kinase and key angiogenic pathways. It demonstrates broad anti-proliferative activity in vitro and induces tumor regression in various xenograft models in vivo.[1] The mechanism involves both direct effects on tumor cell division, leading to G2/M arrest, and indirect effects by inhibiting the blood supply essential for tumor growth.[5][6]

Pharmacodynamic studies in preclinical models confirm that ENMD-2076 successfully modulates its intended targets, showing sustained inhibition of Aurora A and angiogenic tyrosine kinases like VEGFR2.[1] While specific quantitative data on ovarian cancer cell lines and xenografts are not extensively detailed in the public domain, the strong biological rationale and broad anti-tumor activity provided the foundation for its clinical investigation in patients with platinum-resistant and clear cell ovarian cancers.[1][4] These clinical trials aim to translate the promising, multifaceted mechanism of ENMD-2076 into tangible benefits for patients with this challenging disease.

References

ENMD-2076 Tartrate in Colorectal Cancer Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evaluation of ENMD-2076 tartrate, a multi-targeted kinase inhibitor, in various colorectal cancer (CRC) models. The document outlines the compound's mechanism of action, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols, and visualizes critical pathways and workflows.

Core Concepts: Mechanism of Action of ENMD-2076

ENMD-2076 is an orally bioavailable small molecule that exerts its antitumor effects through the inhibition of a select profile of kinases crucial for tumor progression. Its primary mechanisms of action in colorectal cancer models include:

  • Anti-proliferative Activity: Primarily through the potent inhibition of Aurora A kinase, a key regulator of mitosis. Inhibition of Aurora A leads to defects in mitotic spindle formation, resulting in G2/M cell cycle arrest and subsequent apoptosis.

  • Anti-angiogenic Activity: By targeting several receptor tyrosine kinases involved in angiogenesis, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Fibroblast Growth Factor Receptors (FGFRs), and others. This dual targeting disrupts the formation of new blood vessels essential for tumor growth and survival.

The multi-targeted nature of ENMD-2076, affecting both tumor cell proliferation and its blood supply, provides a strong rationale for its investigation in colorectal cancer.[1][2]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of ENMD-2076 as reported in preclinical studies.

Table 1: In Vitro Kinase Inhibitory Activity of ENMD-2076
Target KinaseIC50 (nM)
Aurora A1.86 - 14
Aurora B350
VEGFR2 (KDR)7 - 58.2
VEGFR3 (Flt4)15.9
FGFR192.7
FGFR270.8
Flt314
Src56.4
PDGFRα56.4

Data compiled from multiple sources.[3]

Table 2: In Vitro Cellular Activity of ENMD-2076
Cell LineCancer TypeIC50 (µM)
HT-29Colorectal CarcinomaNot explicitly stated, but noted to be in the nanomolar range
HUVECHuman Umbilical Vein Endothelial Cells0.15
Leukemia Panel (10 lines)Leukemia0.025 - 0.53

Data compiled from multiple sources.[1][3]

Table 3: In Vivo Efficacy of ENMD-2076 in Colorectal Cancer Xenograft Models
ModelTreatmentOutcome
HT-29 Xenograft100 mg/kg/day, oral, 28 daysTumor stasis
HT-29 Xenograft200 mg/kg/day, oral, 28 daysTumor regression
Patient-Derived Xenografts (3 models, including KRAS mutant)100 mg/kg/day, oralSignificant tumor growth inhibition in all three models

Data compiled from multiple sources.[1][4][5][6]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of ENMD-2076 in colorectal cancer models are provided below.

Cell Line-Derived Xenograft Model (HT-29)
  • Cell Culture: The HT-29 human colorectal adenocarcinoma cell line is cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Animal Model: Female athymic nude mice (6-8 weeks old) are used.

  • Tumor Implantation: 5 x 10^6 HT-29 cells in a 100 µL suspension of PBS are injected subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is monitored regularly using caliper measurements (Volume = (length x width^2)/2).

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 150-200 mm^3), mice are randomized into treatment and control groups.

  • Drug Administration: ENMD-2076 is administered orally via gavage once daily at doses of 100 mg/kg or 200 mg/kg for 28 consecutive days. The vehicle control group receives sterile water.[1][4][5]

  • Efficacy Assessment: Tumor volumes and body weights are measured throughout the study. At the end of the treatment period, tumors are excised for further analysis.

Patient-Derived Xenograft (PDX) Models
  • Tissue Acquisition: Fresh tumor tissue is obtained from consenting colorectal cancer patients undergoing surgical resection, under an approved institutional review board protocol.

  • Implantation: A small fragment of the fresh tumor tissue is surgically implanted subcutaneously into the flank of immunodeficient mice (e.g., NOD/SCID).

  • Engraftment and Passaging: Once the initial tumor (F0) reaches a sufficient size, it is excised and can be passaged into subsequent cohorts of mice for expansion.

  • Treatment Studies: Once established, treatment studies with ENMD-2076 are conducted similarly to the cell line-derived xenograft models, typically at a dose of 100 mg/kg/day.[1][6]

Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI)
  • Animal Preparation: Mice bearing xenograft tumors are anesthetized (e.g., with isoflurane) and placed in an MRI-compatible cradle. A tail vein catheter is inserted for contrast agent administration.

  • Imaging Sequence: A T1-weighted gradient echo sequence is used to acquire baseline images.

  • Contrast Agent Injection: A bolus of a gadolinium-based contrast agent (e.g., Gd-DTPA) is administered intravenously.

  • Dynamic Imaging: A series of T1-weighted images are continuously acquired before, during, and after the contrast agent injection to monitor its uptake and washout from the tumor tissue.

  • Data Analysis: Pharmacokinetic models are applied to the dynamic imaging data to calculate parameters such as Ktrans (volume transfer constant), which reflects vascular permeability and perfusion.

18F-FDG Positron Emission Tomography (PET) Imaging
  • Animal Preparation: Mice are fasted overnight to reduce background 18F-FDG uptake in non-tumor tissues. They are kept warm before and during the procedure to minimize uptake in brown adipose tissue.

  • Radiotracer Injection: Mice are anesthetized, and 18F-FDG is administered via tail vein injection.

  • Uptake Period: Mice are allowed to recover in a warm environment for a specific uptake period (e.g., 60 minutes) to allow for the distribution of the radiotracer.

  • PET/CT Scanning: Mice are anesthetized again and placed in the PET/CT scanner. A CT scan is performed for anatomical localization, followed by a PET scan to measure 18F-FDG uptake.

  • Image Analysis: The standardized uptake value (SUV) is calculated for the tumor region of interest to quantify metabolic activity.

Ki-67 Immunohistochemistry (IHC)
  • Tissue Preparation: Excised tumors are fixed in 10% neutral-buffered formalin and embedded in paraffin. 5 µm sections are cut and mounted on slides.

  • Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol solutions.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing the slides in a citrate buffer solution (pH 6.0) and heating.

  • Blocking: Endogenous peroxidase activity is blocked with a hydrogen peroxide solution. Non-specific binding is blocked using a protein block serum-free solution.

  • Primary Antibody Incubation: Slides are incubated with a primary antibody against Ki-67 overnight at 4°C.

  • Secondary Antibody and Detection: A biotinylated secondary antibody is applied, followed by an avidin-biotin-peroxidase complex. The signal is visualized using a DAB chromogen substrate.

  • Counterstaining and Mounting: Slides are counterstained with hematoxylin, dehydrated, and mounted.

  • Analysis: The percentage of Ki-67 positive cells (proliferating cells) is quantified by microscopic examination.[1]

Visualizations

The following diagrams illustrate key signaling pathways targeted by ENMD-2076 and the experimental workflows described in this guide.

ENMD2076_Mechanism_of_Action cluster_angiogenesis Angiogenesis Pathway cluster_mitosis Mitosis Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR FGF FGF FGFR FGFR FGF->FGFR Angiogenesis Angiogenesis (Vessel Formation) VEGFR->Angiogenesis FGFR->Angiogenesis AuroraA Aurora A Kinase MitoticSpindle Mitotic Spindle Formation AuroraA->MitoticSpindle CellCycle Cell Cycle Progression (G2/M) MitoticSpindle->CellCycle Proliferation Tumor Cell Proliferation CellCycle->Proliferation ENMD2076 ENMD-2076 ENMD2076->VEGFR ENMD2076->FGFR ENMD2076->AuroraA

Caption: Mechanism of Action of ENMD-2076.

Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Efficacy Analysis CellCulture 1. HT-29 Cell Culture or Obtain Patient Tumor Tissue Implantation 2. Subcutaneous Implantation in Immunodeficient Mice CellCulture->Implantation TumorGrowth 3. Monitor Tumor Growth Implantation->TumorGrowth Randomization 4. Randomize Mice into Treatment & Control Groups TumorGrowth->Randomization Dosing 5. Daily Oral Dosing (ENMD-2076 or Vehicle) Randomization->Dosing TGI 6. Tumor Growth Inhibition (Caliper Measurements) Dosing->TGI Imaging 7. Functional Imaging (DCE-MRI, PET) Dosing->Imaging IHC 8. Immunohistochemistry (e.g., Ki-67) Dosing->IHC

Caption: In Vivo Xenograft Experimental Workflow.

Functional_Imaging_Logic cluster_dce_mri DCE-MRI cluster_pet 18F-FDG PET cluster_ihc Ki-67 IHC ENMD2076 ENMD-2076 Treatment VascularDisruption Disruption of Angiogenic Signaling ENMD2076->VascularDisruption MetabolicActivity Reduced Tumor Metabolic Activity ENMD2076->MetabolicActivity ProliferationInhibition Inhibition of Cell Proliferation ENMD2076->ProliferationInhibition Permeability Reduced Vascular Permeability & Perfusion VascularDisruption->Permeability Ktrans Decrease in Ktrans Permeability->Ktrans FDGuptake Decreased 18F-FDG Uptake MetabolicActivity->FDGuptake SUV Decrease in SUV FDGuptake->SUV Ki67Expression Reduced Ki-67 Expression ProliferationInhibition->Ki67Expression Ki67Index Lower Ki-67 Proliferative Index Ki67Expression->Ki67Index

Caption: Logic of Functional and Biomarker Analyses.

References

Methodological & Application

ENMD-2076 Tartrate: In Vitro Assay Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

ENMD-2076 is a potent and orally bioavailable small molecule inhibitor targeting multiple kinases implicated in tumor progression, including Aurora A and several tyrosine kinases involved in angiogenesis such as VEGFR, FGFR, and FLT3.[1][2][3] Its dual mechanism of action, inhibiting both cell proliferation and angiogenesis, makes it a compound of significant interest in oncology research.[1][2] These application notes provide detailed protocols for in vitro assays to characterize the activity of ENMD-2076 Tartrate.

Mechanism of Action

ENMD-2076 exerts its anti-cancer effects by selectively inhibiting key kinases. It shows high selectivity for Aurora A kinase over Aurora B kinase.[2][4][5] Additionally, it potently inhibits a range of receptor tyrosine kinases, thereby disrupting critical signaling pathways involved in tumor growth and neovascularization.[4][6]

ENMD2076_Pathway cluster_proliferation Cell Proliferation cluster_angiogenesis Angiogenesis AuroraA Aurora A G2M_Arrest G2/M Arrest AuroraA->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis VEGFR VEGFR Angiogenesis_Inhibition Inhibition of Angiogenesis VEGFR->Angiogenesis_Inhibition FGFR FGFR FGFR->Angiogenesis_Inhibition FLT3 FLT3 FLT3->Angiogenesis_Inhibition ENMD2076 ENMD-2076 ENMD2076->AuroraA inhibits ENMD2076->VEGFR inhibits ENMD2076->FGFR inhibits ENMD2076->FLT3 inhibits

Caption: Signaling pathways targeted by ENMD-2076.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of ENMD-2076 against various kinases and cancer cell lines.

Table 1: Kinase Inhibitory Activity of ENMD-2076

Kinase TargetIC50 (nM)
FLT31.86
RET10.4
Aurora A14
VEGFR3/FLT415.9
Src20.2
KDR/VEGFR258.2
PDGFRα56.4
FGFR270.8
FGFR192.7
Aurora B350

Data compiled from multiple sources.[4][5][6][7]

Table 2: Anti-proliferative Activity of ENMD-2076 in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
Multiple Myeloma Cell Lines (mean)Multiple Myeloma3.84
Hematopoietic Cancer Cell LinesLeukemia0.025 - 0.7
Solid Tumor Cell LinesVarious0.025 - 0.7

Data compiled from multiple sources.[1][4][8]

Experimental Protocols

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare ENMD-2076 Stock Solution add_compound Add Serial Dilutions of ENMD-2076 prep_compound->add_compound prep_cells Culture and Prepare Cell Suspension seed_plate Seed Cells in Microplate prep_cells->seed_plate seed_plate->add_compound incubate Incubate for Specified Duration add_compound->incubate measure Measure Endpoint (e.g., Absorbance, Fluorescence) incubate->measure calculate Calculate IC50 Values measure->calculate

Caption: General experimental workflow for in vitro assays.

Kinase Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of ENMD-2076 against specific kinases.

Materials:

  • Recombinant human kinase enzymes (e.g., Aurora A, VEGFR2)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 5 mM EGTA, 0.05% Brij-35)

  • 2 mM Dithiothreitol (DTT)

  • ATP at the apparent Km for each enzyme

  • Peptide substrate

  • This compound

  • 96-well plates

  • Plate reader

Procedure:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • Create a series of dilutions of ENMD-2076 in the kinase assay buffer.

  • In a 96-well plate, add the kinase, peptide substrate, and ENMD-2076 dilution to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate for 1 hour at a controlled temperature (e.g., 30°C).

  • Stop the reaction according to the specific kinase assay kit instructions.

  • Measure the kinase activity using a plate reader.

  • Plot the relative enzyme activity against the log of the ENMD-2076 concentration.

  • Calculate the IC50 value using a suitable software package (e.g., GraFit).[4]

Cell Proliferation Assay (Sulforhodamine B - SRB Assay)

This assay measures the cytotoxicity of ENMD-2076 by quantifying the protein content of treated cells.

Materials:

  • Human cancer cell lines (adherent)

  • Complete cell culture medium

  • This compound

  • 96-well plates

  • Trichloroacetic acid (TCA), 10% (w/v), cold

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • 1% Acetic acid

  • 10 mM Tris base solution, pH 10.5

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 500-40,000 cells/well, depending on the cell line's doubling time, and incubate for 24 hours.[9][10]

  • Prepare serial dilutions of ENMD-2076 in complete culture medium. For a broad range, a 9-point dilution series from 0.3 nM to 125 µM can be used.[9]

  • Replace the medium in the cell plates with the ENMD-2076 dilutions and include vehicle controls.

  • Incubate the plates for 96 hours.[9]

  • Gently add cold 10% TCA to each well to fix the cells and incubate for 1 hour at 4°C.[11][12]

  • Wash the plates five times with tap water and allow them to air dry completely.[10]

  • Add 100 µL of SRB solution to each well and incubate at room temperature for 10-30 minutes.[10][11]

  • Remove the unbound SRB by washing the plates four times with 1% acetic acid.[12][13]

  • Allow the plates to air dry.

  • Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.[11]

  • Read the absorbance at 510-540 nm using a microplate reader.[11][13]

  • Calculate the percentage of cell growth inhibition and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to assess the effect of ENMD-2076 on cell cycle progression.

Materials:

  • Human cancer cell line

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol, cold

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells and treat them with various concentrations of ENMD-2076 for a specified time (e.g., 24-48 hours).

  • Harvest the cells, including both adherent and floating populations.

  • Wash the cells with cold PBS and centrifuge.

  • Resuspend the cell pellet and fix by adding cold 70% ethanol dropwise while vortexing gently.[14]

  • Incubate the fixed cells at -20°C for at least 2 hours.[15]

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.[16]

  • Incubate in the dark at room temperature for 20-30 minutes.[17]

  • Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V Staining

This assay detects the induction of apoptosis by ENMD-2076.

Materials:

  • Human cancer cell line

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Treat cells with ENMD-2076 as described for the cell cycle analysis.

  • Harvest the cells and wash them twice with cold PBS.[18]

  • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.[18]

  • Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Add 1X Binding Buffer to each sample.

  • Analyze the samples by flow cytometry within one hour. Viable cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.[19]

In Vitro Angiogenesis (Tube Formation) Assay

This assay evaluates the anti-angiogenic potential of ENMD-2076.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • Growth factor-reduced Matrigel

  • This compound

  • 96-well plates

  • Microscope

Procedure:

  • Thaw the growth factor-reduced Matrigel at 4°C overnight.

  • Coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel and allow it to polymerize at 37°C for 30-60 minutes.[1][4]

  • Harvest HUVECs and resuspend them in medium containing various concentrations of ENMD-2076.

  • Seed the HUVECs onto the solidified Matrigel at a density of 1.5-3 x 10^4 cells/well.[4]

  • Incubate the plate at 37°C for 4-18 hours.[4]

  • Examine the formation of capillary-like structures (tubes) using a microscope.

  • Quantify the extent of tube formation by measuring parameters such as total tube length and the number of branch points using imaging software.

Western Blotting for Phosphorylated Proteins

This protocol is used to determine the effect of ENMD-2076 on the phosphorylation status of its target kinases and downstream signaling proteins.

Materials:

  • Human cancer cell line

  • Complete cell culture medium

  • This compound

  • Lysis buffer containing protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-Aurora A, anti-total-Aurora A)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and blotting apparatus

  • PVDF or nitrocellulose membranes

  • Chemiluminescent substrate

Procedure:

  • Treat cells with ENMD-2076 for the desired time.

  • Lyse the cells in lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.[20]

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST, avoid milk for phospho-proteins).[20]

  • Incubate the membrane with the primary antibody specific for the phosphorylated protein of interest overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.[20]

  • To normalize the data, the membrane can be stripped and re-probed with an antibody against the total protein.[21]

References

ENMD-2076 Tartrate: Application Notes and Protocols for Cell Culture Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

ENMD-2076, a tartrate salt of a vinyl-pyrimidine free base, is an orally bioavailable, multi-target kinase inhibitor with potent anti-proliferative and anti-angiogenic properties.[1][2] Its mechanism of action involves the selective inhibition of Aurora A kinase, a key regulator of mitosis, as well as several tyrosine kinases crucial for tumor growth and angiogenesis, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Fibroblast Growth Factor Receptors (FGFRs), and FMS-like tyrosine kinase 3 (Flt3).[1][2][3] These inhibitory activities lead to cell cycle arrest at the G2/M phase, induction of apoptosis, and suppression of tumor angiogenesis.[4][5][6]

These application notes provide detailed guidelines and protocols for the use of ENMD-2076 Tartrate in in vitro cell culture studies, designed for researchers, scientists, and drug development professionals.

Data Presentation

In Vitro Inhibitory Activity of ENMD-2076
Target KinaseIC50 (nM)
Flt31.86[4][5]
Aurora A14[2][5]
Flt4/VEGFR315.9[4]
KDR/VEGFR258.2[4]
FGFR192.7[4]
FGFR270.8[4]
Src56.4[4]
PDGFRα56.4[4]
Aurora B350[2]
Anti-proliferative Activity of ENMD-2076 in Human Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)
Hematopoietic
MV4;11Acute Myeloid Leukemia0.025[1][4]
THP-1Acute Myeloid Leukemia0.028 (Flt3 autophosphorylation)[4]
MO7eMegakaryoblastic Leukemia0.040 (Kit autophosphorylation)[4]
U937Histiocytic LymphomaDose-dependent G2/M arrest and apoptosis[4]
IM9, ARH-77, U266, RPMI 8226, MM.1S, MM.1R, NCI-H929Multiple Myeloma2.99 - 7.06[5]
Solid Tumors
Wide Range of Solid Tumor Cell LinesBreast, Colon, Melanoma, etc.0.025 - 0.7[1][2]
HUVECEndothelial0.15[4]
Breast Cancer Cell Lines (Panel of 29)Breast Cancer0.25 - 16.1[6]

Signaling Pathways and Experimental Workflow

ENMD-2076 Mechanism of Action

ENMD_2076_Mechanism cluster_proliferation Proliferation & Cell Cycle cluster_angiogenesis Angiogenesis ENMD2076 ENMD-2076 AuroraA Aurora A ENMD2076->AuroraA VEGFRs VEGFRs ENMD2076->VEGFRs FGFRs FGFRs ENMD2076->FGFRs Mitosis Mitosis AuroraA->Mitosis G2M_Arrest G2/M Arrest Mitosis->G2M_Arrest Apoptosis_Prolif Apoptosis G2M_Arrest->Apoptosis_Prolif Angiogenesis_Process Angiogenesis VEGFRs->Angiogenesis_Process FGFRs->Angiogenesis_Process

Caption: Mechanism of action of ENMD-2076.

General Workflow for In Vitro Cell Viability Assay

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Cell_Culture Maintain Cell Culture Harvest_Cells Harvest and Count Cells Cell_Culture->Harvest_Cells Seed_Plates Seed Cells in 96-well Plates Harvest_Cells->Seed_Plates Treat_Cells Add ENMD-2076 to Wells Seed_Plates->Treat_Cells Allow cells to adhere overnight Prepare_ENMD2076 Prepare ENMD-2076 Dilutions Prepare_ENMD2076->Treat_Cells Incubate Incubate for 96 hours Treat_Cells->Incubate SRB_Assay Perform Sulforhodamine B (SRB) Assay Incubate->SRB_Assay Read_Absorbance Read Absorbance SRB_Assay->Read_Absorbance Data_Analysis Analyze Data and Calculate IC50 Read_Absorbance->Data_Analysis

References

Application Notes and Protocols for ENMD-2076 Tartrate in Xenograft Tumor Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ENMD-2076 is an orally bioavailable, multi-targeted kinase inhibitor with potent anti-proliferative and anti-angiogenic activities.[1][2] Its mechanism of action involves the selective inhibition of several key signaling pathways implicated in tumor growth, proliferation, and angiogenesis. This document provides detailed application notes and protocols for the use of ENMD-2076 tartrate in preclinical xenograft tumor studies, based on available research findings.

Mechanism of Action

ENMD-2076 exerts its anti-cancer effects by targeting multiple kinases. Its primary targets include:

  • Aurora A Kinase: A key regulator of mitosis, its inhibition leads to G2/M cell cycle arrest and apoptosis in tumor cells.[2][3]

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Crucial for angiogenesis, the inhibition of VEGFRs, particularly KDR/VEGFR2 and Flt4/VEGFR3, blocks the formation of new blood vessels that supply tumors with nutrients and oxygen.[4]

  • Fibroblast Growth Factor Receptors (FGFRs): Involved in tumor cell proliferation, survival, and angiogenesis, their inhibition by ENMD-2076 contributes to its broad anti-tumor activity.[4]

  • Other Kinases: ENMD-2076 also shows inhibitory activity against other kinases such as Flt3, Src, and PDGFRα, further contributing to its multi-faceted anti-cancer profile.[4]

The simultaneous inhibition of these pathways results in a potent anti-tumor effect, impacting both the tumor cells directly and their supportive microenvironment.

Signaling Pathway Overview

The following diagram illustrates the key signaling pathways targeted by ENMD-2076.

ENMD-2076 Multi-Targeted Inhibition

In Vitro Activity

ENMD-2076 has demonstrated potent inhibitory activity across a wide range of human cancer cell lines. The half-maximal inhibitory concentrations (IC50) for cell growth inhibition typically range from 0.025 to 0.7 µmol/L.[1]

Table 1: In Vitro Kinase Inhibitory Activity of ENMD-2076
Kinase TargetIC50 (nM)
Aurora A14
Flt31.86
KDR/VEGFR258.2
Flt4/VEGFR315.9
FGFR192.7
FGFR270.8
PDGFRα56.4
Src56.4
Data compiled from multiple sources.[4]

In Vivo Xenograft Studies: Data Summary

ENMD-2076 has shown significant anti-tumor efficacy in various preclinical xenograft models, leading to tumor growth inhibition and, in some cases, complete regression.[1][2]

Table 2: Summary of ENMD-2076 Efficacy in Human Cancer Xenograft Models
Cancer TypeCell LineMouse StrainDosing Regimen (mg/kg, schedule)Outcome
Breast CancerMDA-MB-468Nude100 mg/kg, dailyStatic tumor growth for 40 days
Breast CancerMDA-MB-231Nude100 mg/kg, dailySignificant tumor growth inhibition
Colorectal CancerHT-29Nude100 or 200 mg/kg, daily for 28 daysTumor growth inhibition followed by regression
MelanomaA375NudeNot specifiedDose-dependent inhibition of tumor growth
LeukemiaNot specifiedNot specifiedNot specifiedRegression or complete inhibition of tumor growth
Multiple MyelomaNot specifiedNot specifiedNot specifiedRegression or complete inhibition of tumor growth
Data is a summary of findings from multiple preclinical studies.[1][5][6]

Experimental Protocols

The following are generalized protocols for conducting xenograft studies with ENMD-2076. These should be adapted based on the specific cell line, mouse strain, and experimental goals.

Protocol 1: Human Tumor Xenograft Model Establishment

This protocol outlines the steps for establishing subcutaneous xenograft tumors in immunodeficient mice.

Materials:

  • Human cancer cell line of interest (e.g., MDA-MB-231, HT-29)

  • Appropriate cell culture medium and supplements

  • Phosphate-buffered saline (PBS), sterile

  • Matrigel (optional, can enhance tumor take rate)

  • Immunodeficient mice (e.g., NCr nude or CB.17 SCID mice)

  • Syringes and needles (e.g., 27-gauge)

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Culture the selected cancer cell line according to standard protocols to achieve a sufficient number of cells for injection. Ensure cells are in the logarithmic growth phase and have high viability.

  • Cell Preparation:

    • Harvest cells using trypsin or another appropriate method.

    • Wash the cells with sterile PBS.

    • Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel (e.g., 1:1 ratio) at the desired concentration (typically 2 x 10^6 to 30 x 10^6 cells per injection volume).[2] Keep cells on ice to maintain viability.

  • Animal Handling and Injection:

    • Anesthetize the mice using an approved method.

    • Inject the cell suspension subcutaneously into the flank of the mouse. The injection volume is typically 100-200 µL.

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor formation.

    • Once tumors are palpable, measure their dimensions using calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Initiation of Treatment: Begin ENMD-2076 treatment when tumors reach a predetermined average size (e.g., 100-200 mm³).

Experimental Workflow: Xenograft Study

Xenograft_Workflow cluster_prep Preparation cluster_implant Implantation cluster_monitoring Monitoring & Treatment cluster_analysis Analysis Cell_Culture Cancer Cell Culture Cell_Harvest Cell Harvest & Preparation Cell_Culture->Cell_Harvest Injection Subcutaneous Injection in Immunodeficient Mice Cell_Harvest->Injection Tumor_Growth Monitor Tumor Growth Injection->Tumor_Growth Randomization Randomize into Treatment Groups Tumor_Growth->Randomization Treatment Administer ENMD-2076 or Vehicle Control Randomization->Treatment Data_Collection Measure Tumor Volume & Body Weight Treatment->Data_Collection Data_Collection->Treatment Endpoint Endpoint Analysis (e.g., Tumor Weight, IHC) Data_Collection->Endpoint

Xenograft Study Workflow
Protocol 2: this compound Administration

This protocol describes the preparation and oral administration of ENMD-2076 to tumor-bearing mice.

Materials:

  • This compound

  • Vehicle (e.g., sterile water or a formulation of 0.075% carboxymethylcellulose and 0.085% Tween 80 in water)

  • Oral gavage needles

  • Syringes

  • Balance and weighing supplies

Procedure:

  • Drug Preparation:

    • For in vivo studies, ENMD-2076 can be prepared as a suspension in sterile-filtered water.[7]

    • Alternatively, for the free base, a formulation in 0.075% carboxymethylcellulose and 0.085% Tween 80 in water can be used.[8]

    • To prepare the suspension, briefly vortex the compound in the vehicle followed by sonication for approximately 10 minutes to ensure a uniform suspension.[7]

    • Prepare fresh on the day of use.

  • Dosing:

    • Determine the appropriate dose based on preclinical data (e.g., 100 mg/kg or 200 mg/kg).

    • Calculate the volume to be administered to each mouse based on its body weight.

  • Administration:

    • Administer the ENMD-2076 suspension orally to the mice using a gavage needle.

    • Follow the predetermined dosing schedule (e.g., once daily).

  • Monitoring:

    • Monitor the animals for any signs of toxicity, including weight loss, changes in behavior, or other adverse effects.

    • Continue to measure tumor volumes and body weights regularly throughout the treatment period.

Pharmacodynamic Assessments

To confirm the in vivo mechanism of action of ENMD-2076, pharmacodynamic studies can be performed on tumor xenografts.

Procedure:

  • Establish xenograft tumors as described in Protocol 1.

  • Treat tumor-bearing mice with a single dose of ENMD-2076.

  • At various time points post-treatment, euthanize the animals and harvest the tumors.

  • Analyze the tumor lysates by Western blot or tissues by immunohistochemistry for changes in the phosphorylation status of target kinases (e.g., Aurora A, VEGFR2, FGFR1/2) and downstream signaling molecules, or for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved PARP).

Conclusion

This compound is a promising multi-targeted kinase inhibitor with demonstrated efficacy in a variety of preclinical cancer models. The protocols and data presented in these application notes provide a framework for researchers to design and execute robust in vivo xenograft studies to further evaluate the therapeutic potential of this compound. Careful attention to experimental detail and appropriate adaptation of these protocols to specific research questions will be critical for obtaining reliable and reproducible results.

References

Application Note and Protocol: Preparation of ENMD-2076 Tartrate Stock Solution

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

ENMD-2076 is a potent, orally bioavailable, multi-target kinase inhibitor with significant anti-proliferative and anti-angiogenic activities.[1][2] Its tartrate salt form is commonly used in preclinical research. The compound primarily targets Aurora A kinase, a key regulator of mitosis, and various tyrosine kinases involved in angiogenesis, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs).[1][2][3] Proper preparation of a stock solution is a critical first step for accurate and reproducible in vitro and in vivo experimental results. This document provides a detailed protocol for the preparation, storage, and handling of ENMD-2076 Tartrate stock solutions for research use.

Quantitative Data Summary

The physical and chemical properties of this compound are summarized in the table below. This data is essential for calculating the required mass for stock solution preparation and understanding its solubility characteristics.

PropertyValue
Chemical Name (E)-N-(5-methyl-1H-pyrazol-3-yl)-6-(4-methylpiperazin-1-yl)-2-styrylpyrimidin-4-amine 2,3-dihydroxysuccinate
Molecular Weight 525.56 g/mol
CAS Number 1291074-87-7
Solubility DMSO: ≥ 100 mg/mL (≥ 190.27 mM)[4][5] Water: 1 mg/mL[6] Ethanol: 1 mg/mL[6]
Appearance Solid
Storage (Powder) -20°C for up to 3 years[4]
Storage (Stock Solution) Aliquot and store at -80°C for up to 6-12 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[4][7]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO), the recommended solvent for achieving high concentration and stability.

Materials and Equipment

  • This compound powder

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Microcentrifuge tubes or sterile vials

  • Pipettes and sterile pipette tips

  • Vortex mixer

  • Optional: Water bath or heat block set to 37°C

Safety Precautions

  • Work in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Refer to the Safety Data Sheet (SDS) for this compound for complete safety and handling information.

Procedure

  • Pre-warming the Solvent: Warm the DMSO to room temperature if stored refrigerated. For compounds with lower solubility, briefly warming the solvent at 37°C can aid dissolution.[8]

  • Calculating the Required Mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Volume (mL) x Desired Concentration (mM) x Molecular Weight ( g/mol ) / 1000

    Example for 1 mL of a 10 mM stock solution: Mass (mg) = 1 mL x 10 mM x 525.56 g/mol / 1000 = 5.26 mg

  • Weighing the Compound: Accurately weigh 5.26 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.

  • Dissolution: a. Add 1 mL of high-purity DMSO to the tube containing the this compound powder. b. Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. c. Visually inspect the solution to ensure there are no visible particulates. If dissolution is slow, gentle warming at 37°C for 10 minutes or brief sonication can be applied.[8]

  • Storage and Handling: a. Aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes. This is crucial to prevent degradation from repeated freeze-thaw cycles.[7] b. Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. c. Store the aliquots at -80°C for long-term storage (up to 12 months) or at -20°C for short-term storage (up to 1 month).[4]

Visualizations

ENMD-2076 Signaling Pathway

ENMD-2076 exerts its anti-cancer effects by inhibiting key signaling pathways involved in cell proliferation and angiogenesis. It shows high selectivity for Aurora A kinase over Aurora B.[2][6] Additionally, it potently inhibits several receptor tyrosine kinases, including FLT3, VEGFR2/KDR, and FGFR1/2, thereby blocking downstream signaling required for tumor growth and blood vessel formation.[1][3][6]

ENMD2076_Pathway cluster_0 ENMD-2076 Action cluster_1 Kinase Targets cluster_2 Cellular Processes cluster_3 Biological Outcomes ENMD2076 This compound AuroraA Aurora A Kinase ENMD2076->AuroraA inhibits VEGFR VEGFR2/KDR ENMD2076->VEGFR inhibits FGFR FGFR1/2 ENMD2076->FGFR inhibits FLT3 FLT3 ENMD2076->FLT3 inhibits Mitosis Mitosis AuroraA->Mitosis regulates Angiogenesis Angiogenesis VEGFR->Angiogenesis promotes FGFR->Angiogenesis promotes Proliferation Cell Proliferation FLT3->Proliferation promotes G2M_Arrest G2/M Arrest Mitosis->G2M_Arrest leads to AntiAngiogenesis ↓ Angiogenesis Angiogenesis->AntiAngiogenesis AntiProliferation ↓ Proliferation Proliferation->AntiProliferation Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of action of this compound.

Experimental Workflow for Stock Solution Preparation

The following diagram outlines the sequential steps for preparing the this compound stock solution, from initial calculation to final storage.

Stock_Solution_Workflow start Start calculate 1. Calculate Required Mass (e.g., 5.26 mg for 1 mL of 10 mM) start->calculate weigh 2. Weigh this compound Powder calculate->weigh add_solvent 3. Add High-Purity DMSO weigh->add_solvent dissolve 4. Vortex to Dissolve (Warm/sonicate if needed) add_solvent->dissolve check_solution 5. Visually Inspect for Clarity dissolve->check_solution check_solution->dissolve Particulates Present aliquot 6. Aliquot into Single-Use Tubes check_solution->aliquot Clear store 7. Store at -80°C or -20°C aliquot->store end_node End: Ready for Use store->end_node

Caption: Workflow for preparing this compound stock solution.

References

Application Notes and Protocols for ENMD-2076 Tartrate in Western Blot Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ENMD-2076 is an orally bioavailable, multi-targeted kinase inhibitor with potent activity against Aurora A kinase and various receptor tyrosine kinases involved in angiogenesis, such as VEGFR, FGFR, and Flt3.[1][2][3] Its mechanism of action involves the disruption of mitotic progression and the inhibition of pro-angiogenic signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells.[3][4] Western blot analysis is a critical technique to elucidate the molecular effects of ENMD-2076 by examining the expression and phosphorylation status of its key protein targets and downstream effectors. These application notes provide detailed protocols and data presentation guidelines for utilizing ENMD-2076 tartrate in Western blot analysis.

Data Presentation

The following tables summarize the quantitative effects of ENMD-2076 on key protein targets as determined by Western blot analysis in various cancer cell lines.

Table 1: Dose-Dependent Inhibition of Target Kinase Phosphorylation by ENMD-2076

Target ProteinCell LineENMD-2076 Concentration (nM)Inhibition of Phosphorylation (%)Reference
p-Aurora A (Thr288)MDA-MB-231100Significant Decrease[5]
p-Aurora A (Thr288)MDA-MB-231200Significant Decrease[5]
p-Flt3MV4;1150> 90[2]
p-VEGFR2 (KDR)HUVEC100~ 75[2]

Table 2: Time-Dependent Effects of ENMD-2076 on Protein Expression and Apoptosis Markers

Protein MarkerCell LineENMD-2076 TreatmentFold Change vs. ControlReference
p-Histone H3 (Ser10)MDA-MB-231100 mg/kg, 4 daysIncreased[5]
Cleaved PARPMDA-MB-231100 mg/kg, 4 daysIncreased[5]
SurvivinMDA-MB-231100 mg/kg, 4 daysDecreased[5]
p53MDA-MB-231100 mg/kg, 4 daysIncreased[5]
Mcl-1THP-124hDecreased[4]
BakTHP-124hIncreased[4]
BaxTHP-124hIncreased[4]

Experimental Protocols

Protocol 1: Western Blot Analysis of ENMD-2076 Effects on Aurora A Phosphorylation

This protocol outlines the procedure for assessing the inhibitory effect of ENMD-2076 on the phosphorylation of Aurora A kinase at Threonine 288 (p-Aurora A Thr288) in cancer cells.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., MDA-MB-231, HeLa)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer (25 mM Tris, 192 mM glycine, 20% methanol)

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-Aurora A (Thr288)

    • Mouse anti-Aurora A (total)

    • Mouse anti-β-actin (loading control)

  • Secondary antibodies:

    • HRP-conjugated anti-rabbit IgG

    • HRP-conjugated anti-mouse IgG

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at a suitable density and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 200 nM) for a specified time (e.g., 24 hours).

  • Protein Extraction:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells on ice with RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize protein concentrations for all samples.

    • Prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-Aurora A (Thr288) (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing (Optional):

    • To analyze total Aurora A and a loading control on the same membrane, the membrane can be stripped and re-probed with the respective primary and secondary antibodies.

Protocol 2: Analysis of Apoptosis Markers by Western Blot

This protocol is designed to evaluate the induction of apoptosis by ENMD-2076 through the detection of key apoptosis-related proteins.

Materials:

  • Same as Protocol 1, with the following specific primary antibodies:

    • Rabbit anti-cleaved PARP

    • Rabbit anti-Caspase-3

    • Mouse anti-p53

    • Rabbit anti-Survivin

    • Rabbit anti-Mcl-1

    • Rabbit anti-Bak

    • Rabbit anti-Bax

    • Mouse anti-β-actin (loading control)

Procedure:

The procedure is identical to Protocol 1, with the substitution of the primary antibodies to detect the apoptosis markers of interest. Each marker should be analyzed on a separate blot or through stripping and re-probing of the same membrane.

Visualizations

Signaling Pathways and Experimental Workflow

ENMD2076_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm / Nucleus VEGFR VEGFR Downstream Downstream Angiogenesis Signaling VEGFR->Downstream FGFR FGFR FGFR->Downstream Flt3 Flt3 Flt3->Downstream AuroraA Aurora A Mitosis Mitotic Progression AuroraA->Mitosis Downstream->Mitosis CellCycleArrest G2/M Arrest Mitosis->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis ENMD2076 ENMD-2076 ENMD2076->VEGFR ENMD2076->FGFR ENMD2076->Flt3 ENMD2076->AuroraA Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection Cell_Treatment Cell Treatment with ENMD-2076 Protein_Extraction Protein Extraction (RIPA Buffer) Cell_Treatment->Protein_Extraction Protein_Quantification Protein Quantification (BCA Assay) Protein_Extraction->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection

References

Application Notes and Protocols for Immunohistochemical Analysis of Tissues Treated with ENMD-2076 Tartrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the immunohistochemical (IHC) evaluation of tissue samples following treatment with ENMD-2076 tartrate. ENMD-2076 is an orally bioavailable, multi-target kinase inhibitor with potent activity against Aurora kinases (predominantly Aurora A) and several pro-angiogenic receptor tyrosine kinases, including VEGFR, FGFR, and PDGFR.[1][2] This dual mechanism of action, inhibiting both cell proliferation and angiogenesis, makes IHC a critical tool for assessing the pharmacodynamic effects and efficacy of ENMD-2076 in preclinical and clinical settings.

This document outlines standardized protocols for key biomarkers to ensure reproducible and reliable results for studies involving ENMD-2076.

Core Concepts and Rationale

Treatment with ENMD-2076 is expected to induce specific molecular and cellular changes in tumor tissues. IHC allows for the direct visualization and semi-quantitative analysis of these changes within the tumor microenvironment. The key events to monitor following ENMD-2076 treatment include:

  • Inhibition of Mitosis: As an Aurora kinase A inhibitor, ENMD-2076 disrupts the formation of the mitotic spindle, leading to mitotic arrest and subsequent apoptosis. This can be monitored by assessing markers of cell proliferation.

  • Anti-Angiogenic Effects: By inhibiting VEGFR and other angiogenic kinases, ENMD-2076 is expected to reduce tumor vascularity. This can be quantified by staining for endothelial cell markers.

  • Modulation of Cell Fate Pathways: ENMD-2076 has been shown to induce apoptosis and modulate key signaling pathways involved in tumor suppression and drug sensitivity.

Key Biomarkers and Data Presentation

The following table summarizes the key IHC biomarkers for assessing the biological effects of ENMD-2076 treatment.

Biomarker Biological Process Expected Effect of ENMD-2076 Primary Antibody Clone (Recommended) Typical Scoring Method
Ki-67 Cell ProliferationDecreaseMIB-1Percentage of positively stained nuclei
Phospho-Histone H3 (Ser10) MitosisIncrease (due to mitotic arrest) followed by a decrease(e.g., Rabbit pAb)Percentage of positively stained nuclei
CD31 (PECAM-1) Angiogenesis (Endothelial Cells)DecreaseIHC031, JC70AMicrovessel Density (MVD) count or percentage of positive area
Cleaved Caspase-3 ApoptosisIncrease(e.g., Rabbit pAb, Asp175)Percentage of positively stained cells (cytoplasmic/nuclear)
p53 Tumor Suppression, Cell Cycle Arrest, ApoptosisIncrease in expressionDO-7Percentage of positively stained nuclei and staining intensity
p73 Apoptosis, Cell Cycle ArrestIncrease in expression(e.g., Rabbit pAb)Percentage of positively stained nuclei and staining intensity
ARID1A Tumor Suppression (Chromatin Remodeling)Predictive Biomarker (Loss of expression may correlate with sensitivity)EPR13501Presence or loss of nuclear staining
PTEN Tumor Suppression (PI3K/Akt Pathway)Predictive Biomarker (Loss of expression may indicate pathway activation)6H2.1H-score (Intensity x Percentage of positive cells)

Experimental Workflows

General Immunohistochemistry Workflow

The following diagram illustrates the general workflow for immunohistochemical staining of formalin-fixed, paraffin-embedded (FFPE) tissues.

IHC_Workflow cluster_prep Tissue Preparation cluster_staining Staining Protocol cluster_analysis Analysis Fixation Fixation in 10% Neutral Buffered Formalin Embedding Paraffin Embedding Fixation->Embedding Sectioning Sectioning (4-5 µm) Embedding->Sectioning Deparaffinization Deparaffinization and Rehydration Sectioning->Deparaffinization AntigenRetrieval Antigen Retrieval Deparaffinization->AntigenRetrieval Blocking Blocking of Endogenous Peroxidase and Non-specific Binding AntigenRetrieval->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb Detection Detection System (Secondary Ab & Enzyme Conjugate) PrimaryAb->Detection Chromogen Chromogen Substrate Application Detection->Chromogen Counterstain Counterstaining (e.g., Hematoxylin) Chromogen->Counterstain Dehydration Dehydration and Coverslipping Counterstain->Dehydration Microscopy Microscopic Examination Dehydration->Microscopy Scoring Image Analysis and Scoring Microscopy->Scoring

Figure 1: General workflow for immunohistochemistry.

ENMD-2076 Signaling Pathway Inhibition

This diagram illustrates the key signaling pathways targeted by ENMD-2076.

Figure 2: Key signaling pathways inhibited by ENMD-2076.

Detailed Experimental Protocols

The following are detailed protocols for FFPE tissues. Always validate antibodies and optimize protocols for your specific laboratory conditions and tissue types.

General Reagents and Buffers
  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Deionized Water

  • Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS)

  • Antigen Retrieval Buffer: (e.g., Citrate Buffer, 10 mM, pH 6.0 or EDTA Buffer, 1 mM, pH 9.0)

  • Peroxidase Blocking Solution: (e.g., 3% Hydrogen Peroxide in Methanol)

  • Blocking Buffer: (e.g., 5% Normal Goat Serum in PBS/TBS)

  • Antibody Diluent: (e.g., 1% BSA in PBS/TBS)

  • Detection System: (e.g., HRP-conjugated secondary antibody and DAB chromogen kit)

  • Counterstain: (e.g., Harris' Hematoxylin)

  • Mounting Medium

Protocol 1: Ki-67 Staining for Proliferation
  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 5 minutes).

    • Hydrate through graded alcohols: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).

    • Rinse in deionized water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) using 10 mM Citrate Buffer (pH 6.0).

    • Heat slides in a pressure cooker, steamer, or water bath at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature (approx. 20 minutes).

  • Staining:

    • Rinse slides in PBS/TBS.

    • Block endogenous peroxidase activity with 3% H2O2 for 10 minutes.

    • Rinse with PBS/TBS.

    • Apply blocking buffer for 30-60 minutes.

    • Incubate with primary antibody (anti-Ki-67, clone MIB-1, diluted 1:100 - 1:400 in antibody diluent) overnight at 4°C in a humidified chamber.

    • Rinse with PBS/TBS.

    • Incubate with HRP-conjugated secondary antibody according to the manufacturer's instructions (e.g., 30-60 minutes at room temperature).

    • Rinse with PBS/TBS.

    • Apply DAB chromogen and monitor for color development (typically 1-10 minutes).

    • Rinse with deionized water to stop the reaction.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin for 1-2 minutes.

    • "Blue" the slides in running tap water.

    • Dehydrate through graded alcohols and clear in xylene.

    • Coverslip with permanent mounting medium.

Protocol 2: CD31 Staining for Microvessel Density
  • Deparaffinization and Rehydration: Follow steps from Protocol 1.

  • Antigen Retrieval:

    • Perform HIER using an EDTA-based buffer (pH 9.0) for 20-30 minutes at 95-100°C.

    • Allow slides to cool to room temperature.

  • Staining:

    • Follow the staining steps from Protocol 1, substituting the primary antibody with anti-CD31 (clone IHC031, ready-to-use or diluted as per manufacturer's instructions). Incubation is typically for 30-60 minutes at room temperature or overnight at 4°C.

  • Counterstaining and Mounting: Follow steps from Protocol 1.

Protocol 3: p53 Staining
  • Deparaffinization and Rehydration: Follow steps from Protocol 1.

  • Antigen Retrieval:

    • Perform HIER using 10 mM Citrate Buffer (pH 6.0) for 20-30 minutes at 95-100°C.

    • Allow slides to cool.

  • Staining:

    • Follow the staining steps from Protocol 1, using anti-p53 antibody (clone DO-7, diluted 1:50 - 1:200). Incubation overnight at 4°C is recommended.

  • Counterstaining and Mounting: Follow steps from Protocol 1.

Protocol 4: ARID1A Staining
  • Deparaffinization and Rehydration: Follow steps from Protocol 1.

  • Antigen Retrieval:

    • Perform HIER using an EDTA-based buffer (pH 9.0) for 20 minutes at 95-100°C.

    • Allow slides to cool.

  • Staining:

    • Follow the staining steps from Protocol 1, using anti-ARID1A antibody (clone EPR13501, diluted as per manufacturer's recommendations). Incubation for 60 minutes at room temperature is often sufficient.

  • Counterstaining and Mounting: Follow steps from Protocol 1.

Protocol 5: PTEN Staining
  • Deparaffinization and Rehydration: Follow steps from Protocol 1.

  • Antigen Retrieval:

    • Perform HIER using a high pH target retrieval solution.

  • Staining:

    • Follow the staining steps from Protocol 1, using anti-PTEN antibody (clone 6H2.1, diluted 1:100).[3] Incubation for 30 minutes at room temperature is a good starting point.[4]

  • Counterstaining and Mounting: Follow steps from Protocol 1.

Troubleshooting and Best Practices

  • No Staining: Check antibody concentration, incubation times, antigen retrieval method, and the functionality of the detection system. Ensure tissue was properly fixed.

  • High Background: Ensure adequate blocking steps. Titrate primary and secondary antibodies. Ensure thorough washing between steps.

  • Non-specific Staining: Use a more specific primary antibody clone. Check for cross-reactivity of the secondary antibody.

  • Controls: Always include positive and negative tissue controls in every IHC run. A negative control slide (without primary antibody) should also be included to check for non-specific binding of the secondary antibody.

  • Tissue Fixation: Over-fixation or under-fixation can mask epitopes or lead to poor tissue morphology. Standardize fixation times.

These protocols and guidelines are intended to serve as a starting point. Researchers should perform in-house validation and optimization for their specific experimental conditions.

References

ENMD-2076 Tartrate in Combination with Chemotherapy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ENMD-2076 is an orally bioavailable small molecule that acts as a multi-targeted kinase inhibitor. Its primary mechanisms of action are centered on the inhibition of Aurora A kinase and various pro-angiogenic receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs). This dual activity gives ENMD-2076 the potential for both anti-proliferative and anti-angiogenic effects, making it a promising candidate for cancer therapy. Preclinical and clinical studies have explored the use of ENMD-2076 as a monotherapy and, importantly, in combination with standard chemotherapeutic agents to enhance anti-tumor efficacy and overcome resistance.

These application notes provide a summary of key preclinical and clinical findings for ENMD-2076 in combination with chemotherapy, along with detailed protocols for relevant in vitro and in vivo experimental setups.

Mechanism of Action: A Dual Approach to Cancer Therapy

ENMD-2076 exerts its anti-cancer effects through two main signaling pathways:

  • Inhibition of Aurora A Kinase: Aurora A is a serine/threonine kinase that plays a crucial role in mitotic progression. Its overexpression in various cancers is associated with aneuploidy and tumorigenesis. By inhibiting Aurora A, ENMD-2076 disrupts microtubule dynamics, leading to G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells.[1]

  • Anti-Angiogenic Activity: ENMD-2076 targets multiple receptor tyrosine kinases involved in angiogenesis, the process of new blood vessel formation that is critical for tumor growth and metastasis. Key targets include VEGFRs and FGFRs. Inhibition of these kinases impedes the signaling cascades that promote endothelial cell proliferation, migration, and survival, thereby cutting off the tumor's blood supply.

The following diagram illustrates the signaling pathways targeted by ENMD-2076.

ENMD2076_Mechanism cluster_proliferation Cell Proliferation cluster_angiogenesis Angiogenesis Aurora_A Aurora A Kinase Mitosis Mitotic Progression Aurora_A->Mitosis Promotes Cell_Cycle_Arrest G2/M Arrest Apoptosis_P Apoptosis Cell_Cycle_Arrest->Apoptosis_P Tumor_Growth Tumor Growth and Metastasis Apoptosis_P->Tumor_Growth Inhibits ENMD2076_P ENMD-2076 ENMD2076_P->Aurora_A Inhibits VEGFR_FGFR VEGFR / FGFR Angiogenic_Signaling Pro-Angiogenic Signaling VEGFR_FGFR->Angiogenic_Signaling Activates Endothelial_Cell Endothelial Cell Proliferation, Migration, Survival Angiogenic_Signaling->Endothelial_Cell Blood_Vessel New Blood Vessel Formation Endothelial_Cell->Blood_Vessel Blood_Vessel->Tumor_Growth Supports ENMD2076_A ENMD-2076 ENMD2076_A->VEGFR_FGFR Inhibits

Figure 1: Dual mechanism of action of ENMD-2076.

Preclinical Data: ENMD-2076 in Combination with Chemotherapy

Preclinical studies have demonstrated the potential for synergistic or additive anti-tumor effects when ENMD-2076 is combined with various chemotherapeutic agents.

Combination with Platinum-Based Agents (Cisplatin)

In preclinical models of ovarian clear cell carcinoma, the combination of ENMD-2076 with cisplatin has shown synergistic effects. This combination dramatically enhanced apoptosis and induced cell cycle arrest at the G2/M phase compared to either agent alone.[2]

Table 1: In Vitro Efficacy of ENMD-2076 as a Single Agent

Cell LineCancer TypeIC50 (µM)
Ovarian Clear Cell Carcinoma Cell LinesOvarian CancerSynergistic effects observed with cisplatin[2]
Human Solid Tumor and Hematopoietic Cancer Cell LinesVarious0.025 - 0.7[1]
Combination with Taxanes (Paclitaxel)

The rationale for combining ENMD-2076 with taxanes like paclitaxel is strong, as both agents target microtubule dynamics during mitosis. Overexpression of Aurora A has been linked to paclitaxel resistance. Studies with other Aurora A kinase inhibitors have shown that this combination can synergistically induce apoptosis in ovarian and head and neck cancer cell lines.[3][4] In bladder cancer cell lines, combining an Aurora A inhibitor with low concentrations of paclitaxel resulted in 80-100% growth inhibition.[5]

Combination with Immunomodulatory Drugs (Lenalidomide)

In a preclinical xenograft model of multiple myeloma using NOD/SCID mice, the combination of ENMD-2076 and lenalidomide demonstrated significant anti-tumor activity. The combination treatment led to a notable increase in apoptosis and a decrease in microvessel density.[6]

Table 2: In Vivo Efficacy of ENMD-2076 in Combination with Lenalidomide in a Multiple Myeloma Xenograft Model

BiomarkerChange with Combination Treatment (vs. Vehicle Control)
Caspase-3 (Apoptosis marker)2-fold increase[6]
CD34 (Microvessel density marker)74.2% decrease[6]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of ENMD-2076 in combination with chemotherapy.

In Vitro Cell Viability Assay (MTS/MTT Assay)

This protocol is designed to assess the cytotoxic effects of ENMD-2076 in combination with a chemotherapeutic agent on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • ENMD-2076 Tartrate

  • Chemotherapeutic agent (e.g., Cisplatin, Paclitaxel)

  • MTS or MTT reagent

  • Plate reader

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Drug Preparation: Prepare stock solutions of ENMD-2076 and the chemotherapeutic agent in an appropriate solvent (e.g., DMSO). Prepare serial dilutions of each drug and combinations at desired concentrations.

  • Treatment: After 24 hours of cell incubation, remove the medium and add 100 µL of fresh medium containing the single agents or their combinations. Include vehicle-only controls.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTS/MTT Addition: Add 20 µL of MTS or MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values for each agent and the combination. Combination Index (CI) values can be calculated using software like CompuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Cell_Viability_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h_1 Incubate for 24h Seed_Cells->Incubate_24h_1 Prepare_Drugs Prepare drug dilutions (Single agents and combinations) Incubate_24h_1->Prepare_Drugs Treat_Cells Treat cells with drugs Prepare_Drugs->Treat_Cells Incubate_72h Incubate for 72h Treat_Cells->Incubate_72h Add_Reagent Add MTS/MTT reagent Incubate_72h->Add_Reagent Incubate_2_4h Incubate for 2-4h Add_Reagent->Incubate_2_4h Read_Absorbance Measure absorbance Incubate_2_4h->Read_Absorbance Analyze_Data Calculate cell viability and IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for in vitro cell viability assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol measures the induction of apoptosis by ENMD-2076 in combination with chemotherapy using flow cytometry.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Chemotherapeutic agent

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with ENMD-2076, the chemotherapeutic agent, or the combination for 48 hours as described in the cell viability assay.

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

In Vivo Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of ENMD-2076 in combination with chemotherapy in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)

  • Cancer cell line of interest

  • Matrigel (optional)

  • This compound

  • Chemotherapeutic agent

  • Calipers for tumor measurement

Protocol:

  • Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, ENMD-2076 alone, chemotherapy alone, combination).

  • Treatment Administration: Administer ENMD-2076 orally (e.g., daily by gavage) and the chemotherapeutic agent via the appropriate route (e.g., intraperitoneal or intravenous injection) according to a predetermined schedule.

  • Tumor Measurement and Body Weight Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: Continue treatment for a defined period or until tumors in the control group reach a predetermined maximum size. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

  • Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group compared to the control group. Statistically analyze the differences in tumor volume between the groups.

Xenograft_Workflow Start Start Cell_Implantation Implant cancer cells subcutaneously in mice Start->Cell_Implantation Tumor_Growth Monitor tumor growth Cell_Implantation->Tumor_Growth Randomization Randomize mice into treatment groups Tumor_Growth->Randomization Treatment Administer treatments (Vehicle, single agents, combination) Randomization->Treatment Monitoring Measure tumor volume and body weight regularly Treatment->Monitoring Endpoint Endpoint reached Monitoring->Endpoint Analysis Euthanize, excise tumors, and perform analysis Endpoint->Analysis End End Analysis->End

Figure 3: Workflow for in vivo xenograft study.

Conclusion

This compound, with its dual mechanism of inhibiting both cell proliferation and angiogenesis, holds significant promise as a component of combination cancer therapy. Preclinical evidence suggests that combining ENMD-2076 with standard chemotherapeutic agents such as platinum compounds, taxanes, and immunomodulatory drugs can lead to enhanced anti-tumor efficacy. The provided protocols offer a framework for researchers to further investigate and optimize these combination strategies in various cancer models. Further preclinical and clinical evaluation is warranted to fully elucidate the therapeutic potential of ENMD-2076 in combination with chemotherapy for the treatment of a broad range of malignancies. A phase II clinical trial of single-agent ENMD-2076 in patients with previously treated, advanced, or metastatic triple-negative breast cancer has been completed.[7] Additionally, a phase 2 clinical trial is evaluating ENMD-2076 in patients with platinum-resistant ovarian cancer.[1]

References

Application Notes: Long-Term Storage and Stability of ENMD-2076 Tartrate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

ENMD-2076 Tartrate is a potent, orally bioavailable, multi-target kinase inhibitor with a mechanism of action that involves key pathways in tumor growth and survival, including angiogenesis and cell cycle progression.[1] It demonstrates selective activity against Aurora kinase A and Fms-like tyrosine kinase 3 (FLT3), as well as other angiogenic receptor tyrosine kinases such as VEGFR and FGFR.[1][2] Given its role in preclinical and clinical research, ensuring the long-term stability and integrity of this compound is critical for obtaining reliable and reproducible experimental results. These application notes provide detailed guidelines and protocols for the proper storage, handling, and stability assessment of the compound.

Recommended Storage Conditions

Proper storage is essential to prevent degradation and maintain the biological activity of this compound. The stability of the compound varies depending on whether it is in solid (powder) form or dissolved in a solvent.

Table 1: Recommended Long-Term Storage Conditions

FormStorage TemperatureRecommended DurationNotes
Solid Powder -20°CUp to 3 years[3][4]Protect from light and moisture.
In Solvent (e.g., DMSO) -80°CUp to 1 year[3][4]Aliquot to avoid repeated freeze-thaw cycles.
In Solvent (e.g., DMSO) -20°CUp to 1 month[3][4]Suitable for short-term storage of stock solutions.

General guidance for kinase inhibitors suggests that ultra-low temperature storage (-70°C or -80°C) is effective for preserving the integrity of protein and small molecule analytes for long-term use.[5]

Physicochemical Properties and Solubility

Table 2: Physicochemical Properties of ENMD-2076

PropertyValue
Chemical Name 6-(4-methylpiperazin-1-yl)-N-(5-methyl-1H-pyrazol-3-yl)-2-[(E)-2-phenylethenyl]pyrimidin-4-amine
Molecular Formula C21H25N7[6]
Molecular Weight 375.47 g/mol [6]
CAS Number 934353-76-1[6]
Appearance Solid[6]

Solubility: ENMD-2076 is insoluble in water but soluble in organic solvents like DMSO and Ethanol.[6] For in vitro studies, DMSO is the recommended solvent for preparing stock solutions.

Mechanism of Action and Signaling Pathways

ENMD-2076 exerts its anti-tumor effects by targeting multiple critical signaling pathways involved in cell proliferation and angiogenesis.[1] Its primary targets are Aurora kinase A and FLT3.[2][7]

Aurora Kinase A Inhibition: Aurora kinase A is a key regulator of mitosis.[8] Inhibition of Aurora A by ENMD-2076 disrupts mitotic processes, leading to G2/M cell cycle arrest and subsequent apoptosis.[2][3]

Aurora_Pathway cluster_0 Cell Cycle Progression G2_Phase G2 Phase AuroraA Aurora Kinase A G2_Phase->AuroraA activates M_Phase Mitosis (M Phase) AuroraA->M_Phase promotes entry Arrest G2/M Arrest & Apoptosis AuroraA->Arrest ENMD ENMD-2076 ENMD->AuroraA inhibits

Diagram 1: ENMD-2076 inhibiting the Aurora Kinase A pathway.

Anti-Angiogenic Activity: ENMD-2076 also inhibits several receptor tyrosine kinases crucial for angiogenesis, including VEGFR2/KDR, FGFR1, and FGFR2.[1][7] By blocking these pathways, it can prevent the formation of new blood vessels, thereby restricting tumor growth.[1]

Angiogenesis_Pathway GrowthFactors VEGF / FGF Receptors VEGFR / FGFR GrowthFactors->Receptors binds & activates Angiogenesis Angiogenesis (New Blood Vessel Formation) Receptors->Angiogenesis TumorGrowth Tumor Growth & Metastasis Angiogenesis->TumorGrowth ENMD ENMD-2076 ENMD->Receptors inhibits

Diagram 2: Anti-angiogenic mechanism of ENMD-2076.

Protocols for Handling and Stability Assessment

Protocol 4.1: Preparation of Stock Solutions

This protocol describes the preparation of a 10 mM stock solution in DMSO.

  • Preparation: Before opening, briefly centrifuge the vial of this compound powder to ensure all contents are at the bottom.

  • Calculation: Calculate the volume of DMSO required to achieve the desired concentration. For a 10 mM stock from 1 mg of this compound (MW: ~525.55 g/mol for tartrate salt), you would add 190.3 µL of DMSO. Note: Always confirm the exact molecular weight from the product datasheet.

  • Dissolution: Add the calculated volume of fresh, anhydrous DMSO to the vial.[2][3] Moisture-absorbing DMSO can reduce solubility.[2][3][4]

  • Mixing: Cap the vial tightly and vortex thoroughly. Gentle warming to 37°C or sonication can be used to aid dissolution if necessary.[6]

  • Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed tubes. Store aliquots at -80°C for long-term stability (up to 1 year) or -20°C for shorter periods (up to 1 month).[3][4]

Protocol 4.2: General Protocol for Assessing Compound Stability

This protocol outlines a general workflow for a long-term stability study using High-Performance Liquid Chromatography (HPLC) and a cell-based potency assay.

  • Sample Preparation: Prepare a fresh, concentrated stock solution of this compound in DMSO as per Protocol 4.1.

  • Aliquoting: Dispense the stock solution into multiple amber vials to protect from light. Prepare several sets of aliquots for each storage condition to be tested (e.g., -80°C, -20°C, 4°C, and room temperature).

  • Time Points: Establish a timeline for analysis (e.g., T=0, 1 month, 3 months, 6 months, 1 year).

  • Purity Analysis (HPLC):

    • At each time point, remove one aliquot from each storage condition.

    • Analyze the sample using a validated reverse-phase HPLC (RP-HPLC) method with UV detection.

    • Compare the chromatogram to the T=0 sample. Look for the appearance of new peaks (degradation products) and a decrease in the area of the parent ENMD-2076 peak.

    • Quantify the purity by calculating the peak area percentage of ENMD-2076 relative to the total peak area.

  • Potency Analysis (Cell-Based Assay):

    • At each time point, use the stored aliquots to prepare serial dilutions for a functional assay.

    • A suitable assay would be to treat a sensitive cancer cell line (e.g., MV4;11 leukemia cells) and measure the inhibition of cell proliferation or the induction of G2/M arrest.[7]

    • Calculate the IC50 (half-maximal inhibitory concentration) value from the dose-response curve.

    • Compare the IC50 value to that obtained from the T=0 sample. A significant increase in the IC50 value indicates a loss of biological activity.

  • Data Analysis: Compile the purity (%) and IC50 (nM) data for each condition and time point. A stable compound will show minimal change in purity and potency over time, especially at -80°C.

Stability_Workflow cluster_prep Preparation cluster_storage Storage & Time Points cluster_analysis Analysis at T=0, T=1, T=2... Prep_Stock Prepare Fresh Stock Solution Aliquot Create Aliquots for Each Condition Prep_Stock->Aliquot Store_80 -80°C Aliquot->Store_80 Store_20 -20°C Aliquot->Store_20 Store_4 4°C Aliquot->Store_4 Store_RT Room Temp Aliquot->Store_RT HPLC Purity Check (RP-HPLC) Store_20->HPLC Potency Potency Assay (e.g., Cell Viability) Store_20->Potency Data Compare Purity (%) and IC50 (nM) to T=0 HPLC->Data Potency->Data

Diagram 3: Workflow for assessing the long-term stability of ENMD-2076.

Biological Activity and Potency

The potency of this compound is defined by its IC50 values against various kinase targets. Maintaining this potency is the primary goal of proper long-term storage.

Table 3: IC50 Values of ENMD-2076 Against Key Kinase Targets

Kinase TargetIC50 (nM)Pathway
FLT3 1.86[2][3][7]Proliferation
Aurora A 14[2][3][7]Cell Cycle
RET 10.4[2]Proliferation
VEGFR3/FLT4 15.9[2][7]Angiogenesis
Src 20.2[2]Proliferation
VEGFR2/KDR 58.2[7]Angiogenesis
FGFR1 92.7[7]Angiogenesis
FGFR2 70.8[7]Angiogenesis
PDGFRα 56.4[7]Angiogenesis
Aurora B 350[7][9]Cell Cycle

Note: The compound is over 25-fold more selective for Aurora A than Aurora B.[2][3]

References

Troubleshooting & Optimization

ENMD-2076 Tartrate solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, handling, and experimental use of ENMD-2076 Tartrate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is this compound and what are its primary targets?

This compound is an orally bioavailable, multi-targeted kinase inhibitor. Its primary targets include Aurora A, Flt3, KDR/VEGFR2, Flt4/VEGFR3, FGFR1, FGFR2, Src, and PDGFRα[1][2][3]. This multi-targeted approach allows it to inhibit pathways involved in cell proliferation and angiogenesis, making it a subject of interest in oncology research[4][5].

Q2: I'm having trouble dissolving this compound. What are the recommended solvents?

This compound is known to have low aqueous solubility[6].

  • Recommended for stock solutions: The recommended solvent for preparing high-concentration stock solutions is Dimethyl Sulfoxide (DMSO)[6][7]. It is highly soluble in DMSO, with concentrations of up to 100 mg/mL reported[6]. For optimal results, use fresh, high-quality DMSO, as it can absorb moisture, which may reduce the solubility of the compound[6].

  • Poorly soluble in: The compound is reported to be insoluble in water and ethanol[6].

Q3: My this compound is precipitating when I dilute my DMSO stock solution into an aqueous buffer for my in vitro assay. What can I do?

This is a common issue with compounds that are highly soluble in organic solvents but poorly soluble in aqueous solutions. Here are several troubleshooting steps:

  • Lower the final DMSO concentration: Aim for the lowest possible final DMSO concentration in your assay medium (ideally ≤ 0.5%). However, even at low concentrations, precipitation can occur.

  • Use of Excipients: Consider the use of solubilizing agents or excipients in your aqueous buffer, such as:

    • Co-solvents: Small amounts of co-solvents like PEG400 or propylene glycol can help maintain solubility. An in vivo formulation uses a combination of PEG400, Tween80, and propylene glycol[6].

    • Surfactants: Non-ionic surfactants like Tween 80 or Pluronic F-68 can be used at low concentrations to improve wetting and prevent precipitation.

  • Sonication: Gentle sonication of the final solution can sometimes help to redissolve small amounts of precipitate, but be cautious as this may not result in a stable solution over time.

Q4: I am planning an in vivo study. How should I formulate this compound for oral administration?

There are a couple of reported methods for oral administration:

  • Suspension in Carboxymethylcellulose Sodium (CMC-Na): A common method for oral gavage of poorly soluble compounds is to prepare a homogeneous suspension. One protocol suggests preparing a suspension of ≥5 mg/mL in CMC-Na[6].

  • Aqueous Solution: Interestingly, one study reports administering ENMD-2076 orally in water for in vivo pharmacodynamic studies[4]. This appears to contradict the reported insolubility in water. It is possible that for this specific application, a very fine, uniform suspension in water was sufficient, or that the tartrate salt form provides some minimal level of aqueous solubility that was adequate for their experimental needs. If you choose this method, it is crucial to ensure a consistent and homogenous suspension is administered to each animal.

Q5: How should I store this compound and its stock solutions?

  • Powder: The solid compound should be stored at -20°C for long-term stability[8].

  • Stock Solutions: Prepared stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store these aliquots at -80°C (stable for up to 1 year) or -20°C for shorter periods (stable for up to 1 month)[6].

Quantitative Solubility Data

SolventSolubilityConcentration (mM)Notes
DMSO100 mg/mL[6]190.27[6]Fresh, anhydrous DMSO is recommended as moisture can reduce solubility[6].
WaterInsoluble[6]-
EthanolInsoluble[6]-

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution in DMSO

  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure: a. Weigh out the required amount of this compound powder. For 1 mL of a 100 mM solution (MW: 525.56 g/mol ), you would need 52.56 mg. b. Add the appropriate volume of anhydrous DMSO to the powder. c. Vortex the solution until the powder is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary, but avoid excessive heat. d. Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles. e. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage[6].

Protocol 2: Preparation of an Oral Suspension in CMC-Na (5 mg/mL)

  • Materials: this compound powder, Carboxymethylcellulose Sodium (CMC-Na), sterile water, homogenizer or sonicator.

  • Procedure: a. Prepare the desired concentration of CMC-Na solution in sterile water (e.g., 0.5% w/v). b. Weigh out the required amount of this compound powder to achieve a final concentration of 5 mg/mL. c. Gradually add the this compound powder to the CMC-Na solution while vortexing or stirring continuously. d. Use a homogenizer or sonicator to ensure a uniform and fine suspension. e. Visually inspect the suspension for homogeneity before each administration.

Visualizations

ENMD_2076_Signaling_Pathway cluster_proliferation Cell Proliferation & Survival cluster_angiogenesis Angiogenesis Aurora A Aurora A Flt3 Flt3 Src Src PDGFRα PDGFRα VEGFR2 (KDR) VEGFR2 (KDR) VEGFR3 (Flt4) VEGFR3 (Flt4) FGFR1 FGFR1 FGFR2 FGFR2 This compound This compound This compound->Aurora A This compound->Flt3 This compound->Src This compound->PDGFRα This compound->VEGFR2 (KDR) This compound->VEGFR3 (Flt4) This compound->FGFR1 This compound->FGFR2

Caption: this compound inhibits key kinases in proliferation and angiogenesis pathways.

Troubleshooting_Workflow start Precipitation of this compound in Aqueous Buffer q1 Is the final DMSO concentration > 0.5%? start->q1 a1_yes Reduce final DMSO concentration q1->a1_yes Yes q2 Does precipitation persist? q1->q2 No a1_yes->q2 a2_yes Try pH adjustment (e.g., lower pH) q2->a2_yes Yes end Stable Solution q2->end No q3 Still precipitating? a2_yes->q3 a3_yes Incorporate solubilizing excipients (e.g., Tween 80, PEG400) q3->a3_yes Yes q3->end No a3_yes->end

Caption: A step-by-step guide to troubleshooting this compound precipitation.

Experimental_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh ENMD-2076 Tartrate Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex/Warm (if needed) dissolve->vortex aliquot Aliquot vortex->aliquot store Store at -80°C aliquot->store thaw Thaw Stock Solution store->thaw dilute Dilute into Assay Buffer thaw->dilute check Check for Precipitation dilute->check Proceed with Experiment Proceed with Experiment check->Proceed with Experiment Troubleshoot Troubleshoot check->Troubleshoot

Caption: A typical experimental workflow for preparing this compound solutions.

References

Optimizing ENMD-2076 Tartrate concentration for IC50

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of ENMD-2076 Tartrate in pre-clinical studies. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during IC50 determination and other in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

ENMD-2076 is an orally bioavailable, multi-targeted kinase inhibitor. Its primary mechanism of action involves the inhibition of Aurora A kinase, a key regulator of mitosis.[1][2][3] Additionally, it targets several receptor tyrosine kinases involved in angiogenesis and cell proliferation, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Fibroblast Growth Factor Receptors (FGFRs), and FMS-like tyrosine kinase 3 (Flt3).[1][4][5] This dual action on both cell cycle progression and tumor blood supply contributes to its anti-cancer activity.

Q2: What is the recommended solvent for preparing this compound stock solutions?

For in vitro experiments, this compound is soluble in DMSO at a concentration of up to 100 mg/mL.[6] It is important to use fresh, moisture-free DMSO as absorbed moisture can reduce solubility.[6][7] For in vivo studies, formulations using a combination of PEG400, Tween 80, propylene glycol, and water, or a suspension in CMC-Na can be prepared.[6]

Q3: How should I store this compound solutions?

Stock solutions in DMSO should be aliquoted and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[8] Avoid repeated freeze-thaw cycles to maintain the stability and activity of the compound.[8]

Q4: What is a typical starting concentration range for IC50 determination of this compound?

The IC50 of ENMD-2076 varies significantly across different cell lines, ranging from nanomolar to micromolar concentrations.[1][4][5][9] A good starting point for a dose-response curve would be to use a wide range of concentrations, for example, from 0.01 µM to 100 µM, with serial dilutions. Published data indicates that IC50 values for hematopoietic cancer cell lines can range from 0.025 to 0.7 µmol/L, while for some solid tumor cell lines, it can be higher.[1]

Data Presentation: IC50 Values of ENMD-2076

The following table summarizes the half-maximal inhibitory concentration (IC50) of ENMD-2076 against a variety of cancer cell lines and kinases.

Target ClassSpecific Target/Cell LineIC50 (nM)Reference
Kinase Aurora A1.86 - 14[4][5]
Flt31.86 - 14[4][5]
KDR/VEGFR27 - 58.2[4]
Flt4/VEGFR315.9[4]
FGFR192.7[4]
FGFR270.8[4]
Src56.4[4]
PDGFRα92.7[4]
Aurora B350[4]
Hematopoietic Cancer MV4;11 (Leukemia)25[4]
U937 (Lymphoma)Varies[4]
Multiple Myeloma Cell Lines2990 - 7060[5]
Solid Tumor Breast Cancer Cell Lines250 - 16100[10]
HUVEC (Endothelial)150[4]

Experimental Protocols

Sulforhodamine B (SRB) Assay for Adherent Cells

This protocol is adapted from established methods for determining cell proliferation and cytotoxicity.[1][4]

Materials:

  • This compound

  • Adherent cancer cell line of interest

  • Complete growth medium

  • 96-well plates

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • 1% Acetic acid

  • 10 mM Tris base solution (pH 10.5)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: The following day, replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO) and a no-treatment control. Incubate for the desired exposure time (e.g., 72-96 hours).

  • Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) TCA to each well. Incubate at 4°C for at least 1 hour.

  • Washing: Carefully wash the plates five times with water to remove TCA and excess medium. Allow the plates to air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition compared to the vehicle control and plot a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).

MTT Assay for Adherent Cells

This protocol outlines the steps for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability.[2][9]

Materials:

  • This compound

  • Adherent cancer cell line of interest

  • Complete growth medium

  • 96-well plates

  • MTT solution (5 mg/mL in PBS), sterile-filtered

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at an optimal density and allow them to attach overnight.

  • Drug Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include appropriate controls (vehicle and no treatment). Incubate for the desired duration (e.g., 48-72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate at 37°C for 2-4 hours, or until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Shake the plate gently for 10-15 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • IC50 Calculation: Determine the percentage of cell viability relative to the vehicle control and generate a dose-response curve to calculate the IC50 value.

Visualizations

ENMD_2076_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm / Nucleus VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis Promotes FGFR FGFR FGFR->Angiogenesis Promotes Flt3 Flt3 Proliferation Proliferation Flt3->Proliferation Promotes Mitosis Mitosis AuroraA Aurora A AuroraA->Mitosis Regulates ENMD2076 ENMD-2076 ENMD2076->VEGFR Inhibits ENMD2076->FGFR Inhibits ENMD2076->Flt3 Inhibits ENMD2076->AuroraA Inhibits

Caption: Signaling pathways inhibited by ENMD-2076.

IC50_Determination_Workflow start Start plate_cells Plate Cells in 96-well Plate start->plate_cells add_drug Add Serial Dilutions of This compound plate_cells->add_drug incubate Incubate (e.g., 72h) add_drug->incubate viability_assay Perform Cell Viability Assay (e.g., SRB or MTT) incubate->viability_assay read_plate Read Absorbance with Plate Reader viability_assay->read_plate analyze_data Analyze Data: - Normalize to Control - Plot Dose-Response Curve read_plate->analyze_data calculate_ic50 Calculate IC50 Value analyze_data->calculate_ic50 end End calculate_ic50->end

Caption: Experimental workflow for IC50 determination.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Inconsistent or non-reproducible IC50 values - Inconsistent cell seeding density.- Edge effects in the 96-well plate.- Variation in incubation times.- Ensure a homogenous cell suspension before seeding.- Use only the inner 60 wells of the plate, filling the outer wells with sterile PBS or media to minimize evaporation.[11]- Standardize all incubation periods precisely.
Cell viability is over 100% at low drug concentrations - Overgrowth of control cells leading to cell death and reduced metabolic activity.- The compound may have a slight proliferative effect at very low doses (hormesis).- Optimize cell seeding density to ensure control cells remain in the logarithmic growth phase throughout the experiment.[11]- If consistently observed, this may be a real biological effect. Ensure the dose-response curve has enough data points at higher concentrations to accurately model the inhibitory phase.
High background in MTT assay - Contamination with bacteria or yeast.- Phenol red in the culture medium can interfere with absorbance readings.- Regularly check cell cultures for contamination.- Use phenol red-free medium for the assay or subtract the background absorbance from a cell-free well containing medium.[9]
Low signal or poor dynamic range in viability assay - Cell seeding density is too low.- Insufficient incubation time with the drug or the assay reagent.- Increase the initial cell seeding density.- Optimize the incubation time for both drug treatment and the specific viability assay being used.
Precipitation of ENMD-2076 in culture medium - The concentration of the drug exceeds its solubility in the medium.- High concentration of DMSO in the final culture volume.- Ensure the final DMSO concentration in the culture medium is low (typically <0.5%).- If precipitation is observed at higher concentrations, consider using a different solvent system if compatible with your cells, or note the concentration at which precipitation occurs as the upper limit for the experiment.
Unexpectedly high IC50 values - The cell line may be inherently resistant to Aurora kinase or angiogenesis inhibitors.- The drug may have degraded due to improper storage.- Verify the expression of target kinases (e.g., Aurora A, VEGFRs) in your cell line.- Use a fresh aliquot of the drug and ensure proper storage conditions have been maintained. Consider testing a known sensitive cell line as a positive control.

References

ENMD-2076 Tartrate off-target effects in cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ENMD-2076 Tartrate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of ENMD-2076, and what are its known off-targets?

A1: ENMD-2076 is a multi-targeted kinase inhibitor. Its primary target is Aurora A kinase, a key regulator of mitosis.[1][2] However, it also exhibits significant inhibitory activity against several other kinases, which are considered its off-target effects. These include Fms-like tyrosine kinase 3 (FLT3), Vascular Endothelial Growth Factor Receptors (VEGFRs), Fibroblast Growth Factor Receptors (FGFRs), and Src family kinases.[2][3]

Q2: What are the expected phenotypic effects of ENMD-2076 treatment on cancer cell lines?

A2: Due to its inhibition of Aurora A kinase, ENMD-2076 treatment is expected to induce a G2/M phase cell cycle arrest and subsequently lead to apoptosis.[4] Its anti-angiogenic properties, resulting from the inhibition of VEGFRs and FGFRs, can also contribute to its anti-tumor activity.[2] In some preclinical models of triple-negative breast cancer, sensitivity to ENMD-2076 was associated with apoptosis, while resistance was linked to a senescent phenotype.[5]

Q3: At what concentrations should I use ENMD-2076 in my cell-based assays?

A3: The effective concentration of ENMD-2076 can vary significantly depending on the cell line. In vitro studies have shown IC50 values for cell growth inhibition ranging from 0.025 to 0.7 µmol/L across a wide range of human solid tumor and hematopoietic cancer cell lines.[2] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.

Q4: How does the off-target activity of ENMD-2076 contribute to its overall effect?

A4: The off-target activities of ENMD-2076 play a significant role in its anti-cancer effects. The inhibition of kinases like FLT3, VEGFRs, and FGFRs contributes to its anti-angiogenic and anti-proliferative properties, making it a multi-modal therapeutic agent.[2][3] This broad activity profile may be advantageous in overcoming resistance mechanisms that can arise with more selective inhibitors.

Troubleshooting Guide

Q5: I am not observing the expected G2/M arrest in my cell line after ENMD-2076 treatment. What could be the reason?

A5: There are several potential reasons for not observing a G2/M arrest:

  • Cell Line Specificity: The sensitivity to Aurora A inhibition can vary between cell lines. Some cell lines may have alternative mechanisms to bypass this cell cycle checkpoint.

  • Drug Concentration: The concentration of ENMD-2076 may be too low to effectively inhibit Aurora A in your specific cell line. We recommend performing a dose-response experiment.

  • Treatment Duration: The duration of treatment may be insufficient for the cells to accumulate in the G2/M phase. A time-course experiment is advisable.

  • Drug Integrity: Ensure that the this compound solution is properly prepared and stored to maintain its activity.

Q6: My experimental results with ENMD-2076 are inconsistent. What are the possible causes?

A6: Inconsistent results can stem from several factors:

  • Cell Culture Conditions: Variations in cell passage number, confluency, and media composition can affect cellular responses to drug treatment. Maintain consistent cell culture practices.

  • Drug Preparation: Ensure accurate and consistent preparation of ENMD-2076 stock and working solutions. The tartrate salt has different solubility properties than the free base.

  • Assay Variability: The specific assay being used (e.g., proliferation, apoptosis) may have inherent variability. Include appropriate positive and negative controls in every experiment.

Q7: I am observing significant cytotoxicity at very low concentrations of ENMD-2076 in a non-cancerous cell line. Is this expected?

A7: While ENMD-2076 is being developed as a cancer therapeutic, its primary target, Aurora A kinase, is essential for mitosis in all dividing cells. Therefore, some level of cytotoxicity in proliferating non-cancerous cell lines is expected. The off-target effects on other kinases could also contribute to this toxicity. It is crucial to determine the therapeutic window by comparing the cytotoxic effects on cancer cells versus relevant non-cancerous control cells.

Quantitative Data Summary

Table 1: In Vitro Kinase Inhibition Profile of ENMD-2076

Kinase TargetIC50 (nM)
FLT31.86
Aurora A14
Src23
VEGFR2/KDR40
PDGFRα56.4
KDR/VEGFR258.2
FGFR270.8
FGFR192.7
c-Kit120
Aurora B350

Data compiled from multiple sources.[1][3][6]

Table 2: Cellular Activity of ENMD-2076 in Various Cancer Cell Lines

Cell LineCancer TypeCellular IC50 (µM)
Wide RangeVarious Solid Tumors & Hematopoietic Cancers0.025 - 0.7

This table represents a range of reported IC50 values.[2]

Experimental Protocols

Protocol 1: Cell Proliferation Assay using Sulforhodamine B (SRB)

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle-only control.

  • Cell Fixation: Gently aspirate the media and fix the cells with 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Washing: Wash the plates five times with tap water and allow them to air dry completely.

  • Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Solubilize the bound SRB dye with 10 mM Tris base solution.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control and determine the IC50 value.

Protocol 2: Western Blot Analysis of Key Signaling Proteins

  • Cell Lysis: After treating cells with ENMD-2076 for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 4-20% Tris-glycine gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-Aurora A, total Aurora A, phospho-Histone H3, cleaved PARP, and a loading control like GAPDH or β-actin) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software.

Visualizations

ENMD_2076_On_Target_Pathway cluster_membrane Cell Cycle Progression Prophase Prophase Metaphase Metaphase Prophase->Metaphase G2_M_Arrest G2/M Arrest Anaphase Anaphase Metaphase->Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis Aurora_A Aurora A Kinase Aurora_A->Prophase Promotes ENMD_2076 ENMD-2076 ENMD_2076->Aurora_A Inhibition Apoptosis Apoptosis G2_M_Arrest->Apoptosis

Caption: On-target effect of ENMD-2076 on the Aurora A kinase pathway.

ENMD_2076_Off_Target_Pathways cluster_flt3 FLT3 Signaling cluster_vegfr VEGFR Signaling cluster_fgfr FGFR Signaling cluster_src Src Signaling ENMD_2076 ENMD-2076 FLT3 FLT3 ENMD_2076->FLT3 Inhibition VEGFR VEGFR ENMD_2076->VEGFR Inhibition FGFR FGFR ENMD_2076->FGFR Inhibition Src Src ENMD_2076->Src Inhibition STAT5 STAT5 FLT3->STAT5 PI3K_Akt_FLT3 PI3K/Akt FLT3->PI3K_Akt_FLT3 RAS_MAPK_FLT3 RAS/MAPK FLT3->RAS_MAPK_FLT3 Proliferation_Survival Proliferation & Survival STAT5->Proliferation_Survival PI3K_Akt_FLT3->Proliferation_Survival RAS_MAPK_FLT3->Proliferation_Survival PLCg PLCγ VEGFR->PLCg PI3K_Akt_VEGFR PI3K/Akt VEGFR->PI3K_Akt_VEGFR Angiogenesis Angiogenesis PLCg->Angiogenesis PI3K_Akt_VEGFR->Angiogenesis RAS_MAPK_FGFR RAS/MAPK FGFR->RAS_MAPK_FGFR PI3K_Akt_FGFR PI3K/Akt FGFR->PI3K_Akt_FGFR RAS_MAPK_FGFR->Proliferation_Survival PI3K_Akt_FGFR->Proliferation_Survival FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 FAK->Proliferation_Survival STAT3->Proliferation_Survival

Caption: Off-target effects of ENMD-2076 on key signaling pathways.

Experimental_Workflow cluster_planning Experiment Planning cluster_execution Experiment Execution cluster_analysis Data Analysis and Interpretation Select_Cell_Line Select Appropriate Cell Line(s) Determine_Endpoints Determine Experimental Endpoints (e.g., Proliferation, Apoptosis, Cell Cycle) Select_Cell_Line->Determine_Endpoints Dose_Response Perform Dose-Response Curve to Determine IC50 Determine_Endpoints->Dose_Response Treat_Cells Treat Cells with ENMD-2076 at Selected Concentrations and Time Points Dose_Response->Treat_Cells Perform_Assays Perform Primary Assays (e.g., SRB, Flow Cytometry) Treat_Cells->Perform_Assays Analyze_Primary_Data Analyze Primary Assay Data Perform_Assays->Analyze_Primary_Data Western_Blot Perform Western Blot for Target Engagement and Pathway Analysis Analyze_Primary_Data->Western_Blot Interpret_Results Interpret Results in Context of On- and Off-Target Effects Western_Blot->Interpret_Results Troubleshooting Troubleshoot Unexpected Results Interpret_Results->Troubleshooting

References

Managing ENMD-2076 Tartrate toxicity in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing ENMD-2076 tartrate toxicity in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is ENMD-2076 and what is its mechanism of action?

A1: ENMD-2076 is an orally bioavailable, multi-targeted small molecule kinase inhibitor.[1] Its primary mechanism of action involves the inhibition of Aurora A kinase, a key regulator of mitosis.[2][3] Additionally, it targets several receptor tyrosine kinases involved in angiogenesis (the formation of new blood vessels), including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs).[2][4] This dual action on both cell proliferation and angiogenesis contributes to its anti-tumor activity.[2][3]

Q2: What are the most common toxicities observed with ENMD-2076 in animal studies?

A2: In preclinical studies, ENMD-2076 is generally described as well-tolerated at therapeutic doses.[2][4] However, at higher exposures, several toxicities have been noted. In 28-day continuous dosing studies in rats, observed toxicities included gastrointestinal issues, abnormalities in liver function tests, bone marrow suppression, and changes to the adrenal cortex.[3] Dental discoloration and abnormalities in the femoral growth plate, a potential effect of anti-angiogenic agents, were also seen in rats.[3] In dogs, the primary toxicity observed was gastrointestinal.[3] In mice, doses up to 200 mg/kg/day are generally well-tolerated, but higher doses (e.g., 400 mg/kg/day) have been associated with weight loss and mortality.[1]

Q3: Are the toxicities observed in animals reversible?

A3: Many of the toxicities observed in a 28-day rat toxicology study were reversible after a 28-day recovery period.[3] This suggests that with appropriate management, such as dose interruption or reduction, animals may recover from the adverse effects.

Q4: What is a suitable vehicle for oral administration of this compound in mice?

A4: While specific formulation details for ENMD-2076 in the cited studies are not exhaustive, a common vehicle for oral gavage of small molecules in mice is sterile water.[3] For compounds with limited aqueous solubility, formulations using vehicles such as 0.5% methylcellulose or a combination of DMSO, PEG300, Tween-80, and saline are often employed.[5][6] It is critical to perform small-scale formulation trials to ensure the stability and homogeneity of the ENMD-2076 suspension or solution before administration.

Troubleshooting Guide: Managing In Vivo Toxicities

This guide provides practical advice for managing adverse effects that may arise during preclinical studies with ENMD-2076. The mainstay of toxicity management is intensive supportive care, dose interruption, and, if necessary, dose reduction.[7]

Observed Issue Potential Cause / Monitoring Suggested Action
Weight Loss (>15% of baseline) - General toxicity, reduced food/water intake, GI effects. - Monitor body weight daily or at least three times per week. - Observe animals for signs of distress, dehydration, or reduced activity.1. Dose Interruption: Pause dosing for 1-3 days and monitor for weight recovery. 2. Supportive Care: Provide hydration support (e.g., subcutaneous saline) and palatable, high-calorie supplemental food. 3. Dose Reduction: If weight does not recover or toxicity recurs upon re-challenge, restart at a reduced dose (e.g., 75% of the original dose).
Gastrointestinal Distress (Diarrhea, Dehydration) - Direct effect of the compound on the GI tract.[3] - Monitor for changes in fecal consistency and signs of dehydration (e.g., skin tenting, lethargy).1. Supportive Care: Ensure ad libitum access to water. Provide hydration support if necessary.[7] 2. Dietary Modification: Provide moist chow to increase water intake. 3. Dose Interruption/Reduction: Follow the same procedure as for weight loss.
Hypertension - Mechanism-based toxicity related to VEGFR inhibition.[7][8] - While not commonly reported in mouse xenograft studies, it is a known class effect of VEGFR inhibitors.[7] For studies in species where blood pressure can be monitored (e.g., telemeterized dogs or rats), establish a baseline before dosing.1. Monitoring: Regularly monitor blood pressure if the animal model allows. 2. Dose Modification: If significant hypertension is observed, consider dose reduction. In clinical settings, anti-hypertensive medications are used.[8]
Bone Marrow Suppression (Neutropenia, Anemia) - Effect on hematopoietic progenitor cells.[3] - Monitor complete blood counts (CBCs) at baseline and at selected time points during the study, especially for longer-term experiments.1. Dose Interruption: Pause dosing if significant cytopenias are observed and monitor for recovery. 2. Dose Reduction: Restart at a lower dose once counts have recovered to an acceptable level.

Data Presentation

Table 1: Tolerability of ENMD-2076 in Murine Xenograft Models

SpeciesModelDose (Oral)Dosing ScheduleObserved TolerabilityReference
MiceHT-29 Colorectal Cancer100 mg/kg & 200 mg/kgDailyWell within tolerability limits; no outward morbidity or weight loss.[1]
MiceHCT-116 Colorectal Cancer200 mg/kgTwice Daily (400 mg/kg total)Eventual weight loss and mortality observed.[1]
NOD/SCID MiceH929 Plasmacytoma50, 100, & 200 mg/kgDailyMinimal toxicity; stable weight of treated animals.[9]
GeneralVarious Xenograft ModelsUp to 302 mg/kgDailyWell-tolerated with no weight loss or morbidity (exception: A375 model).[10]

Table 2: In Vitro Inhibitory Activity of ENMD-2076

Target KinaseIC₅₀ (nM)Target KinaseIC₅₀ (nM)
Aurora A14FGFR192.7
Flt31.86FGFR270.8
KDR/VEGFR258.2Src56.4
Flt4/VEGFR315.9PDGFRα-
Data compiled from multiple sources.[7][11][12]

Experimental Protocols

Protocol 1: General In Vivo Efficacy and Tolerability Study in a Subcutaneous Xenograft Model

  • Animal Model: Utilize immunodeficient mice (e.g., NCr nude or CB.17 SCID) appropriate for the selected cancer cell line.[3]

  • Cell Implantation: Subcutaneously inject cancer cells (e.g., 2 x 10⁶ to 30 x 10⁶ cells mixed with Matrigel) into the flank of each mouse.[3]

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize animals into treatment and control groups.

  • Compound Preparation: Prepare this compound in a suitable vehicle (e.g., sterile water) for oral administration. Ensure the formulation is homogenous.

  • Dosing: Administer ENMD-2076 or vehicle daily via oral gavage at the desired dose (e.g., 100-200 mg/kg).[1] To minimize procedural stress, a technique of pre-coating the gavage needle with a sucrose solution can be employed.[5]

  • Monitoring Tumor Growth: Measure tumor dimensions with calipers at least twice weekly and calculate tumor volume (e.g., Volume = (length x width²)/2).

  • Toxicity Monitoring:

    • Record body weights at least three times per week.

    • Perform daily clinical observations for signs of toxicity (e.g., changes in posture, activity, grooming, or fecal consistency).

    • Establish a threshold for intervention (e.g., >15% body weight loss) that triggers dose interruption.

  • Study Endpoint: Continue treatment for a defined period (e.g., 28 days) or until tumors in the control group reach a predetermined maximum size.[1] Euthanize animals at the endpoint for tissue collection and further analysis.

Mandatory Visualizations

ENMD_2076_Signaling_Pathway ENMD2076 ENMD-2076 AuroraA Aurora A Kinase ENMD2076->AuroraA Inhibits VEGFR VEGFR ENMD2076->VEGFR FGFR FGFR ENMD2076->FGFR OtherTK Other Tyrosine Kinases (Flt3, Src) ENMD2076->OtherTK Mitosis Mitosis (Centrosome Separation, Spindle Assembly) AuroraA->Mitosis Angiogenesis Angiogenesis (Endothelial Cell Migration & Survival) VEGFR->Angiogenesis FGFR->Angiogenesis OtherTK->Angiogenesis Proliferation Cell Proliferation Mitosis->Proliferation TumorGrowth Tumor Growth & Survival Proliferation->TumorGrowth Angiogenesis->TumorGrowth

Caption: Mechanism of action of ENMD-2076.

Toxicity_Management_Workflow Start Start Daily Dosing of ENMD-2076 Monitor Daily Clinical Observation & Regular Weight Checks Start->Monitor NoTox No Significant Toxicity Monitor->NoTox No ToxObs Toxicity Observed (e.g., >15% Weight Loss) Monitor->ToxObs Yes Continue Continue Dosing NoTox->Continue Pause Pause Dosing (1-3 Days) ToxObs->Pause Support Provide Supportive Care (Hydration, Nutrition) Pause->Support Reassess Re-assess Animal Health Support->Reassess Recovered Animal Recovered Reassess->Recovered Yes NotRecovered No Recovery Reassess->NotRecovered No Restart Restart at Reduced Dose (e.g., 75% of Original) Recovered->Restart Euthanize Consider Euthanasia NotRecovered->Euthanize Restart->Monitor Continue->Monitor Experimental_Workflow_Diagram Phase1 Phase 1: Model Development Step1_1 Cell Culture & Expansion Step1_2 Subcutaneous Implantation Step1_1->Step1_2 Step1_3 Tumor Growth to ~150 mm³ Step1_2->Step1_3 Step2_1 Randomization into Groups (Vehicle, ENMD-2076) Step1_3->Step2_1 Phase2 Phase 2: Treatment & Monitoring Step2_2 Daily Oral Dosing & Toxicity Checks Step2_1->Step2_2 Step2_3 Tumor Volume Measurement (2-3x/week) Step2_2->Step2_3 Tox_Mgmt Toxicity Management (Dose Hold/Reduction) Step2_2->Tox_Mgmt Step2_3->Step2_2 Step3_1 Euthanasia at Endpoint Step2_3->Step3_1 Endpoint Reached Phase3 Phase 3: Endpoint & Analysis Step3_2 Tumor Excision & Weight Step3_1->Step3_2 Step3_3 Data Analysis (Efficacy & Tolerability) Step3_2->Step3_3

References

Technical Support Center: ENMD-2076 Tartrate Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ENMD-2076 Tartrate. The information is designed to address common issues that may lead to inconsistent experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during in vitro and in vivo experiments with this compound.

Q1: I am observing significant variability in my cell viability (IC50) values between experiments. What are the potential causes?

A1: Inconsistent IC50 values for ENMD-2076 can stem from several factors:

  • Compound Solubility and Stability: this compound is soluble in DMSO, but insoluble in water and ethanol.[1] Ensure the compound is fully dissolved in DMSO before preparing further dilutions in culture media. Precipitation of the compound can lead to a lower effective concentration. It is recommended to use fresh DMSO as it can absorb moisture, which reduces solubility.[1] Stock solutions should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.[1]

  • Cell Culture Conditions: Variations in cell density at the time of plating, the number of cell passages, and inconsistencies in growth media can all impact cellular response to treatment.[2] It is crucial to use cells with a low passage number and maintain consistent cell plating densities.[2]

  • Assay Protocol: The incubation time with ENMD-2076 can influence the observed IC50 value. For adherent cell lines, a 96-hour incubation is often used, while for non-adherent lines, a 48-hour incubation may be more appropriate. Ensure the chosen assay (e.g., MTT, SRB, CellTiter-Glo®) is suitable for your cell line and that the incubation times are consistent across experiments.[3][4]

Q2: My in vivo xenograft models show inconsistent tumor growth inhibition with ENMD-2076 treatment. What should I check?

A2: Variability in in vivo studies can be complex. Here are some key areas to investigate:

  • Drug Formulation and Administration: ENMD-2076 is orally bioavailable.[5] For in vivo studies, it is often prepared as a suspension in sterile-filtered water.[1] Ensuring a homogenous suspension is critical for consistent dosing. Inconsistent tumor growth inhibition could result from variability in the preparation and administration of the compound.[6]

  • Tumor Model Variability: The tumor growth rate can vary between individual animals, even when injecting the same number of cells.[7] To mitigate this, it is recommended to start treatment when tumors reach a specific, predetermined volume rather than on a fixed day post-inoculation.[7]

  • Animal Strain and Health: The immune status of the mouse strain is critical for xenograft studies.[8][9] Ensure the use of appropriate immunodeficient strains (e.g., nude, SCID) and monitor the overall health of the animals, as this can impact tumor growth and drug metabolism.

Q3: I am not observing the expected downstream signaling changes (e.g., decreased phosphorylation of target kinases) in my Western blot analysis after ENMD-2076 treatment. What could be the issue?

A3: This could be due to several factors related to experimental timing and protein analysis:

  • Timing of Lysate Collection: The phosphorylation status of kinases can change rapidly. A time-course experiment is recommended to determine the optimal time point to observe the inhibition of downstream targets after ENMD-2076 treatment.[10]

  • Antibody Specificity: Ensure that the primary antibodies used for Western blotting are specific for the phosphorylated form of the target protein.[10]

  • Off-Target Effects and Feedback Loops: ENMD-2076 is a multi-targeted kinase inhibitor.[11] Inhibition of one pathway could potentially activate a feedback loop, leading to unexpected signaling outcomes.[10] Consider probing for key proteins in related pathways to get a more comprehensive picture of the signaling cascade.

Quantitative Data Summary

The following tables summarize the in vitro kinase inhibitory activity and the cellular growth inhibition of this compound across various kinases and cancer cell lines.

Table 1: Kinase Inhibitory Activity of ENMD-2076

Kinase TargetIC50 (nM)
Flt31.86[11][12]
Aurora A14[11][12]
Src56.4[11]
KDR/VEGFR258.2[11]
Flt4/VEGFR315.9[11]
FGFR192.7[11]
FGFR270.8[11]
PDGFRα56.4[11]
Aurora B350[11]

Table 2: Antiproliferative Activity of ENMD-2076 in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
Multiple Human Solid Tumor & Hematopoietic Cancer Cell LinesVarious0.025 - 0.7[12]
Human Leukemia Cell Lines (Panel of 10)Leukemia0.025 - 0.53[11]
Multiple Myeloma Cell LinesMultiple Myeloma2.99 - 7.06[12]
HUVECEndothelial0.15[11]

Experimental Protocols

Detailed methodologies for key experiments with ENMD-2076 are provided below.

In Vitro Kinase Assay

This protocol outlines the general steps for determining the IC50 of ENMD-2076 against a specific kinase.

  • Reagents and Materials:

    • Recombinant kinase enzyme

    • Kinase-specific peptide substrate

    • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 5 mM EGTA, 0.05% Brij-35, 2 mM DTT)[1]

    • ATP solution (at a concentration equivalent to the apparent Km for the enzyme)

    • This compound stock solution (in DMSO)

    • 96-well plates

    • Detection reagent (e.g., ADP-Glo™, Z'-Lyte™)

  • Procedure:

    • Prepare serial dilutions of ENMD-2076 in kinase assay buffer.

    • Add the diluted ENMD-2076 or vehicle (DMSO) to the wells of a 96-well plate.

    • Add the recombinant kinase and peptide substrate to each well.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature and time for the specific kinase (typically 1 hour).

    • Stop the reaction according to the detection kit manufacturer's instructions.

    • Add the detection reagent and measure the signal (e.g., luminescence, fluorescence).

    • Plot the percentage of kinase activity against the ENMD-2076 concentration and calculate the IC50 value using appropriate software.[1]

Cell Viability Assay (Sulforhodamine B - SRB)

This protocol is for assessing the antiproliferative effect of ENMD-2076 on adherent cancer cell lines.

  • Reagents and Materials:

    • Adherent cancer cell line

    • Complete cell culture medium

    • This compound stock solution (in DMSO)

    • 96-well cell culture plates

    • Trichloroacetic acid (TCA) solution

    • Sulforhodamine B (SRB) solution

    • Tris-base solution

  • Procedure:

    • Plate 500 cells per well in a 96-well plate and allow them to adhere overnight.

    • Prepare serial dilutions of ENMD-2076 in complete cell culture medium.

    • Remove the existing medium from the cells and add the medium containing the different concentrations of ENMD-2076 or vehicle control.

    • Incubate the plate for 96 hours.

    • Fix the cells by gently adding cold TCA solution and incubating for 1 hour at 4°C.

    • Wash the plates five times with water and allow them to air dry.

    • Stain the cells with SRB solution for 30 minutes at room temperature.

    • Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.

    • Solubilize the bound SRB dye with Tris-base solution.

    • Read the absorbance at 510 nm using a microplate reader.

    • Calculate the percentage of cell growth inhibition and determine the IC50 value.

In Vivo Tumor Xenograft Study

This protocol describes a general workflow for evaluating the antitumor efficacy of ENMD-2076 in a subcutaneous xenograft model.

  • Materials:

    • Cancer cell line

    • Immunodeficient mice (e.g., nude, SCID)

    • Matrigel (optional)

    • This compound

    • Vehicle for oral gavage (e.g., sterile water)

    • Calipers for tumor measurement

  • Procedure:

    • Inject cancer cells (typically 2 x 10^6 to 30 x 10^6) mixed with or without Matrigel subcutaneously into the flank of the mice.

    • Monitor the mice for tumor growth.

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer ENMD-2076 (e.g., 100 or 200 mg/kg) or vehicle daily via oral gavage.

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor the body weight and overall health of the mice throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, Western blot).

Visualizations

The following diagrams illustrate the signaling pathways targeted by ENMD-2076 and a general experimental workflow.

ENMD_2076_Signaling_Pathway cluster_angiogenesis Angiogenesis cluster_proliferation Proliferation & Survival VEGFR VEGFRs Angiogenesis_Effect Inhibition of Angiogenesis VEGFR->Angiogenesis_Effect FGFR FGFRs FGFR->Angiogenesis_Effect PDGFRa PDGFRα PDGFRa->Angiogenesis_Effect AuroraA Aurora A Proliferation_Effect Inhibition of Proliferation & Induction of Apoptosis AuroraA->Proliferation_Effect Flt3 Flt3 Flt3->Proliferation_Effect Src Src Src->Proliferation_Effect ENMD2076 ENMD-2076 Tartrate ENMD2076->VEGFR ENMD2076->FGFR ENMD2076->PDGFRa ENMD2076->AuroraA ENMD2076->Flt3 ENMD2076->Src Experimental_Workflow cluster_invitro Cell-Based Assays cluster_invivo Animal Model Studies start Hypothesis invitro In Vitro Experiments start->invitro data_analysis Data Analysis invitro->data_analysis cell_viability Cell Viability (IC50) invitro->cell_viability western_blot Western Blot (Signaling) invitro->western_blot kinase_assay Kinase Assay (Direct Inhibition) invitro->kinase_assay invivo In Vivo Experiments invivo->data_analysis Iterative Refinement xenograft Tumor Xenograft (Efficacy) invivo->xenograft pharmacodynamics Pharmacodynamics (Biomarkers) invivo->pharmacodynamics data_analysis->invivo conclusion Conclusion data_analysis->conclusion

References

Technical Support Center: Improving ENMD-2076 Tartrate Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the oral bioavailability of ENMD-2076 tartrate for in vivo studies.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation and administration of this compound.

Issue Potential Cause Recommended Solution
Poor or variable absorption of this compound in animal models. Low aqueous solubility of this compound limiting dissolution in the gastrointestinal (GI) tract.1. Simple Suspension: Prepare a micronized suspension of this compound in an aqueous vehicle containing a suspending agent and a wetting agent (e.g., 0.5% CMC and 0.25% Tween 80). 2. pH Adjustment: If the compound's solubility is pH-dependent, consider using a buffered vehicle to maintain an optimal pH for dissolution in the GI tract. 3. Advanced Formulations: For significant bioavailability enhancement, consider formulating this compound as a solid dispersion or a Self-Emulsifying Drug Delivery System (SEDDS).
Precipitation of the compound in the dosing vehicle upon standing. The concentration of this compound exceeds its solubility in the chosen vehicle.1. Increase Vehicle Viscosity: Use a higher concentration of the suspending agent (e.g., increase CMC concentration) to slow down sedimentation. 2. Particle Size Reduction: Ensure the compound is micronized to improve suspension stability. 3. Prepare Fresh: Always prepare the dosing formulation fresh before each administration and ensure it is well-homogenized.
Inconsistent results between different batches of experiments. Variability in formulation preparation or administration technique.1. Standardize Protocol: Use a detailed and standardized protocol for formulation preparation, including precise measurements of all components and consistent mixing times. 2. Homogeneity: Ensure the formulation is homogenous before each dose is drawn. Use a magnetic stirrer for suspensions. 3. Gavage Technique: Standardize the oral gavage technique to ensure consistent delivery to the stomach.

Frequently Asked Questions (FAQs)

Q1: What is a simple and effective vehicle for initial in vivo studies with this compound?

A1: For initial studies, a common and effective approach is to use an aqueous suspension. A suggested vehicle is 0.5% carboxymethylcellulose (CMC) with 0.25% Tween 80 in sterile water.[1] CMC acts as a suspending agent to ensure a uniform dose, and Tween 80 is a wetting agent that improves the dispersibility of the hydrophobic drug particles. In some preclinical studies, this compound has also been administered orally in water alone, while its free base has been formulated in 0.075% carboxymethylcellulose with 0.085% Tween 80 in water.[2][3]

Q2: How can I significantly improve the oral bioavailability of this compound?

A2: To achieve a more substantial improvement in bioavailability, advanced formulation strategies are recommended. These include:

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and absorption.[2][4][5][6][7]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form a fine oil-in-water emulsion upon gentle agitation in the GI tract, keeping the drug in a solubilized state for better absorption.[1][8][9][10]

Q3: Are there any pharmacokinetic data available for ENMD-2076 in preclinical models?

Data Presentation

The following tables provide an illustrative comparison of potential pharmacokinetic parameters of this compound in different oral formulations. Note: The data in these tables are hypothetical examples for illustrative purposes and are not derived from direct experimental comparison studies of ENMD-2076.

Table 1: Illustrative Pharmacokinetic Parameters of this compound in Different Formulations in Mice (Single Oral Dose of 50 mg/kg)

Formulation Cmax (ng/mL) Tmax (hr) AUC (0-24h) (ng*hr/mL) Relative Bioavailability (%)
Aqueous Suspension (in water)50044500100 (Reference)
0.5% CMC + 0.25% Tween 8075028000178
Solid Dispersion (1:5 drug-to-polymer ratio)1500118000400
SEDDS25000.525000556

Table 2: Solubility of ENMD-2076 in Various Media

Solvent Solubility
DMSO≥ 31 mg/mL
EthanolInsoluble
Water1 mg/mL
0.5% CMC + 0.25% Tween 80Suspension

Experimental Protocols

Protocol 1: Preparation of this compound Suspension in CMC/Tween 80

Materials:

  • This compound

  • Carboxymethylcellulose (CMC), sodium salt

  • Tween 80 (Polysorbate 80)

  • Sterile, purified water

  • Mortar and pestle (optional, for micronization)

  • Magnetic stirrer and stir bar

  • Graduated cylinder and beaker

Procedure:

  • If not already micronized, gently grind the required amount of this compound using a mortar and pestle to reduce particle size.

  • Prepare the vehicle by dissolving 0.5 g of CMC and 0.25 mL of Tween 80 in 100 mL of sterile water. Mix thoroughly using a magnetic stirrer until the CMC is fully hydrated and the solution is homogenous. This may take several hours.

  • Slowly add the weighed this compound powder to the vehicle while continuously stirring.

  • Continue stirring for at least 30 minutes to ensure a uniform suspension.

  • Visually inspect the suspension for any large aggregates.

  • Store the suspension at 2-8°C and protect it from light. Always re-homogenize by stirring before each use.

Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation Method

Materials:

  • This compound

  • A suitable hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®)

  • A suitable volatile organic solvent (e.g., methanol, ethanol)

  • Rotary evaporator

  • Mortar and pestle

  • Sieve

Procedure:

  • Determine the desired drug-to-polymer ratio (e.g., 1:5 w/w).

  • Dissolve both the this compound and the chosen polymer in the organic solvent in a round-bottom flask. Ensure complete dissolution.

  • Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • A thin film of the solid dispersion will form on the wall of the flask.

  • Further dry the solid dispersion in a vacuum oven at a temperature below the glass transition temperature of the polymer to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask.

  • Gently grind the resulting solid into a fine powder using a mortar and pestle.

  • Pass the powder through a sieve to obtain a uniform particle size.

  • The resulting powder can be suspended in an aqueous vehicle for oral administration.

Protocol 3: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound

Materials:

  • This compound

  • Oil phase (e.g., Capryol 90, Labrafil M 1944 CS)

  • Surfactant (e.g., Kolliphor EL, Tween 80)

  • Co-surfactant/Co-solvent (e.g., Transcutol HP, PEG 400)

  • Vortex mixer

  • Water bath

Procedure:

  • Screen various oils, surfactants, and co-surfactants for their ability to solubilize this compound.

  • Construct a pseudo-ternary phase diagram to identify the self-emulsifying region for different ratios of oil, surfactant, and co-surfactant.

  • Select an optimized formulation from the self-emulsifying region.

  • Accurately weigh the components of the selected formulation (oil, surfactant, co-surfactant) into a glass vial.

  • Heat the mixture in a water bath to 40°C to facilitate mixing.

  • Vortex the mixture until a clear, homogenous solution is formed.

  • Add the required amount of this compound to the mixture and vortex until the drug is completely dissolved. Gentle warming may be required.

  • The resulting liquid SEDDS formulation can be administered directly by oral gavage or filled into capsules.

Visualizations

ENMD_2076_Signaling_Pathway cluster_ENMD2076 This compound cluster_cellular_effects Cellular Effects ENMD2076 ENMD-2076 AuroraA Aurora A ENMD2076->AuroraA Inhibits VEGFR VEGFRs ENMD2076->VEGFR Inhibits FGFR FGFRs ENMD2076->FGFR Inhibits MitoticArrest G2/M Mitotic Arrest AuroraA->MitoticArrest AntiAngiogenesis Inhibition of Angiogenesis VEGFR->AntiAngiogenesis FGFR->AntiAngiogenesis Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: Simplified signaling pathway of ENMD-2076.

Bioavailability_Workflow Start Start: Poor Bioavailability of this compound Formulation Select Formulation Strategy Start->Formulation Suspension Simple Suspension (e.g., CMC/Tween 80) Formulation->Suspension SolidDispersion Solid Dispersion (e.g., with PVP K30) Formulation->SolidDispersion SEDDS SEDDS Formulation->SEDDS InVivoStudy Conduct In Vivo Pharmacokinetic Study Suspension->InVivoStudy SolidDispersion->InVivoStudy SEDDS->InVivoStudy Analysis Analyze Plasma Concentrations (Cmax, Tmax, AUC) InVivoStudy->Analysis Evaluation Evaluate Bioavailability Improvement Analysis->Evaluation End End: Optimized Formulation Evaluation->End Sufficient Improvement Reformulate Re-evaluate Formulation Evaluation->Reformulate Insufficient Improvement Reformulate->Formulation

Caption: Experimental workflow for improving bioavailability.

Troubleshooting_Logic Problem Inconsistent/Low In Vivo Efficacy CheckFormulation Is the formulation homogenous and stable? Problem->CheckFormulation CheckDose Is the dose accurate and administration consistent? CheckFormulation->CheckDose Yes RefineProtocol Refine Formulation and Dosing Protocols CheckFormulation->RefineProtocol No ImproveSolubility Improve Solubility/Dissolution CheckDose->ImproveSolubility Yes CheckDose->RefineProtocol No AdvancedFormulation Consider Advanced Formulations (Solid Dispersion, SEDDS) ImproveSolubility->AdvancedFormulation Solution Consistent and Improved Efficacy AdvancedFormulation->Solution RefineProtocol->Solution

Caption: Troubleshooting logical relationships.

References

Technical Support Center: Troubleshooting ENMD-2076 Tartrate Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting resistance to ENMD-2076 Tartrate, a multi-targeted kinase inhibitor with activity against Aurora A, VEGFRs, and FGFRs.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

ENMD-2076 is an orally active, small molecule kinase inhibitor that targets multiple pathways crucial for tumor growth and survival.[1] Its primary targets include Aurora A kinase, a key regulator of mitosis, and several receptor tyrosine kinases involved in angiogenesis, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs).[1][2][3] By inhibiting these kinases, ENMD-2076 can disrupt cell division, induce apoptosis (programmed cell death), and inhibit the formation of new blood vessels that supply tumors with nutrients.[1][4]

Q2: My cancer cell line is showing reduced sensitivity to ENMD-2076. What are the potential resistance mechanisms?

Resistance to ENMD-2076 can be multifaceted due to its multi-targeted nature. Potential mechanisms can be broadly categorized as:

  • On-Target Alterations: These are changes directly related to the drug's primary targets. A prominent example is the emergence of secondary mutations in the kinase domain of FGFR2, such as the N550 and V565 mutations, which can prevent effective drug binding.[5][6]

  • Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of one pathway by upregulating alternative survival pathways. Common bypass pathways implicated in resistance to kinase inhibitors include the PI3K/Akt/mTOR and MAPK/ERK signaling cascades.[7][8]

  • Phenotypic Changes: Cells may undergo changes in their biological state to evade drug-induced death. One observed mechanism of resistance to ENMD-2076 is the induction of a senescent phenotype, a state of irreversible growth arrest from which cells can sometimes recover.[2][9][10] Another potential mechanism is a switch in the cancer subtype.[2]

  • Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein, can actively remove ENMD-2076 from the cell, reducing its intracellular concentration and efficacy.

Q3: How can I experimentally confirm that my cell line has developed resistance to ENMD-2076?

The first step is to perform a dose-response assay to determine the half-maximal inhibitory concentration (IC50) of ENMD-2076 in your suspected resistant cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value is a clear indicator of resistance.

Troubleshooting Guides

This section provides a structured approach to investigating the potential mechanisms of ENMD-2076 resistance in your experimental model.

Problem 1: Decreased Potency of ENMD-2076 (Increased IC50)

If you observe a rightward shift in the dose-response curve and a higher IC50 value for ENMD-2076 in your cell line, it's crucial to investigate the underlying cause.

Troubleshooting Workflow:

G start Observe Increased IC50 confirm_resistance Confirm Resistance (Repeat IC50 Assay) start->confirm_resistance investigate_on_target Investigate On-Target Mechanisms confirm_resistance->investigate_on_target investigate_off_target Investigate Off-Target Mechanisms confirm_resistance->investigate_off_target sequence_targets Sequence Kinase Domains (e.g., FGFR2) investigate_on_target->sequence_targets analyze_pathways Analyze Bypass Pathways (Western Blot, ELISA) investigate_off_target->analyze_pathways check_phenotype Assess Phenotypic Changes (Senescence Assay) investigate_off_target->check_phenotype mutation_found Mutation Identified sequence_targets->mutation_found pathway_activated Bypass Pathway Activated analyze_pathways->pathway_activated senescence_observed Senescence Observed check_phenotype->senescence_observed

Caption: Troubleshooting workflow for an observed increase in ENMD-2076 IC50.

Possible Cause 1: Alterations in Drug Targets

  • Suggested Action: Sequence the kinase domains of the primary targets of ENMD-2076, particularly FGFRs, in both your sensitive and resistant cell lines. Look for known resistance mutations (e.g., V565F "gatekeeper" mutation in FGFR).[5][6]

Possible Cause 2: Activation of Bypass Signaling Pathways

  • Suggested Action: Use Western blotting or ELISA to examine the phosphorylation status of key proteins in downstream signaling pathways, such as Akt, mTOR, ERK1/2, in both sensitive and resistant cells, with and without ENMD-2076 treatment. Increased phosphorylation in the resistant line would suggest activation of a bypass pathway.[7][8]

Problem 2: Cells Stop Proliferating but Do Not Die After Treatment

If you observe that ENMD-2076 treatment leads to a cessation of cell growth without a significant increase in cell death, this could indicate a switch to a senescent phenotype.

Troubleshooting Workflow:

G start Cells Arrest Growth, No Apoptosis sa_beta_gal Perform SA-β-gal Staining start->sa_beta_gal check_p16_p21 Analyze Senescence Markers (p16, p21 via Western Blot) start->check_p16_p21 positive_staining Positive Blue Staining sa_beta_gal->positive_staining markers_upregulated p16/p21 Upregulated check_p16_p21->markers_upregulated senescence_confirmed Senescence Confirmed as Resistance Mechanism positive_staining->senescence_confirmed markers_upregulated->senescence_confirmed

Caption: Investigating cellular senescence as a resistance mechanism.

Suggested Action:

  • Senescence-Associated β-Galactosidase (SA-β-gal) Assay: This is a widely used biomarker for senescent cells.[1][5][11] Perform this staining on both sensitive and resistant cells treated with ENMD-2076. An increase in the number of blue-stained cells in the resistant population is indicative of senescence.

  • Western Blot for Senescence Markers: Analyze the protein levels of key cell cycle inhibitors associated with senescence, such as p16 and p21. Upregulation of these proteins in resistant cells following treatment would support the senescence hypothesis.

Data Presentation

Table 1: In Vitro IC50 Values of ENMD-2076 in a Panel of Breast Cancer Cell Lines

Cell LineSubtypeER StatusHER2 Statusp53 StatusENMD-2076 IC50 (µM)
HCC1954Basal-+mut0.2
SUM149PTBasal--mut0.3
BT-549Basal--mut0.4
MDA-MB-468Basal--mut0.5
HCC1143Basal--mut0.6
HCC38Basal--mut0.7
MDA-MB-231Basal--mut1.2
BT-20Basal--mut2.5
MCF-7Luminal+-wt5.8
T-47DLuminal+-mut7.1
ZR-75-1Luminal+-wt8.2
SK-BR-3HER2+-+mut9.5

Data adapted from Diamond et al. (2013). This table demonstrates the differential sensitivity of various breast cancer cell lines to ENMD-2076.

Key Experimental Protocols

Protocol 1: Generation of an ENMD-2076 Resistant Cell Line

This protocol describes a dose-escalation method for developing a drug-resistant cancer cell line in vitro.

  • Determine the initial IC50: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the IC50 of ENMD-2076 in your parental cell line.

  • Initial Chronic Exposure: Culture the parental cells in media containing ENMD-2076 at a concentration equal to the IC50.

  • Monitor and Passage: Initially, expect significant cell death. Continue to culture the surviving cells, replacing the media with fresh drug-containing media every 3-4 days. Passage the cells as they become confluent.

  • Dose Escalation: Once the cells are proliferating steadily at the initial concentration, increase the concentration of ENMD-2076 in the culture media. A common approach is to increase the dose by 1.5 to 2-fold.

  • Repeat Dose Escalation: Continue this process of stepwise dose increases. Monitor for the emergence of a cell population that can proliferate at significantly higher concentrations of ENMD-2076 compared to the parental line.

  • Characterize the Resistant Line: Once a resistant line is established (e.g., tolerating 5-10 times the initial IC50), perform a full dose-response assay to quantify the new, higher IC50.

  • Cryopreserve: Cryopreserve the resistant cell line at different passage numbers for future experiments.

Protocol 2: Western Blot for Phosphorylated Aurora A (p-Aurora A)

This protocol allows for the assessment of Aurora A kinase activation.

  • Sample Preparation:

    • Culture sensitive and resistant cells to 70-80% confluency.

    • Treat cells with ENMD-2076 at relevant concentrations (e.g., IC50 of the sensitive line) for a specified time (e.g., 24 hours). Include an untreated control.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE:

    • Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.

    • Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer:

    • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phosphorylated Aurora A (Thr288) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Strip and re-probe the membrane for total Aurora A and a loading control (e.g., GAPDH, β-actin) for normalization.

Protocol 3: Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This cytochemical assay identifies senescent cells.[12][13][14][15]

  • Cell Seeding: Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with ENMD-2076 as required for your experiment.

  • Fixation:

    • Wash the cells twice with PBS.

    • Fix the cells with 1 ml of fixative solution (2% formaldehyde, 0.2% glutaraldehyde in PBS) for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Staining:

    • Prepare the staining solution (1 mg/ml X-gal, 40 mM citric acid/sodium phosphate pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2).

    • Add 1 ml of staining solution to each well.

    • Incubate the plate at 37°C (without CO2) for 2-4 hours or overnight until a blue color develops in senescent cells.

  • Imaging and Quantification:

    • Wash the cells with PBS.

    • Acquire images using a bright-field microscope.

    • Quantify the percentage of blue-stained (senescent) cells out of the total number of cells in multiple fields of view.

Signaling Pathway Diagrams

G cluster_aurora Aurora A Pathway cluster_vegfr VEGFR Pathway cluster_fgfr FGFR Pathway AuroraA Aurora A Mitosis Mitotic Progression AuroraA->Mitosis ENMD2076_A ENMD-2076 ENMD2076_A->AuroraA VEGF VEGF VEGFR VEGFR VEGF->VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis ENMD2076_V ENMD-2076 ENMD2076_V->VEGFR FGF FGF FGFR FGFR FGF->FGFR Proliferation Proliferation & Survival FGFR->Proliferation ENMD2076_F ENMD-2076 ENMD2076_F->FGFR

Caption: ENMD-2076 targets Aurora A, VEGFR, and FGFR signaling pathways.

G cluster_resistance Potential Resistance Mechanisms to ENMD-2076 cluster_on_target On-Target cluster_off_target Off-Target FGFR_mutation FGFR Kinase Domain Mutation Resistance Drug Resistance FGFR_mutation->Resistance prevents drug binding PI3K_Akt PI3K/Akt Pathway Activation PI3K_Akt->Resistance bypasses inhibition MAPK_ERK MAPK/ERK Pathway Activation MAPK_ERK->Resistance bypasses inhibition Senescence Induction of Senescence Senescence->Resistance evades apoptosis Subtype_Switch Cancer Subtype Switching Subtype_Switch->Resistance alters dependency ENMD2076 ENMD-2076

Caption: Overview of on-target and off-target resistance to ENMD-2076.

References

Technical Support Center: ENMD-2076 Tartrate Target Engagement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to measuring ENMD-2076 Tartrate target engagement. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary molecular targets?

ENMD-2076 is an orally active, small-molecule kinase inhibitor. Its primary mechanism of action involves the inhibition of several key pathways crucial for tumor growth and survival, including proliferation, angiogenesis, and cell cycle regulation.[1][2] Its principal molecular targets are Aurora A kinase and a range of angiogenic kinases, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs).[1][2]

Q2: How can I directly measure the binding of ENMD-2076 to its kinase targets?

Direct target engagement can be quantified using in vitro kinase assays and cellular thermal shift assays (CETSA).

  • In Vitro Kinase Assays: These assays utilize recombinant kinase enzymes to determine the concentration of ENMD-2076 required to inhibit 50% of the kinase activity (IC50). This provides a direct measure of the compound's potency against a specific kinase.[1][3]

  • Cellular Thermal Shift Assay (CETSA): CETSA is a powerful method to confirm that ENMD-2076 binds to its target proteins within a cellular environment.[4][5][6] The principle is that drug binding stabilizes the target protein, leading to an increase in its melting temperature.[4][5]

Q3: What are the key pharmacodynamic biomarkers to assess ENMD-2076 target engagement in cells and in vivo?

The most reliable pharmacodynamic biomarkers for ENMD-2076 are the phosphorylation levels of downstream substrates of its primary targets.

  • For Aurora A Kinase Inhibition: A well-established biomarker is the phosphorylation of histone H3 at serine 10 (pHH3).[7][8] Inhibition of Aurora A by ENMD-2076 leads to a decrease in pHH3 levels.[7]

  • For Angiogenic Kinase Inhibition (VEGFRs): The autophosphorylation of VEGFR2 (KDR) is a key indicator of target engagement.[1][9] Treatment with ENMD-2076 results in a sustained inhibition of VEGFR2 activation.[2] Additionally, plasma levels of soluble VEGFR2 (sVEGFR2) can be monitored in clinical settings.[10]

Q4: What are the expected cellular effects following target engagement by ENMD-2076?

Successful target engagement by ENMD-2076 leads to distinct cellular phenotypes:

  • Cell Cycle Arrest: Inhibition of Aurora A kinase disrupts mitotic progression, leading to a G2/M phase cell cycle arrest.[3][9]

  • Induction of Apoptosis: Prolonged mitotic arrest and inhibition of survival signaling can lead to programmed cell death (apoptosis).[3]

  • Anti-proliferative Effects: By inhibiting key kinases involved in cell division and growth signaling, ENMD-2076 demonstrates potent anti-proliferative activity across a wide range of cancer cell lines.[1][2]

  • Anti-angiogenic Effects: Inhibition of VEGFR and FGFR signaling pathways prevents the formation of new blood vessels, a critical process for tumor growth and metastasis.[2]

Troubleshooting Guides

Problem 1: Inconsistent IC50 values in in vitro kinase assays.

Possible Cause Troubleshooting Step
ATP Concentration Ensure the ATP concentration used is at or near the Km for each specific kinase.[3] IC50 values are highly dependent on ATP concentration.
Enzyme Activity Verify the activity of the recombinant kinase. Use a fresh batch of enzyme if necessary. Ensure the enzyme concentration results in approximately 30% phosphorylation of the substrate in the absence of the inhibitor.[3]
Compound Solubility Check the solubility of ENMD-2076 in the assay buffer. Precipitated compound will lead to inaccurate concentrations. Consider using a different solvent or adjusting the buffer composition.
Assay Conditions Maintain consistent incubation times and temperatures. Ensure the assay buffer components (e.g., MgCl2, DTT) are at the correct concentrations.[3][11]

Problem 2: No significant change in pHH3 levels after ENMD-2076 treatment in cell culture.

Possible Cause Troubleshooting Step
Cell Cycle Synchronization Aurora A activity and H3 phosphorylation peak during the G2/M phase. For a more robust signal, consider synchronizing the cells in G2/M prior to treatment.
Treatment Duration and Dose Optimize the concentration and duration of ENMD-2076 treatment. A time-course and dose-response experiment is recommended to determine the optimal conditions for observing a decrease in pHH3.
Antibody Quality Validate the specificity and sensitivity of the anti-phospho-Histone H3 (Ser10) antibody. Use a positive control (e.g., cells treated with a known Aurora kinase inhibitor) to confirm antibody performance.[7]
Cell Line Sensitivity Different cell lines may exhibit varying sensitivity to ENMD-2076.[7] Confirm that the chosen cell line expresses Aurora A and is sensitive to the anti-proliferative effects of the drug.

Problem 3: Difficulty in detecting a thermal shift in CETSA experiments.

Possible Cause Troubleshooting Step
Suboptimal Heating Conditions The temperature range for the heat challenge is critical. Perform a temperature gradient experiment to identify the optimal melting temperature (Tm) of the target protein in your specific cell line.[4]
Insufficient Drug Concentration Ensure that the concentration of ENMD-2076 used is sufficient to achieve target saturation in the cells. This may be significantly higher than the in vitro IC50 value.
Protein Abundance The target protein may be of low abundance, making detection difficult. Consider using a more sensitive detection method or enriching the protein fraction of interest.
Target Destabilization In some cases, ligand binding can destabilize a protein, leading to a negative thermal shift.[6] Analyze the data for both positive and negative shifts in the melting curve.

Quantitative Data Summary

Table 1: In Vitro Kinase Inhibitory Activity of ENMD-2076

Kinase TargetIC50 (nM)
Aurora A14[1][3]
Flt31.86[3]
VEGFR2/KDR7 - 58.2[9][10]
Aurora B350[1][9]
FGFR192.7 - 93[9][10]
FGFR270.8 - 71[9][10]
c-Kit120[10]
PDGFRα56.4[9]
SRC20.2[3]

Table 2: Anti-proliferative Activity of ENMD-2076 in Cancer Cell Lines

Cell Line TypeIC50 Range (µM)
Human Solid Tumor and Hematopoietic Cancer Cell Lines0.025 - 0.7[1][2]
Human Leukemia Cell Lines0.025 - 0.53[9]
Myeloma Cell Lines2.99 - 7.06[3]

Experimental Protocols

Protocol 1: Western Blot Analysis of Phospho-Histone H3 (Ser10)
  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of ENMD-2076 or vehicle control for the desired time period.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Normalize protein amounts, separate proteins by SDS-PAGE, and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody against phospho-Histone H3 (Ser10).[7] Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify band intensities and normalize to a loading control (e.g., total Histone H3 or Actin).

Protocol 2: In Vitro Aurora A Kinase Assay
  • Assay Preparation: Prepare a kinase reaction buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT).[12]

  • Compound Dilution: Prepare a serial dilution of this compound in the kinase buffer.

  • Kinase Reaction: In a microplate, add the recombinant Aurora A kinase, the kinase substrate (e.g., Kemptide), and the diluted ENMD-2076.

  • Initiate Reaction: Start the reaction by adding ATP at a concentration close to its Km for Aurora A.

  • Incubation: Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).[12]

  • Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as radiometric assays (32P-ATP) or luminescence-based assays that measure ADP production (e.g., ADP-Glo™ Kinase Assay).[12]

  • Data Analysis: Plot the percentage of kinase inhibition against the log concentration of ENMD-2076 and determine the IC50 value using non-linear regression.

Visualizations

ENMD_2076_Signaling_Pathway ENMD_2076 This compound AuroraA Aurora A Kinase ENMD_2076->AuroraA Inhibits VEGFR VEGFR / FGFR ENMD_2076->VEGFR Inhibits G2M_Arrest G2/M Arrest Proliferation Cell Proliferation Angiogenesis Angiogenesis HistoneH3 Histone H3 AuroraA->HistoneH3 Phosphorylates Mitosis Mitotic Progression AuroraA->Mitosis Promotes PI3K_Akt PI3K/Akt Pathway VEGFR->PI3K_Akt Activates VEGFR->Angiogenesis Promotes pHH3 p-Histone H3 (Ser10) Mitosis->Proliferation Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Can lead to PI3K_Akt->Proliferation Promotes

Caption: Signaling pathways inhibited by this compound.

CETSA_Workflow start Start: Cell Culture treat Treat cells with ENMD-2076 or Vehicle start->treat heat Heat challenge (Temperature Gradient) treat->heat lyse Cell Lysis heat->lyse centrifuge Centrifugation to separate soluble and precipitated proteins lyse->centrifuge collect Collect supernatant (soluble protein fraction) centrifuge->collect detect Protein detection (e.g., Western Blot) collect->detect analyze Data Analysis: Plot melting curves detect->analyze end End: Determine Thermal Shift analyze->end Troubleshooting_Logic problem No Target Engagement Detected direct Direct Binding Assay (e.g., CETSA) problem->direct indirect Indirect Biomarker Assay (e.g., Western for pHH3) problem->indirect check_conc Check Compound Concentration & Solubility direct->check_conc check_assay Verify Assay Conditions & Reagents direct->check_assay check_cell Confirm Cell Line Sensitivity & Target Expression indirect->check_cell optimize Optimize Treatment Time & Dose indirect->optimize solution Re-evaluate Experiment check_conc->solution check_assay->solution check_cell->solution optimize->solution

References

ENMD-2076 Tartrate degradation and handling precautions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the handling, storage, and potential troubleshooting of ENMD-2076 Tartrate in experimental settings.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound is the L-(+)-tartaric acid salt of ENMD-981693.[1] It is an orally active, multi-targeted kinase inhibitor with both anti-proliferative and anti-angiogenic properties.[2] Its primary targets include Aurora Kinase A and Flt3, but it also shows inhibitory activity against a range of other kinases involved in angiogenesis and cell proliferation, such as VEGFR2/KDR, FGFR1/2, and PDGFRα.[1][3][4] By inhibiting these pathways, ENMD-2076 can induce G2/M cell cycle arrest and apoptosis in cancer cells.[3][5]

2. How should this compound powder be stored?

Proper storage is crucial to maintain the stability and efficacy of the compound. The following table summarizes the recommended storage conditions for this compound powder.

Storage ConditionDuration
-20°CLong-term (months to years)[6]
0-4°CShort-term (days to weeks)[6]
Ambient TemperatureStable for several weeks during ordinary shipping[6]

It is recommended to store the powder in a dry, dark place.[6]

3. What are the recommended solvents for preparing this compound stock solutions?

This compound is soluble in DMSO.[6][7] For in vitro experiments, a stock solution of up to 100 mg/mL in fresh DMSO can be prepared.[1] It is noted to be insoluble in ethanol.[7]

4. How should stock solutions of this compound be stored?

To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.[1][3] The stability of stock solutions under different storage conditions is outlined below.

Storage ConditionDuration
-80°C in solventUp to 1 year[1]
-20°C in solventUp to 1 month[1][3]

5. Are there any specific handling precautions for this compound?

Yes, the following precautions should be taken when handling this compound:

  • Use Fresh DMSO: Moisture-absorbing DMSO can reduce the solubility of this compound.[1]

  • Avoid Freeze-Thaw Cycles: Aliquot stock solutions to maintain product stability.[1][3]

  • Protect from Light: Store in a dark place to prevent potential photodegradation.[6]

  • For Research Use Only: This product is intended for laboratory research purposes and is not for human or veterinary use.[6]

Troubleshooting Guide

Issue: My this compound solution has visible precipitation.

This is a common issue that can arise from several factors. Follow this troubleshooting workflow to identify and resolve the problem.

G start Precipitation Observed in Solution check_concentration Is the concentration too high? start->check_concentration check_solvent Was fresh, high-quality DMSO used? check_concentration->check_solvent No solution_high_conc Dilute the solution to a lower concentration. check_concentration->solution_high_conc Yes check_storage Was the solution stored correctly? check_solvent->check_storage Yes solution_bad_solvent Prepare a fresh solution using new, anhydrous DMSO. check_solvent->solution_bad_solvent No check_temp Was the solution brought to room temperature before use? check_storage->check_temp Yes solution_bad_storage Discard the solution and prepare a fresh batch. Aliquot to avoid freeze-thaw cycles. check_storage->solution_bad_storage No solution_cold Gently warm the solution and vortex to redissolve. check_temp->solution_cold No end_node If precipitation persists, contact technical support. check_temp->end_node Yes solution_high_conc->end_node solution_bad_solvent->end_node solution_bad_storage->end_node solution_cold->end_node

Caption: Troubleshooting workflow for this compound solution precipitation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays

  • Materials:

    • This compound powder

    • Anhydrous, high-quality Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure: a. Allow the this compound powder vial to equilibrate to room temperature before opening. b. Based on the molecular weight of 525.56 g/mol , calculate the required volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, dissolve 5.26 mg in 1 mL of DMSO).[6][7] c. Add the calculated volume of fresh DMSO to the vial of this compound. d. Vortex thoroughly until the powder is completely dissolved. e. Aliquot the stock solution into single-use, sterile microcentrifuge tubes. f. Store the aliquots at -20°C for up to one month or at -80°C for up to one year.[1][3]

G cluster_prep Stock Solution Preparation Workflow start Start: Equilibrate this compound Powder weigh Calculate and Weigh Powder start->weigh add_dmso Add Fresh Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve Completely add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store end_node End: Ready for Use store->end_node

Caption: Workflow for preparing this compound stock solutions.

Signaling Pathway

This compound exerts its anti-cancer effects by inhibiting multiple key signaling pathways involved in cell cycle progression and angiogenesis. The diagram below illustrates its primary targets.

G cluster_pathway ENMD-2076 Signaling Pathway Inhibition ENMD2076 This compound AuroraA Aurora Kinase A ENMD2076->AuroraA inhibits VEGFR2 VEGFR2/KDR ENMD2076->VEGFR2 inhibits FGFR1_2 FGFR1/2 ENMD2076->FGFR1_2 inhibits PDGFRa PDGFRα ENMD2076->PDGFRa inhibits Flt3 Flt3 ENMD2076->Flt3 inhibits Mitosis Mitotic Progression AuroraA->Mitosis G2M_Arrest G2/M Arrest Mitosis->G2M_Arrest Apoptosis_Prolif Apoptosis G2M_Arrest->Apoptosis_Prolif Angiogenesis Angiogenesis VEGFR2->Angiogenesis FGFR1_2->Angiogenesis PDGFRa->Angiogenesis Hematopoietic_Prolif Cell Proliferation (Hematopoietic Malignancies) Flt3->Hematopoietic_Prolif Apoptosis_Hemato Apoptosis Hematopoietic_Prolif->Apoptosis_Hemato

Caption: Key signaling pathways inhibited by this compound.

References

Cell line-specific responses to ENMD-2076 Tartrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of ENMD-2076 Tartrate in pre-clinical research. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of cell line-specific responses to this multi-targeted kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

ENMD-2076 is an orally bioavailable small molecule that acts as a multi-targeted kinase inhibitor.[1][2] Its primary mechanism involves the inhibition of Aurora A kinase, a key regulator of mitosis.[3][4] Additionally, it targets several tyrosine kinases involved in angiogenesis, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs).[1][5] This dual action on both cell proliferation and blood vessel formation contributes to its anti-tumor activity.[1][3]

Q2: Which cancer cell lines are most sensitive to ENMD-2076?

ENMD-2076 has demonstrated anti-proliferative activity against a wide range of human solid tumor and hematopoietic cancer cell lines, with IC50 values typically in the nanomolar to low micromolar range.[1][6] Sensitivity can vary based on the genetic background of the cell line. For instance, breast cancer cell lines lacking estrogen receptor expression and HER2 amplification tend to show more robust activity.[4] Within triple-negative breast cancer models, cell lines with mutated p53 and consequently higher p53 protein expression exhibit greater sensitivity.[4] Myeloma cell lines have also shown significant cytotoxicity to ENMD-2076.[6]

Q3: What are the expected downstream cellular effects of ENMD-2076 treatment?

Treatment with ENMD-2076 typically leads to G2/M phase cell cycle arrest and induction of apoptosis.[6][7] The inhibition of Aurora A kinase disrupts mitotic spindle formation, leading to mitotic catastrophe in cancer cells.[8][9] In some cell lines, ENMD-2076 can also induce senescence, a state of irreversible cell cycle arrest.[4][10] Furthermore, its anti-angiogenic properties can lead to a reduction in microvessel density in tumor models.[11]

Q4: How should I prepare and store this compound for in vitro experiments?

For in vitro studies, this compound should be dissolved in a suitable solvent like DMSO to create a stock solution. It is recommended to prepare high-concentration stock solutions (e.g., 10 mM) to minimize the final concentration of the solvent in the cell culture media (typically <0.1%). Stock solutions should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Lower than expected anti-proliferative activity Cell line resistance: The chosen cell line may have intrinsic or acquired resistance mechanisms.Verify the reported IC50 for your cell line from the literature. Consider using a more sensitive cell line as a positive control. Evaluate the expression of biomarkers associated with sensitivity, such as p53 mutation status.[4]
Drug degradation: Improper storage or handling of ENMD-2076 may lead to loss of activity.Ensure the compound is stored as recommended. Prepare fresh dilutions from a new stock aliquot for each experiment.
Sub-optimal experimental conditions: Assay duration or cell seeding density may not be appropriate.Optimize the incubation time with the drug (e.g., 48, 72, or 96 hours). Ensure that the cells are in the exponential growth phase at the time of treatment.
Inconsistent results between experiments Variability in cell culture: Passage number and cell health can influence drug response.Use cells with a consistent and low passage number for all experiments.[3] Regularly check for mycoplasma contamination.
Pipetting errors: Inaccurate preparation of drug dilutions can lead to variability.Calibrate pipettes regularly. Prepare a master mix of the drug dilutions to minimize variability between replicate wells.
High background in apoptosis or cell cycle assays Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can induce cytotoxicity.Ensure the final solvent concentration in the culture media is non-toxic (typically ≤0.1%). Include a vehicle-only control in your experimental setup.
Cell stress: Sub-optimal cell culture conditions can lead to baseline levels of apoptosis.Handle cells gently during seeding and treatment. Ensure proper incubator conditions (temperature, CO2, humidity).

Data Presentation: Cell Line-Specific Responses

The following tables summarize the in vitro anti-proliferative activity of ENMD-2076 across various cancer cell lines.

Table 1: IC50 Values of ENMD-2076 in Hematological Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
IM9Multiple Myeloma2.99 - 7.06
ARH-77Multiple Myeloma2.99 - 7.06
U266Multiple Myeloma2.99 - 7.06
RPMI 8226Multiple Myeloma2.99 - 7.06
MM.1SMultiple Myeloma2.99 - 7.06
MM.1RMultiple Myeloma2.99 - 7.06
NCI-H929Multiple Myeloma2.99 - 7.06
MV4;11Leukemia0.025
U937LymphomaData not specified

Data for multiple myeloma cell lines are presented as a range as per the source.[6] The IC50 for MV4;11 is notably lower than other leukemia cell lines.[7]

Table 2: IC50 Values of ENMD-2076 in Solid Tumor Cell Lines

Cell LineCancer TypeIC50 (µM)
HT-29Colorectal CancerNanomolar range
MDA-MB-468Triple-Negative Breast CancerSensitive
MDA-MB-231Triple-Negative Breast CancerSensitive

Specific IC50 values for many solid tumor cell lines are broadly stated to be in the range of 0.025 to 0.7 µmol/L.[1] Sensitivity in breast cancer cell lines is noted, particularly in triple-negative subtypes.[4]

Experimental Protocols

Cell Proliferation Assay (Sulforhodamine B - SRB Assay)

This protocol is adapted from methodologies used to assess the anti-proliferative effects of ENMD-2076.[3]

  • Cell Seeding: Plate adherent cells in a 96-well plate at a density of approximately 500 cells per well. Allow cells to attach overnight.

  • Drug Treatment: Prepare serial dilutions of ENMD-2076 in culture medium. The concentration range should span from approximately 0.3 nM to 125 µM to determine the IC50 value.[3] Remove the overnight culture medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle-only control.

  • Incubation: Incubate the plate for 96 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Fixation: Gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.

  • Staining: Wash the plates five times with water and allow them to air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 10 minutes at room temperature.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Signal Quantification: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye. Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle-only control. Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Tumor Xenograft Study

This is a generalized protocol based on descriptions of in vivo experiments with ENMD-2076.[3][12]

  • Cell Implantation: Subcutaneously inject 2 x 10^6 to 30 x 10^6 cancer cells mixed with Matrigel into the flank of immunocompromised mice (e.g., NCr nude or CB.17 SCID).[3]

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., approximately 500-750 mm³).[3]

  • Treatment Administration: Administer ENMD-2076 orally once daily. Doses used in pre-clinical models have ranged from 100 to 200 mg/kg.[12] A vehicle control group should be included.

  • Tumor Measurement: Measure tumor dimensions with calipers regularly (e.g., twice a week) and calculate tumor volume.

  • Pharmacodynamic Analysis (Optional): At the end of the study, or at specific time points, tumors can be excised for analysis of target kinase inhibition (e.g., by Western blot for phosphorylated proteins) or for immunohistochemical analysis of proliferation markers (e.g., Ki-67).[12]

Mandatory Visualizations

ENMD2076_Signaling_Pathway ENMD2076 ENMD-2076 AuroraA Aurora A Kinase ENMD2076->AuroraA AngiogenicKinases Angiogenic Kinases (VEGFR, FGFR) ENMD2076->AngiogenicKinases MitoticSpindle Mitotic Spindle Formation AuroraA->MitoticSpindle Angiogenesis Angiogenesis AngiogenicKinases->Angiogenesis CellCycle G2/M Arrest MitoticSpindle->CellCycle TumorGrowth Tumor Growth Angiogenesis->TumorGrowth Apoptosis Apoptosis CellCycle->Apoptosis Apoptosis->TumorGrowth Experimental_Workflow start Start cell_culture Cell Culture (Select appropriate cell line) start->cell_culture drug_prep Prepare ENMD-2076 Dilutions cell_culture->drug_prep treatment Treat Cells with ENMD-2076 drug_prep->treatment incubation Incubate (48-96h) treatment->incubation assay Perform Endpoint Assay incubation->assay prolif Proliferation Assay (e.g., SRB) assay->prolif apop Apoptosis Assay (e.g., Annexin V) assay->apop cell_cycle Cell Cycle Analysis (e.g., PI Staining) assay->cell_cycle data Data Analysis (Calculate IC50, etc.) prolif->data apop->data cell_cycle->data end End data->end Troubleshooting_Tree start Inconsistent/Unexpected Results check_reagents Check Reagents & Drug start->check_reagents check_cells Check Cell Culture start->check_cells check_protocol Review Protocol start->check_protocol drug_issue Is drug stock old? Improperly stored? check_reagents->drug_issue cell_issue High passage number? Mycoplasma? check_cells->cell_issue protocol_issue Incorrect timing/concentration? check_protocol->protocol_issue drug_issue->check_cells No new_drug Prepare fresh stock drug_issue->new_drug Yes cell_issue->check_protocol No new_cells Use new, low-passage cells cell_issue->new_cells Yes optimize_protocol Optimize assay parameters protocol_issue->optimize_protocol Yes positive_control Use a known sensitive cell line as control protocol_issue->positive_control No

References

Validation & Comparative

A Comparative Guide to ENMD-2076 Tartrate and Other Aurora Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ENMD-2076 Tartrate with other prominent Aurora kinase inhibitors. The information presented is supported by experimental data to facilitate informed decisions in research and drug development.

Introduction to Aurora Kinase Inhibition

Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis.[1] Their overexpression is frequently observed in various cancers, making them a compelling target for anti-cancer therapies.[1][2] Aurora kinase inhibitors aim to disrupt the cell cycle, leading to apoptosis in cancer cells. These inhibitors are broadly classified based on their selectivity for different Aurora kinase isoforms (A, B, and C).

This compound: A Multi-Targeted Kinase Inhibitor

ENMD-2076 is a novel, orally active small molecule that demonstrates a unique multi-targeted approach.[3][4] It selectively inhibits Aurora A kinase and also targets several kinases involved in angiogenesis, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs).[3][4] This dual mechanism of anti-proliferative and anti-angiogenic activity distinguishes ENMD-2076 from many other Aurora kinase inhibitors.

Comparative Kinase Inhibition Profile

The following table summarizes the half-maximal inhibitory concentrations (IC50) of ENMD-2076 and other notable Aurora kinase inhibitors against various kinases. Lower IC50 values indicate greater potency.

Kinase TargetENMD-2076Alisertib (MLN8237)Danusertib (PHA-739358)Barasertib (AZD1152-HQPA)Tozasertib (VX-680)
Aurora A 14 nM[5][6]1.2 nM[3]13 nM[1][7]1369 nM[8]0.6 nM (Ki)[9]
Aurora B 350 nM[5][6]396.5 nM[3]79 nM[1][7]0.37 nM[4][10]18 nM (Ki)[9]
Aurora C --61 nM[1][7]17.0 nM (Ki)[8]4.6 nM (Ki)[9]
VEGFR2 (KDR) 58.2 nM[11]->1000 nM[12]--
FGFR1 92.7 nM[11]-47 nM[12]--
FGFR2 70.8 nM[11]----
Flt3 1.86 nM[11]---30 nM (Ki)[2]
Abl --25 nM[1]-30 nM (Ki)[2]
Src 56.4 nM[11]----
PDGFRα 56.4 nM[11]----
c-Kit 120 nM[6]->1000 nM[12]--

Note: IC50 values represent the concentration of an inhibitor that is required for 50% inhibition of the target kinase's activity in vitro. Ki values represent the inhibition constant. Values are compiled from various sources and experimental conditions may differ.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.

cluster_0 Aurora Kinase Signaling in Mitosis cluster_1 Inhibition by Aurora Kinase Inhibitors Aurora_A Aurora A Centrosome_Maturation Centrosome Maturation & Spindle Assembly Aurora_A->Centrosome_Maturation Aneuploidy_Apoptosis Aneuploidy & Apoptosis Aurora_A->Aneuploidy_Apoptosis Dysregulation leads to Aurora_B Aurora B Chromosome_Segregation Chromosome Segregation & Cytokinesis Aurora_B->Chromosome_Segregation Aurora_B->Aneuploidy_Apoptosis Dysregulation leads to Mitosis Proper Mitosis Centrosome_Maturation->Mitosis Chromosome_Segregation->Mitosis ENMD_2076 ENMD-2076 ENMD_2076->Aurora_A Inhibits Other_AKIs Other Aurora Kinase Inhibitors Other_AKIs->Aurora_A Inhibits Other_AKIs->Aurora_B Inhibits

Caption: Simplified Aurora kinase signaling pathway and points of inhibition.

cluster_0 In Vitro Kinase Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - Recombinant Kinase - Substrate (e.g., Histone H3) - ATP - Inhibitor Dilutions Start->Prepare_Reagents Incubate Incubate Kinase, Substrate, ATP, and Inhibitor Prepare_Reagents->Incubate Detect_Activity Detect Kinase Activity (e.g., ADP-Glo Luminescence) Incubate->Detect_Activity Analyze_Data Analyze Data and Calculate IC50 Detect_Activity->Analyze_Data End End Analyze_Data->End

Caption: General workflow for an in vitro kinase inhibition assay.

cluster_0 Cell-Based Proliferation Assay (SRB) Workflow Start Start Seed_Cells Seed Adherent Cancer Cells in 96-well Plates Start->Seed_Cells Add_Inhibitor Add Serial Dilutions of Inhibitor Seed_Cells->Add_Inhibitor Incubate_Cells Incubate for 72-96 hours Add_Inhibitor->Incubate_Cells Fix_Stain Fix with TCA and Stain with Sulforhodamine B (SRB) Incubate_Cells->Fix_Stain Measure_Absorbance Solubilize Dye and Measure Absorbance Fix_Stain->Measure_Absorbance Calculate_GI50 Calculate Growth Inhibition (GI50) Measure_Absorbance->Calculate_GI50 End End Calculate_GI50->End

Caption: Workflow for a sulforhodamine B (SRB) cell proliferation assay.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison of Aurora kinase inhibitors.

In Vitro Kinase Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

  • Reagent Preparation :

    • Dilute recombinant human Aurora A or Aurora B kinase to the desired concentration in kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Prepare a solution of the substrate (e.g., Kemptide) and ATP at a concentration equal to the Km for the specific kinase.

    • Perform serial dilutions of the test inhibitor (e.g., ENMD-2076) in the kinase reaction buffer.

  • Kinase Reaction :

    • In a 384-well plate, add 1 µL of the diluted inhibitor or vehicle (DMSO).

    • Add 2 µL of the diluted kinase solution to each well.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mixture.

    • Include controls for no kinase (background) and no inhibitor (100% activity).

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection :

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to deplete the remaining ATP.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis :

    • The luminescent signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity.

    • Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.

    • Determine the IC50 value by fitting the data to a dose-response curve.[13][14]

Cell Proliferation Assay (Sulforhodamine B Assay)

This colorimetric assay is used to determine cytotoxicity and cell growth inhibition.[15][16]

  • Cell Seeding :

    • Culture adherent cancer cell lines in appropriate media.

    • Trypsinize and seed the cells into 96-well microtiter plates at a density of 2,000-5,000 cells per well.

    • Allow the cells to attach overnight in a humidified incubator at 37°C with 5% CO2.

  • Inhibitor Treatment :

    • Prepare serial dilutions of the Aurora kinase inhibitors in the culture medium.

    • Remove the overnight culture medium from the plates and add 100 µL of the medium containing the various inhibitor concentrations.

    • Include a vehicle control (e.g., DMSO).

    • Incubate the plates for 72 to 96 hours.

  • Cell Fixation and Staining :

    • Terminate the experiment by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.

    • Wash the plates five times with slow-running tap water and allow them to air dry.

    • Add 100 µL of 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

    • Remove the SRB solution and quickly wash the plates four times with 1% acetic acid to remove unbound dye.

    • Allow the plates to air dry.

  • Absorbance Measurement and Analysis :

    • Solubilize the bound SRB dye by adding 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

    • Shake the plates for 5-10 minutes on a shaker.

    • Measure the optical density (OD) at 510 nm using a microplate reader.

    • Calculate the percentage of cell growth inhibition and determine the GI50 (the concentration that causes 50% growth inhibition).[17][18]

In Vivo Tumor Xenograft Model

This model is used to evaluate the anti-tumor efficacy of the inhibitors in a living organism.

  • Cell Implantation :

    • Harvest cancer cells (e.g., human colorectal carcinoma HT-29) from culture.

    • Subcutaneously inject a suspension of 5 x 10^6 cells in a 1:1 mixture of media and Matrigel into the flank of athymic nude mice.

  • Tumor Growth and Treatment Initiation :

    • Monitor the mice for tumor growth.

    • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Inhibitor Administration :

    • Administer the Aurora kinase inhibitor (e.g., ENMD-2076) or vehicle control orally (p.o.) or via intraperitoneal (i.p.) injection, depending on the compound's formulation and study design.

    • Dosing schedules can vary, for example, once daily for a specified number of days.

  • Efficacy Evaluation :

    • Measure tumor dimensions with calipers two to three times per week and calculate tumor volume using the formula: (length x width²)/2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for biomarkers like phospho-histone H3).

  • Data Analysis :

    • Compare the tumor growth rates between the treated and control groups to determine the anti-tumor efficacy of the inhibitor.[19][20][21]

Conclusion

This compound presents a compelling profile as a multi-targeted kinase inhibitor with potent activity against Aurora A and key angiogenic kinases. Its broader mechanism of action, combining anti-proliferative and anti-angiogenic effects, differentiates it from more selective Aurora kinase inhibitors like Alisertib (Aurora A specific) and Barasertib (Aurora B specific), as well as pan-Aurora inhibitors such as Danusertib and Tozasertib. The choice of an appropriate inhibitor will depend on the specific research question and the cancer type being investigated, with the multi-targeted nature of ENMD-2076 offering a potential advantage in tumors where both proliferation and angiogenesis are critical drivers of disease progression. The provided data and protocols serve as a valuable resource for the continued investigation and development of this class of anti-cancer agents.

References

An Objective Comparison of ENMD-2076 Tartrate and Paclitaxel in Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals, presenting available efficacy data and experimental protocols for the Aurora kinase inhibitor ENMD-2076 and the microtubule inhibitor paclitaxel in the context of breast cancer. This report provides an indirect comparison based on separate preclinical and clinical studies, as no head-to-head trials have been identified.

Executive Summary

ENMD-2076 tartrate, a multi-target Aurora kinase and angiogenic inhibitor, has demonstrated clinical activity in a subset of patients with pre-treated metastatic triple-negative breast cancer (TNBC). Paclitaxel, a well-established chemotherapeutic agent, remains a standard of care in the treatment of various breast cancer subtypes. This guide synthesizes the available data for both agents, offering a detailed look at their mechanisms of action, preclinical efficacy in breast cancer models, and clinical trial outcomes. While a direct comparative analysis is not possible due to the absence of head-to-head studies, this document provides a structured side-by-side presentation of the existing evidence to inform future research and development.

Mechanism of Action

This compound: A Multi-Targeted Kinase Inhibitor

ENMD-2076 is an orally bioavailable small molecule that primarily targets Aurora kinase A, a key regulator of mitosis.[1] Its mechanism of action also involves the inhibition of several angiogenic kinases, including VEGFRs and FGFRs.[1][2] In breast cancer models, ENMD-2076 has been shown to induce G2/M cell-cycle arrest, apoptosis, and inhibit proliferation.[3][4] Notably, its activity is reported to be more robust in TNBC cell lines.[3][5] Preclinical studies suggest that sensitivity to ENMD-2076 may be associated with p53 mutation status and increased p53 expression.[4][5]

Paclitaxel: A Microtubule-Stabilizing Agent

Paclitaxel, a member of the taxane class of drugs, exerts its cytotoxic effects by binding to the β-subunit of tubulin and stabilizing microtubules.[6] This interference with the normal dynamics of microtubule assembly and disassembly disrupts mitosis, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[6]

Mechanism_of_Action cluster_ENMD2076 This compound cluster_Paclitaxel Paclitaxel ENMD-2076 ENMD-2076 Aurora A Kinase Aurora A Kinase ENMD-2076->Aurora A Kinase inhibits Angiogenic Kinases (VEGFR, FGFR) Angiogenic Kinases (VEGFR, FGFR) ENMD-2076->Angiogenic Kinases (VEGFR, FGFR) inhibits G2/M Arrest G2/M Arrest Aurora A Kinase->G2/M Arrest Inhibition of Proliferation Inhibition of Proliferation Angiogenic Kinases (VEGFR, FGFR)->Inhibition of Proliferation Apoptosis Apoptosis G2/M Arrest->Apoptosis Paclitaxel Paclitaxel β-tubulin β-tubulin Paclitaxel->β-tubulin binds to Microtubule Stabilization Microtubule Stabilization β-tubulin->Microtubule Stabilization Mitotic Arrest Mitotic Arrest Microtubule Stabilization->Mitotic Arrest Apoptosis_Pac Apoptosis Mitotic Arrest->Apoptosis_Pac

Figure 1: Simplified signaling pathways of ENMD-2076 and Paclitaxel.

Preclinical Efficacy in Breast Cancer Models

This compound

Preclinical studies have demonstrated the anti-tumor activity of ENMD-2076 in various breast cancer cell lines and xenograft models.[3][4]

  • In Vitro Studies: ENMD-2076 has shown potent antiproliferative activity against a panel of breast cancer cell lines, with greater sensitivity observed in estrogen receptor (ER)-negative and HER2-non-amplified lines.[5]

  • In Vivo Studies: In TNBC xenograft models (MDA-MB-468 and MDA-MB-231), oral administration of ENMD-2076 resulted in significant tumor growth inhibition and, in some cases, static growth.[3] Studies in patient-derived xenograft (PDX) models of p53-mutated TNBC also confirmed its antitumor activity.[4][7]

Paclitaxel

The preclinical efficacy of paclitaxel in breast cancer is well-documented and has formed the basis for its widespread clinical use. Numerous studies have demonstrated its ability to inhibit the growth of breast cancer cell lines and tumors in animal models.

Clinical Efficacy in Breast Cancer

This compound: Phase II Trial in TNBC

A single-arm, two-stage Phase II clinical trial (NCT01639248) evaluated the efficacy and safety of single-agent ENMD-2076 in 41 patients with pre-treated, locally advanced or metastatic TNBC.[8][9]

Efficacy EndpointResult
6-Month Clinical Benefit Rate (CBR) 16.7% (95% CI, 6-32.8%)[8][9]
4-Month Clinical Benefit Rate (CBR) 27.8% (95% CI, 14-45.2%)[8][9]
Partial Response (PR) 2 patients[8][9]
Average Duration of Benefit 6.5 cycles[8][9]
Median Progression-Free Survival (PFS) 1.84 months (95% CI, 1.81-3.68)[9]

Common Adverse Events (Grade ≥3): Hypertension, fatigue, diarrhea, and nausea were among the most frequently reported adverse events.[8]

Paclitaxel: Established Clinical Efficacy

Paclitaxel is a cornerstone of chemotherapy for breast cancer, with extensive clinical data supporting its efficacy in both early-stage and metastatic settings. Its efficacy varies depending on the breast cancer subtype, line of therapy, and combination regimen. A direct comparison of efficacy data with the single-arm ENMD-2076 trial is not feasible. However, paclitaxel-based regimens have demonstrated objective response rates ranging from 20% to over 60% in metastatic breast cancer, depending on the patient population and treatment history.

Experimental Protocols

ENMD-2076 Phase II Clinical Trial (NCT01639248) Methodology
  • Study Design: A dual-institution, single-arm, two-stage, phase II clinical trial.[8]

  • Patient Population: Patients with locally advanced or metastatic TNBC who had received one to three prior lines of chemotherapy in the advanced setting.[8]

  • Treatment Regimen: ENMD-2076 was administered orally at a dose of 250 mg once daily in 4-week cycles until disease progression or unacceptable toxicity.[8]

  • Primary Endpoint: 6-month clinical benefit rate (CBR).[8]

  • Secondary Endpoints: Progression-free survival (PFS), safety, pharmacokinetic profile, and biologic correlates in tumor biopsies.[8]

ENMD_2076_Trial_Workflow Patient_Screening Patient Screening (Locally advanced or metastatic TNBC, 1-3 prior chemotherapy lines) Enrollment Enrollment (n=41) Patient_Screening->Enrollment Treatment ENMD-2076 250 mg orally daily (4-week cycles) Enrollment->Treatment Follow_up Follow-up until disease progression or unacceptable toxicity Treatment->Follow_up Endpoint_Analysis Endpoint Analysis (6-month CBR, PFS, Safety) Follow_up->Endpoint_Analysis

Figure 2: Workflow of the ENMD-2076 Phase II Clinical Trial.
ENMD-2076 Preclinical Xenograft Study Methodology

  • Cell Lines and Animal Models: MDA-MB-468 and MDA-MB-231 TNBC cell lines were used to establish orthotopic xenografts in athymic nude mice.[3]

  • Treatment: Mice with established tumors were treated with ENMD-2076 (e.g., 100 mg/kg) or vehicle control via oral gavage once daily.[3]

  • Efficacy Assessment: Tumor growth was monitored regularly, and at the end of the study, tumors were excised for further analysis, including immunohistochemistry for markers of proliferation and apoptosis.[3]

Discussion and Future Directions

The available data suggest that this compound has a manageable safety profile and demonstrates clinical activity in a heavily pre-treated TNBC population, a group with high unmet medical need. Its unique mechanism of action, targeting both cell division and angiogenesis, provides a strong rationale for further investigation.

Paclitaxel remains a critical therapeutic option for breast cancer. The development of novel formulations, such as oral paclitaxel, aims to improve convenience and potentially reduce certain toxicities.[10]

Future research should focus on identifying predictive biomarkers to select patients most likely to respond to ENMD-2076.[5] Given the distinct mechanisms of action, combination studies of ENMD-2076 with other agents, including taxanes, could be a promising strategy. Studies exploring the combination of other Aurora kinase inhibitors with taxanes have shown potential for enhanced antitumor efficacy, suggesting a possible synergistic effect that warrants investigation for ENMD-2076 and paclitaxel.[11][12] A randomized controlled trial directly comparing ENMD-2076 with standard-of-care chemotherapy, such as paclitaxel, would be necessary to definitively establish its comparative efficacy and role in the treatment landscape of breast cancer.

References

In Vivo Validation of ENMD-2076 Tartrate: A Comparative Guide to its Anti-Tumor Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in vivo anti-tumor effects of ENMD-2076 tartrate, a potent orally bioavailable inhibitor of Aurora A kinase and multiple angiogenic kinases. Through a detailed examination of preclinical data, this document compares the efficacy of ENMD-2076 with other anti-cancer agents, presents detailed experimental protocols for key in vivo studies, and visualizes the critical pathways and workflows involved.

Executive Summary

ENMD-2076 has demonstrated significant single-agent anti-tumor activity across a range of preclinical cancer models, including breast, colorectal, and hepatocellular carcinoma. Its dual mechanism of action, targeting both mitotic progression and tumor angiogenesis, offers a compelling therapeutic strategy. Comparative studies have shown that ENMD-2076's efficacy is superior to standard-of-care agents like sorafenib and conventional chemotherapy in certain cancer types. This guide serves as a resource for researchers seeking to understand and potentially build upon the existing in vivo validation of this compound.

Comparative Efficacy of ENMD-2076

The anti-tumor activity of ENMD-2076 has been benchmarked against other established anti-cancer agents in vivo, demonstrating its potential as a potent therapeutic.

Hepatocellular Carcinoma (HCC) Xenograft Models

In a comparative study utilizing three different human HCC cell line-derived xenograft models (SMMC-7721, QGY-7703, and HepG2), ENMD-2076 exhibited significantly greater tumor growth inhibition (TGI) than sorafenib, doxorubicin, and 5-fluorouracil (5-FU).

Treatment GroupSMMC-7721 TGI (%)QGY-7703 TGI (%)HepG2 TGI (%)
ENMD-2076 (100 mg/kg) 73.67 76.59 80.12
Sorafenib48.6351.4357.60
Doxorubicin (1 mg/kg)Lower than ENMD-2076Lower than ENMD-2076Lower than ENMD-2076
5-FU (30 mg/kg)Lower than ENMD-2076Lower than ENMD-2076Lower than ENMD-2076

Table 1: Comparison of Tumor Growth Inhibition in HCC Xenograft Models.

Signaling Pathways and Mechanism of Action

ENMD-2076 exerts its anti-tumor effects through the inhibition of key signaling pathways involved in cell proliferation and angiogenesis. The diagram below illustrates the primary targets of ENMD-2076.

ENMD-2076_Mechanism_of_Action cluster_proliferation Proliferation cluster_angiogenesis Angiogenesis Aurora_A Aurora A Kinase Mitosis Mitotic Progression Aurora_A->Mitosis Cell_Cycle_Arrest G2/M Arrest Mitosis->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis VEGFR VEGFRs Angiogenesis_Node Angiogenesis VEGFR->Angiogenesis_Node FGFR FGFRs FGFR->Angiogenesis_Node Tumor_Growth Tumor Growth & Metastasis Angiogenesis_Node->Tumor_Growth ENMD-2076 ENMD-2076 ENMD-2076->Aurora_A inhibition ENMD-2076->VEGFR inhibition ENMD-2076->FGFR inhibition

ENMD-2076 dual mechanism of action.

Experimental Protocols

Detailed methodologies for the in vivo validation of ENMD-2076 are provided below, enabling researchers to replicate and build upon these findings.

Human Tumor Xenograft Models

This workflow outlines the key steps involved in establishing and utilizing human tumor xenograft models to evaluate the in vivo efficacy of ENMD-2076.

Xenograft_Workflow Cell_Culture 1. Cell Line Culture (e.g., MDA-MB-468, HT-29) Cell_Harvest 2. Cell Harvesting & Preparation Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Implantation in Nude Mice Cell_Harvest->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 6. Oral Administration of ENMD-2076 or Vehicle Randomization->Treatment Data_Collection 7. Tumor Volume & Body Weight Measurement Treatment->Data_Collection Endpoint 8. Endpoint Analysis (Tumor Excision, IHC, etc.) Data_Collection->Endpoint

Workflow for in vivo xenograft studies.

Materials and Methods:

  • Cell Lines: Human cancer cell lines (e.g., MDA-MB-468 breast cancer, HT-29 colorectal cancer) are cultured in appropriate media supplemented with fetal bovine serum.

  • Animals: Female athymic nude mice (4-6 weeks old) are used.

  • Tumor Implantation: 2.5 x 10^6 cells are resuspended in a 1:1 mixture of serum-free medium and Matrigel and injected subcutaneously into the flank of each mouse.

  • Treatment: Once tumors reach a specified volume (e.g., 100-150 mm³), mice are randomized into treatment and control groups. ENMD-2076 is prepared in sterile water and administered daily via oral gavage at doses ranging from 100 to 200 mg/kg. The control group receives the vehicle (sterile water).

  • Efficacy Evaluation: Tumor volume is measured 2-3 times weekly using calipers, and calculated using the formula: (length x width²) / 2. Animal body weight is also monitored as an indicator of toxicity.

  • Endpoint Analysis: At the end of the study, tumors are excised for pharmacodynamic analysis.

Pharmacodynamic Analysis

To assess the biological effects of ENMD-2076 on tumor tissue, immunohistochemistry (IHC) is performed to measure key biomarkers of proliferation and Aurora kinase inhibition.

Protocol for Phospho-Histone H3 (pHH3) Staining:

  • Tissue Processing: Excised tumors are fixed in 10% neutral buffered formalin and embedded in paraffin.

  • Sectioning: 4-5 µm sections are cut and mounted on slides.

  • Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol to water.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate-based buffer (pH 6.0).

  • Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide, and non-specific binding is blocked with a serum-free protein block.

  • Primary Antibody Incubation: Slides are incubated with a rabbit monoclonal antibody against phospho-histone H3 (Ser10) (e.g., from Cell Signaling Technology) overnight at 4°C.

  • Secondary Antibody and Detection: A horseradish peroxidase-conjugated anti-rabbit secondary antibody is applied, followed by a DAB substrate kit for visualization.

  • Counterstaining and Mounting: Slides are counterstained with hematoxylin, dehydrated, and mounted.

  • Analysis: The number of pHH3-positive cells is quantified per unit area to assess the mitotic index.

Conclusion

The in vivo data presented in this guide strongly support the anti-tumor efficacy of this compound. Its superiority over existing therapies in certain preclinical models, combined with a well-defined mechanism of action, positions ENMD-2076 as a promising candidate for further clinical investigation. The detailed experimental protocols provided herein offer a foundation for researchers to independently validate and expand upon these findings.

Biomarkers for ENMD-2076 Tartrate Sensitivity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of ENMD-2076 Tartrate, a multi-target kinase inhibitor, and its predictive biomarkers, with a comparative look at alternative therapies. This guide provides researchers, scientists, and drug development professionals with the essential data and experimental protocols to evaluate ENMD-2076's potential in preclinical and clinical research.

This compound is an orally active small molecule that uniquely targets both cell proliferation and angiogenesis by inhibiting Aurora A kinase and multiple receptor tyrosine kinases, including VEGFRs and FGFRs.[1][2] Its dual mechanism of action has shown promise in various cancer models, particularly in triple-negative breast cancer (TNBC) and ovarian cancer. This guide synthesizes key findings on biomarkers that may predict sensitivity to ENMD-2076 and compares its performance with other targeted therapies.

Mechanism of Action and Targeted Signaling Pathways

ENMD-2076 exerts its anti-cancer effects by disrupting key cellular processes. Its primary targets include:

  • Aurora A Kinase: A key regulator of mitosis, its inhibition leads to defects in spindle assembly and ultimately, apoptosis.[3]

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Inhibition of VEGFRs blocks the signaling cascade responsible for angiogenesis, the formation of new blood vessels that supply tumors with nutrients.

  • Fibroblast Growth Factor Receptors (FGFRs): Similar to VEGFRs, FGFRs are involved in angiogenesis and tumor cell proliferation.

  • Other Kinases: ENMD-2076 also shows activity against other kinases such as Flt3, c-Kit, and Src.[4]

Below is a diagram illustrating the signaling pathways targeted by ENMD-2076.

ENMD-2076_Signaling_Pathways ENMD-2076 Targeted Signaling Pathways cluster_proliferation Cell Proliferation & Mitosis cluster_angiogenesis Angiogenesis Aurora_A Aurora A Kinase Mitotic_Spindle_Assembly Mitotic Spindle Assembly Aurora_A->Mitotic_Spindle_Assembly Cell_Cycle_Progression Cell Cycle Progression (G2/M) Mitotic_Spindle_Assembly->Cell_Cycle_Progression Apoptosis Apoptosis Cell_Cycle_Progression->Apoptosis VEGF VEGF VEGFR VEGFR VEGF->VEGFR FGF FGF FGFR FGFR FGF->FGFR Angiogenesis_Pathway Angiogenic Signaling VEGFR->Angiogenesis_Pathway FGFR->Angiogenesis_Pathway Blood_Vessel_Formation New Blood Vessel Formation Angiogenesis_Pathway->Blood_Vessel_Formation ENMD_2076 ENMD-2076 ENMD_2076->Aurora_A inhibition ENMD_2076->VEGFR inhibition ENMD_2076->FGFR inhibition

Caption: ENMD-2076 inhibits Aurora A kinase and key angiogenic pathways.

Biomarkers for ENMD-2076 Sensitivity and Resistance

Several preclinical and clinical studies have identified potential biomarkers to predict tumor response to ENMD-2076.

Sensitivity Biomarkers
  • p53 Mutation Status: In preclinical models of triple-negative breast cancer, cell lines with a p53 mutation and increased p53 expression demonstrated greater sensitivity to ENMD-2076, leading to increased apoptosis.[5][6][7]

  • p73 Expression: Increased expression of the p53-family member, p73, has been correlated with a sensitive phenotype in p53-mutated TNBC models.[6][8]

  • Triple-Negative Breast Cancer (TNBC) Subtype: Preclinical data suggests that TNBC cell lines are generally more sensitive to ENMD-2076 compared to other breast cancer subtypes.[9]

Resistance Biomarkers
  • Senescence: The induction of a senescent phenotype, rather than apoptosis, has been associated with both intrinsic and acquired resistance to ENMD-2076 in TNBC models.[6]

  • TNBC Subtype Switching: A switch from a luminal androgen receptor to a basal-like subtype has been observed at the time of acquired resistance in preclinical TNBC models.[2][6]

Performance Data and Comparison with Alternatives

The efficacy of ENMD-2076 has been evaluated in numerous cancer cell lines and in vivo models. The following tables provide a summary of its performance and a comparison with other relevant targeted therapies.

In Vitro Kinase Inhibitory Activity of ENMD-2076
Kinase TargetIC50 (nM)
Aurora A14
Flt31.86
KDR/VEGFR258.2
Flt4/VEGFR315.9
FGFR192.7
FGFR270.8
Src56.4
PDGFRα56.4
Aurora B350

Data sourced from MedchemExpress and AACR Journals.[4][9]

Anti-proliferative Activity of ENMD-2076 in Cancer Cell Lines (IC50)
Cell LineCancer TypeIC50 (µM)
Breast Cancer
MDA-MB-468Triple-Negative~0.5
MDA-MB-231Triple-Negative~1.5
Leukemia
MV4;11Acute Myeloid Leukemia0.025
U937Histiocytic Lymphoma~0.5
Multiple Myeloma
H929Plasmacytoma~3.8

Data represents a selection from various studies. IC50 values can vary based on experimental conditions.[1][9][10]

Comparison with Alternative Therapies

Direct head-to-head comparative studies of ENMD-2076 with other targeted agents are limited. The following tables present data from separate studies to provide an indirect comparison with other Aurora kinase inhibitors and anti-angiogenic agents.

Comparison with other Aurora Kinase Inhibitors (Preclinical Data)
DrugPrimary TargetIC50 (Aurora A, nM)IC50 (Aurora B, nM)Cancer Models with Activity
ENMD-2076 Aurora A, VEGFR, FGFR 14 350 TNBC, Ovarian, Leukemia, Multiple Myeloma
Alisertib (MLN8237)Aurora A1.2396.5Neuroblastoma, Ewing Sarcoma, ALL
Barasertib (AZD1152)Aurora B1400<1AML, Solid Tumors

Data compiled from various preclinical studies.[3][11]

Comparison with Anti-Angiogenic Agents in Relevant Cancer Types
DrugMechanismCancer TypeKey Clinical Trial Finding (Progression-Free Survival)
ENMD-2076 VEGFR/FGFR inhibitor Metastatic TNBC 4-month Clinical Benefit Rate: 27.8% [8][12]
BevacizumabAnti-VEGF-A mAbMetastatic TNBC (with paclitaxel)Median PFS: 11.8 months vs 5.9 months for paclitaxel alone
BevacizumabRecurrent Ovarian CancerMedian PFS: 6.7 months vs 3.4 months for chemotherapy alone[13]
SunitinibMulti-tyrosine kinase inhibitor (VEGFR, PDGFR)Metastatic Breast CancerNo significant improvement in PFS compared to standard of care

Clinical trial data is presented for context and is not from direct head-to-head comparisons.[14]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of key experimental protocols used in the evaluation of ENMD-2076.

Sulforhodamine B (SRB) Cell Proliferation Assay

This colorimetric assay is used to determine cytotoxicity and cell proliferation.

SRB_Assay_Workflow SRB Assay Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Drug_Treatment Treat with ENMD-2076 (or alternative) Cell_Seeding->Drug_Treatment Incubation Incubate for 48-96 hours Drug_Treatment->Incubation Fixation Fix cells with cold TCA Incubation->Fixation Staining Stain with 0.4% SRB solution Fixation->Staining Washing Wash with 1% acetic acid Staining->Washing Solubilization Solubilize bound dye with 10 mM Tris base Washing->Solubilization Measurement Measure absorbance at 540 nm Solubilization->Measurement Analysis Calculate IC50 values Measurement->Analysis End End Analysis->End

Caption: A simplified workflow for the Sulforhodamine B (SRB) assay.

Protocol Summary:

  • Cell Seeding: Plate cells in 96-well microtiter plates at a predetermined density.[1][15]

  • Drug Incubation: After 24 hours, add serial dilutions of the test compound and incubate for a further 48-96 hours.[8]

  • Cell Fixation: Gently add cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.[15]

  • Staining: Wash plates with water and air dry. Add 0.4% (w/v) SRB solution in 1% acetic acid and incubate for 30 minutes at room temperature.[1]

  • Washing: Remove unbound dye by washing four times with 1% (v/v) acetic acid.[15]

  • Solubilization and Measurement: Air dry the plates, then add 10 mM Tris base solution to solubilize the bound dye. Measure the optical density at 540 nm.[1]

In Vivo Tumor Xenograft Studies

These studies are essential for evaluating the anti-tumor efficacy of a compound in a living organism.

Xenograft_Study_Workflow In Vivo Xenograft Study Workflow Start Start Cell_Implantation Subcutaneous/Orthotopic implantation of cancer cells into immunocompromised mice Start->Cell_Implantation Tumor_Growth Allow tumors to reach a palpable size (e.g., 100-200 mm³) Cell_Implantation->Tumor_Growth Randomization Randomize mice into treatment and control groups Tumor_Growth->Randomization Drug_Administration Administer ENMD-2076 (e.g., oral gavage) or vehicle control daily Randomization->Drug_Administration Monitoring Monitor tumor volume and body weight regularly Drug_Administration->Monitoring Endpoint Continue treatment until a predefined endpoint (e.g., tumor size, study duration) Monitoring->Endpoint Tissue_Harvesting Harvest tumors for pharmacodynamic analysis (e.g., IHC) Endpoint->Tissue_Harvesting End End Tissue_Harvesting->End

Caption: General workflow for conducting in vivo tumor xenograft studies.

Protocol Summary:

  • Cell Preparation and Implantation: Harvest cancer cells and implant them subcutaneously or orthotopically into immunocompromised mice.[3]

  • Tumor Growth and Randomization: Once tumors reach a specified volume, randomize animals into treatment and control groups.[9]

  • Drug Administration: Administer ENMD-2076 or vehicle control orally at the specified dose and schedule.[9]

  • Monitoring and Endpoint: Measure tumor dimensions and body weight regularly. The study concludes when tumors in the control group reach a predetermined size or after a set duration.[3]

  • Pharmacodynamic Analysis: At the end of the study, tumors are excised for analysis of biomarkers by immunohistochemistry or other methods.[7]

Immunohistochemistry (IHC) for Biomarker Analysis

IHC is used to detect the presence and localization of specific proteins in tissue samples.

Protocol Summary:

  • Tissue Preparation: Fix tumor tissues in formalin and embed in paraffin. Cut thin sections (e.g., 4-5 µm) and mount on slides.[16]

  • Deparaffinization and Rehydration: Remove paraffin with xylene and rehydrate through a series of graded ethanol washes.[14]

  • Antigen Retrieval: Use heat-induced epitope retrieval (e.g., in citrate buffer) to unmask the antigenic sites.[14]

  • Blocking and Antibody Incubation: Block non-specific binding with serum and then incubate with primary antibodies against biomarkers of interest (e.g., p53, Ki-67, CD34).[16]

  • Detection: Use a labeled secondary antibody and a chromogenic substrate to visualize the protein of interest.

  • Counterstaining and Mounting: Counterstain with hematoxylin to visualize cell nuclei and mount with a permanent mounting medium.[14]

Conclusion

This compound is a promising multi-targeted kinase inhibitor with a unique profile of inhibiting both cell proliferation and angiogenesis. Preclinical and clinical data have identified potential biomarkers, such as p53 mutation status and the TNBC subtype, which may help in selecting patients who are most likely to respond to this therapy. While direct comparative data with other targeted agents is still emerging, the information presented in this guide provides a solid foundation for researchers to design and interpret studies involving ENMD-2076 and to objectively evaluate its therapeutic potential against other treatment modalities. Further investigation into the identified biomarkers and mechanisms of resistance will be crucial for the successful clinical development of ENMD-2076.

References

ENMD-2076 Tartrate: A Comparative Guide to its Cross-Reactivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the cross-reactivity profile of ENMD-2076 Tartrate, a potent and orally bioavailable multi-kinase inhibitor. By objectively comparing its performance with other established multi-kinase inhibitors, Sunitinib and Sorafenib, this document aims to equip researchers with the necessary data to make informed decisions in their drug development and research endeavors.

Executive Summary

ENMD-2076 is a novel small molecule inhibitor with a primary mechanism of action targeting key pathways in tumor growth and survival, including angiogenesis and cell cycle progression. Its principal targets are Aurora A kinase and the FMS-like tyrosine kinase 3 (Flt3).[1][2] Beyond these, it exhibits significant inhibitory activity against a range of other kinases, including those involved in angiogenesis such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs). This multi-targeted profile presents both therapeutic opportunities and the potential for off-target effects, making a thorough understanding of its cross-reactivity essential.

Kinase Inhibition Profile of this compound

ENMD-2076 has been extensively profiled against a wide panel of kinases to determine its selectivity. The following table summarizes the half-maximal inhibitory concentrations (IC50) for its primary targets and key off-targets.

Kinase TargetENMD-2076 IC50 (nM)
Flt31.86
Aurora A14
KDR (VEGFR2)58.2
VEGFR315.9
FGFR192.7
FGFR270.8
Src56.4
PDGFRα56.4
Aurora B350
c-Kit120
RET10.4
CSF1R (FMS)20.2
LCK-
NTRK1 (TrkA)-

Screening of ENMD-2076 at a concentration of 1 µmol/L against a panel of 100 kinases revealed that for the majority of these kinases, the inhibition was less than 50%, indicating a degree of selectivity.[3]

Comparative Kinase Inhibition: ENMD-2076 vs. Sunitinib vs. Sorafenib

To provide a clearer perspective on the cross-reactivity of ENMD-2076, its inhibitory profile is compared with two other widely used multi-kinase inhibitors, Sunitinib and Sorafenib.

Kinase TargetENMD-2076 IC50 (nM)Sunitinib IC50 (nM)Sorafenib IC50 (nM)
Primary Targets
Aurora A14--
Flt31.865058
KDR (VEGFR2)58.28090
PDGFRβ-257
c-Kit120Potent Inhibitor68
Raf-1--6
B-Raf--22
Common Off-Targets
VEGFR1-Potent Inhibitor26
VEGFR315.9Potent Inhibitor20
PDGFRα56.4Potent Inhibitor-
FGFR192.7>10-fold less potent than VEGFR2/PDGFR580
FGFR270.8--
Src56.4>10-fold less potent than VEGFR2/PDGFR-
RET10.4Potent Inhibitor43

This comparative analysis highlights the unique profile of ENMD-2076, with its potent inhibition of Aurora A, a feature not shared by Sunitinib or Sorafenib. While all three inhibitors target key angiogenic kinases like VEGFR and PDGFR, the relative potencies differ, which may translate to different efficacy and toxicity profiles.

Signaling Pathways and Experimental Workflow

To visually represent the biological context and experimental procedures, the following diagrams have been generated.

G cluster_0 Angiogenesis & Proliferation Pathways cluster_1 Cell Cycle Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR FGF FGF FGFR FGFR FGF->FGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR SCF SCF cKit c-Kit SCF->cKit FL Flt3 Ligand Flt3 Flt3 FL->Flt3 PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Angiogenesis Angiogenesis VEGFR->Angiogenesis FGFR->PLCg FGFR->PI3K FGFR->Angiogenesis PDGFR->PI3K cKit->PI3K Flt3->PI3K DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 AKT Akt PI3K->AKT RAS RAS RAF RAF RAS->RAF PKC PKC DAG->PKC Ca Ca²⁺ IP3->Ca mTOR mTOR AKT->mTOR MEK MEK RAF->MEK Proliferation Proliferation PKC->Proliferation Ca->Proliferation Survival Survival mTOR->Survival ERK ERK MEK->ERK ERK->Proliferation AuroraA Aurora A Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle Mitosis Mitosis Centrosome->Mitosis Spindle->Mitosis ENMD2076 ENMD-2076 ENMD2076->VEGFR ENMD2076->FGFR ENMD2076->PDGFR ENMD2076->cKit ENMD2076->Flt3 ENMD2076->AuroraA Src Src ENMD2076->Src Sunitinib Sunitinib Sunitinib->VEGFR Sunitinib->PDGFR Sunitinib->cKit Sunitinib->Flt3 Sorafenib Sorafenib Sorafenib->VEGFR Sorafenib->PDGFR Sorafenib->cKit Sorafenib->Flt3 Sorafenib->RAF

Caption: Signaling pathways targeted by ENMD-2076 and comparator drugs.

G cluster_0 Biochemical Kinase Assay Workflow cluster_1 Cellular Proliferation Assay Workflow start Start recombinant_kinase Recombinant Kinase (e.g., Aurora A, VEGFR2) start->recombinant_kinase incubation Incubation (e.g., 1 hour) recombinant_kinase->incubation peptide_substrate Peptide Substrate peptide_substrate->incubation atp ATP (at Km concentration) atp->incubation enmd2076 ENMD-2076 (Varying Concentrations) enmd2076->incubation detection Detection of Substrate Phosphorylation (e.g., Z'-Lyte Kinase Assay) incubation->detection data_analysis Data Analysis (IC50 Calculation) detection->data_analysis end End data_analysis->end start_cell Start cell_seeding Seed Cancer Cell Lines in 96-well plates start_cell->cell_seeding compound_treatment Treat with ENMD-2076 (Varying Concentrations) cell_seeding->compound_treatment incubation_cell Incubation (e.g., 72-96 hours) compound_treatment->incubation_cell viability_assay Cell Viability Assay (e.g., SRB, Alamar Blue) incubation_cell->viability_assay readout Measure Absorbance or Fluorescence viability_assay->readout data_analysis_cell Data Analysis (IC50 Calculation) readout->data_analysis_cell end_cell End data_analysis_cell->end_cell

Caption: Workflow for biochemical and cellular assays.

Experimental Protocols

Biochemical Kinase Assays

Objective: To determine the in vitro inhibitory activity of ENMD-2076 against a panel of purified kinases.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human kinases were obtained from commercial sources. Corresponding peptide substrates were used for each kinase.

  • Assay Buffer: A typical kinase assay buffer consists of 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.

  • Compound Dilution: ENMD-2076 was serially diluted in DMSO to generate a range of concentrations for IC50 determination.

  • Kinase Reaction: The kinase, peptide substrate, and ENMD-2076 were pre-incubated in the assay buffer. The reaction was initiated by the addition of ATP at a concentration equivalent to its Km for each specific kinase.

  • Incubation: The reaction mixture was incubated at room temperature for a specified period (e.g., 60 minutes).

  • Detection: The extent of substrate phosphorylation was quantified using a suitable detection method, such as the Z'-Lyte Kinase Assay Kit (Invitrogen), which measures the change in fluorescence upon substrate phosphorylation.

  • Data Analysis: The percentage of kinase inhibition was calculated for each concentration of ENMD-2076. IC50 values were determined by fitting the dose-response data to a four-parameter logistic equation using graphing software like GraphPad Prism.

Cellular Proliferation Assays

Objective: To assess the antiproliferative effect of ENMD-2076 on various cancer cell lines.

Methodology:

  • Cell Culture: Human cancer cell lines were cultured in their recommended media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells were seeded into 96-well plates at a predetermined density to ensure exponential growth during the assay.

  • Compound Treatment: After allowing the cells to adhere overnight, they were treated with a range of concentrations of ENMD-2076 for a specified duration (typically 72 to 96 hours).

  • Cell Viability Measurement: Cell viability was assessed using one of the following methods:

    • Sulforhodamine B (SRB) Assay: Cells were fixed with trichloroacetic acid, stained with SRB dye, and the bound dye was solubilized. The absorbance was measured at 510 nm.

    • Alamar Blue Assay: Alamar Blue reagent was added to the cells, and after a short incubation, the fluorescence was measured with excitation at 560 nm and emission at 590 nm.

  • Data Analysis: The percentage of cell growth inhibition was calculated relative to untreated control cells. IC50 values were determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound demonstrates a unique cross-reactivity profile, characterized by potent inhibition of Aurora A and Flt3, in addition to a broad spectrum of anti-angiogenic kinases. Its profile is distinct from other multi-kinase inhibitors like Sunitinib and Sorafenib, suggesting potential for different therapeutic applications and toxicity considerations. The provided experimental data and detailed protocols offer a solid foundation for further investigation and development of this compound. Researchers are encouraged to consider this comprehensive profile when designing future preclinical and clinical studies.

References

ENMD-2076 Tartrate in Platinum-Resistant Ovarian Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ENMD-2076 tartrate with alternative treatment options for platinum-resistant ovarian cancer. The information is supported by experimental data from clinical trials to facilitate an objective evaluation of its therapeutic potential.

Mechanism of Action

ENMD-2076 is an orally active, multi-target kinase inhibitor. Its anti-tumor activity stems from its ability to selectively inhibit kinases crucial for tumor growth, proliferation, and angiogenesis. The primary targets of ENMD-2076 include Aurora A kinase, Vascular Endothelial Growth Factor Receptors (VEGFRs), and Fibroblast Growth Factor Receptors (FGFRs).[1][2] By disrupting these signaling pathways, ENMD-2076 exerts both anti-proliferative and anti-angiogenic effects.

ENMD2076_Mechanism cluster_proliferation Cell Proliferation cluster_angiogenesis Angiogenesis Aurora_A Aurora A Kinase Mitosis Mitosis Aurora_A->Mitosis Tumor_Growth_P Tumor Growth & Proliferation Mitosis->Tumor_Growth_P VEGFR_FGFR VEGFR / FGFR Endothelial_Cell Endothelial Cell Proliferation & Migration VEGFR_FGFR->Endothelial_Cell Blood_Vessel New Blood Vessel Formation Endothelial_Cell->Blood_Vessel Tumor_Growth_A Tumor Growth & Metastasis Blood_Vessel->Tumor_Growth_A ENMD2076 ENMD-2076 ENMD2076->Aurora_A inhibition ENMD2076->VEGFR_FGFR inhibition

Caption: Mechanism of action of ENMD-2076.

Clinical Efficacy

The efficacy of ENMD-2076 in platinum-resistant ovarian cancer was evaluated in a Phase II clinical trial. The following tables present a comparative summary of the clinical data for ENMD-2076 and standard-of-care treatments.

Table 1: Efficacy of ENMD-2076 in Platinum-Resistant Ovarian Cancer

Efficacy EndpointENMD-2076 (Single Agent)
Progression-Free Survival (PFS) Rate at 6 months 22%[3][4]
Median Time to Progression 3.6 months[3][4]
Objective Response Rate (ORR) Partial Response: 7% (4/57)[5]
Disease Control Rate (DCR) Stable Disease: 53% (30/57)[5]
Median Overall Survival (OS) Not yet reached at the time of data cutoff[5]

Table 2: Comparative Efficacy of Standard Therapies in Platinum-Resistant Ovarian Cancer (AURELIA Trial)

Efficacy EndpointSingle-Agent ChemotherapyBevacizumab + Chemotherapy
Median Progression-Free Survival (PFS) 3.4 months[6][7]6.7 months[6][7]
Objective Response Rate (ORR) 11.8%[6]27.3%[6]
Median Overall Survival (OS) 13.3 months[6]16.6 months[6]

*Chemotherapy options included pegylated liposomal doxorubicin, weekly paclitaxel, or topotecan.

Table 3: Efficacy of Bevacizumab in Combination with Specific Chemotherapies (AURELIA Trial Subgroup Analysis)

Efficacy EndpointBevacizumab + PaclitaxelBevacizumab + PLD**Bevacizumab + Topotecan
Median Progression-Free Survival (PFS) 10.4 months[8][9]5.4 months[8]5.8 months[8]
Objective Response Rate (ORR) 53.3%[9]13.7%[9]17.0%[9]

*Pegylated Liposomal Doxorubicin

Experimental Protocols

ENMD-2076 Phase II Trial
  • Study Design: This was an open-label, single-arm, multi-center Phase II study.[3][4][10]

  • Patient Population: The trial enrolled 64 patients with recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer who were resistant to platinum-based therapy.[3][10] The median number of prior regimens was 2.[3][4]

  • Treatment: ENMD-2076 was administered orally as a single agent.[3][10]

  • Primary Endpoint: The primary objective was to determine the progression-free survival (PFS) rate at 6 months, based on RECIST v1.1 criteria.[3][4]

  • Secondary Endpoints: Secondary objectives included response rate (RR), duration of response, overall survival (OS), and safety.[3][4]

ENMD2076_Trial_Workflow Screening Patient Screening (Platinum-Resistant Ovarian Cancer) Enrollment Enrollment (n=64) Screening->Enrollment Treatment Oral ENMD-2076 (Single Agent) Enrollment->Treatment Assessment Tumor Assessment (RECIST v1.1) Treatment->Assessment Regular Intervals Endpoints Endpoint Analysis: - Primary: PFS Rate at 6 months - Secondary: ORR, DoR, OS, Safety Assessment->Endpoints

References

ENMD-2076 Tartrate: A Comparative Analysis Across Diverse Cancer Types

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

ENMD-2076 Tartrate, a novel, orally active small-molecule kinase inhibitor, has demonstrated a unique dual mechanism of action, targeting pathways crucial for both tumor cell proliferation and angiogenesis.[1] This guide provides a comprehensive comparative analysis of its performance in various cancer types, supported by preclinical and clinical data.

Mechanism of Action

ENMD-2076 selectively inhibits Aurora A kinase, a key regulator of mitosis, and multiple receptor tyrosine kinases involved in angiogenesis, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Fibroblast Growth Factor Receptors (FGFRs), and Fms-like tyrosine kinase 3 (Flt3).[1][2][3] This multi-targeted approach leads to cell cycle arrest at the G2/M phase, induction of apoptosis, and inhibition of new blood vessel formation in tumors.[3][4]

Below is a diagram illustrating the primary signaling pathways targeted by ENMD-2076.

ENMD_2076_Mechanism cluster_proliferation Proliferation & Cell Cycle cluster_angiogenesis Angiogenesis Aurora A Aurora A Centrosome Separation Centrosome Separation Aurora A->Centrosome Separation Spindle Assembly Spindle Assembly Aurora A->Spindle Assembly Mitosis Mitosis Centrosome Separation->Mitosis Spindle Assembly->Mitosis Cell Proliferation Cell Proliferation Mitosis->Cell Proliferation Tumor Growth Tumor Growth Cell Proliferation->Tumor Growth VEGFRs VEGFRs Endothelial Cell Proliferation Endothelial Cell Proliferation VEGFRs->Endothelial Cell Proliferation Vascular Permeability Vascular Permeability VEGFRs->Vascular Permeability FGFRs FGFRs FGFRs->Endothelial Cell Proliferation Flt3 Flt3 Flt3->Endothelial Cell Proliferation New Blood Vessel Formation New Blood Vessel Formation Endothelial Cell Proliferation->New Blood Vessel Formation Vascular Permeability->New Blood Vessel Formation New Blood Vessel Formation->Tumor Growth ENMD-2076 ENMD-2076 ENMD-2076->Aurora A Inhibits ENMD-2076->VEGFRs Inhibits ENMD-2076->FGFRs Inhibits ENMD-2076->Flt3 Inhibits

Caption: ENMD-2076 inhibits key kinases in proliferation and angiogenesis pathways.

Preclinical Activity

ENMD-2076 has demonstrated broad antiproliferative activity in vitro across a wide range of human solid tumor and hematopoietic cancer cell lines, with IC50 values typically in the nanomolar range.[1][3] In vivo studies using tumor xenograft models have shown that ENMD-2076 can induce tumor regression or complete inhibition of growth in models of breast, colon, melanoma, leukemia, and multiple myeloma.[1][2]

Clinical Trials: A Comparative Overview

ENMD-2076 has been evaluated in several Phase I and II clinical trials across various cancer types. The following tables summarize the key efficacy data from these studies.

Ovarian Cancer

ENMD-2076 has been investigated in patients with recurrent, platinum-resistant ovarian cancer.

Trial Phase Patient Population Dosage Primary Endpoint Results Adverse Events (Grade 3/4)
Phase IIPlatinum-resistant epithelial ovarian, fallopian tube, or peritoneal cancerDaily oral administration6-month Progression-Free Survival (PFS) rate6-month PFS rate: 22%; Median Time to Progression: 3.6 months[5]Hypertension, fatigue[5]
Phase IIOvarian Clear Cell Carcinoma (OCCC)275 mg or 250 mg dailyObjective Response Rate & 6-month PFS rate6-month PFS rate: 22%; Partial Response: 3 patients; Stable Disease: 26 patients[6][7]Hypertension (28%), proteinuria (10%), diarrhea (10%)[6]
Triple-Negative Breast Cancer (TNBC)

ENMD-2076 has shown activity in preclinical models of TNBC and has been evaluated in a Phase II trial for patients with advanced or metastatic TNBC.[8][9]

Trial Phase Patient Population Dosage Primary Endpoint Results Adverse Events (Grade 3/4)
Phase IIPreviously treated, advanced, or metastatic TNBC250 mg orally once daily6-month Clinical Benefit Rate (CBR)6-month CBR: 16.7% (including 2 partial responses); 4-month CBR: 27.8%[8]Hypertension (37.5%), fatigue (10%)[10]
Soft Tissue Sarcoma (STS)

A Phase II study evaluated the efficacy and safety of ENMD-2076 in patients with advanced soft tissue sarcoma.[11]

Trial Phase Patient Population Dosage Primary Endpoint Results Adverse Events (Grade 3/4)
Phase IIAdvanced soft tissue sarcoma (≤1 prior line of therapy)275 mg daily6-month Progression-Free Survival (PFS)6-month PFS: 20.8%; Median PFS: 2.5 months; Overall Survival: 14.1 months[11]Hypertension (60%)[11]
Acute Myeloid Leukemia (AML) and Chronic Myelomonocytic Leukemia (CMML)

A Phase I trial was conducted to determine the safety and recommended Phase II dose of ENMD-2076 in patients with relapsed or refractory AML or CMML.[12]

Trial Phase Patient Population Dosage Primary Endpoint Results Adverse Events (Dose-Limiting Toxicities)
Phase IRelapsed or refractory AML or CMMLDose escalation (225 mg, 275 mg, 325 mg, 375 mg daily)Maximum Tolerated Dose (MTD) & Recommended Phase 2 Dose (RP2D)RP2D: 225 mg orally once daily; 1 Complete Remission with incomplete count recovery (CRi), 3 Morphologic Leukemia-Free State (MLFS)[12]Grade 3 fatigue, typhlitis, syncope, and QTc prolongation[12]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols used in key studies of ENMD-2076.

In Vitro Cell Proliferation Assay

The antiproliferative effect of ENMD-2076 on adherent tumor cell lines was typically measured using a sulforhodamine B (SRB) assay.[2]

SRB_Assay_Workflow Start Start Cell_Plating Plate 500 cells/well in 96-well plates Start->Cell_Plating Compound_Incubation Incubate with ENMD-2076 (0.3 nM to 125 µM) for 96 hours Cell_Plating->Compound_Incubation Cell_Fixation Fix cells with trichloroacetic acid Compound_Incubation->Cell_Fixation Staining Stain with Sulforhodamine B Cell_Fixation->Staining Washing Wash with 1% acetic acid Staining->Washing Solubilization Solubilize bound dye with 10 mM Tris base Washing->Solubilization Measurement Measure absorbance at 510 nm Solubilization->Measurement End End Measurement->End

Caption: Workflow for the in vitro Sulforhodamine B (SRB) proliferation assay.

For non-adherent leukemia cell lines, a similar protocol was followed, with an initial plating of 5,000 cells per well.[2]

In Vivo Tumor Xenograft Studies

The in vivo antitumor activity of ENMD-2076 was assessed in tumor xenograft models.[2]

Xenograft_Study_Workflow Start Start Cell_Injection Inject 2-30 x 10^6 cancer cells with Matrigel subcutaneously into mice Start->Cell_Injection Tumor_Growth Allow tumors to grow to approximately 500-750 mm³ Cell_Injection->Tumor_Growth Treatment Administer a single oral dose of ENMD-2076 Tumor_Growth->Treatment Monitoring Monitor tumor growth and animal well-being Treatment->Monitoring Endpoint Collect tumors for pharmacodynamic analysis Monitoring->Endpoint End End Endpoint->End

Caption: General workflow for in vivo tumor xenograft studies.

Clinical Trial Design (Phase II)

The Phase II clinical trials for ENMD-2076 generally followed a single-arm, open-label design.[5][8]

Phase_II_Trial_Design Start Start Patient_Enrollment Enroll eligible patients with specific cancer type and prior treatment history Start->Patient_Enrollment Treatment_Administration Administer daily oral ENMD-2076 in 4-week cycles Patient_Enrollment->Treatment_Administration Monitoring Monitor for adverse events and tumor response (e.g., using RECIST criteria) Treatment_Administration->Monitoring Primary_Endpoint_Assessment Assess primary endpoint (e.g., 6-month PFS or CBR) Monitoring->Primary_Endpoint_Assessment Secondary_Endpoint_Assessment Assess secondary endpoints (e.g., overall survival, response rate) Primary_Endpoint_Assessment->Secondary_Endpoint_Assessment Correlative_Studies Analyze archival and fresh tumor biopsies for biomarkers Secondary_Endpoint_Assessment->Correlative_Studies End End Correlative_Studies->End

Caption: Logical flow of a typical Phase II clinical trial for ENMD-2076.

Conclusion

This compound has demonstrated modest but notable single-agent activity across a range of difficult-to-treat cancers, including platinum-resistant ovarian cancer, triple-negative breast cancer, and advanced soft tissue sarcoma. Its manageable safety profile is consistent with its mechanism of action. While the efficacy observed in these single-agent trials may not be practice-changing, the clinical benefit observed in a subset of patients warrants further investigation. Future research should focus on identifying predictive biomarkers to select patients most likely to respond and exploring ENMD-2076 in combination with other therapeutic agents to enhance its antitumor activity. The potential correlation between ARID1A loss and improved PFS in ovarian clear cell carcinoma suggests a promising avenue for biomarker-driven patient selection.[6][7]

References

Unlocking Synergistic Vulnerabilities: A Comparative Guide to the Combination of ENMD-2076 Tartrate and PARP Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The convergence of distinct anti-cancer mechanisms holds the promise of enhanced therapeutic efficacy and overcoming drug resistance. This guide explores the compelling preclinical rationale for the synergistic combination of ENMD-2076 Tartrate, a multi-target Aurora kinase inhibitor, with Poly (ADP-ribose) polymerase (PARP) inhibitors. While direct experimental data on the specific combination of ENMD-2076 and PARP inhibitors is emerging, a strong body of evidence for the synergistic interaction between the broader classes of Aurora kinase inhibitors and PARP inhibitors provides a powerful framework for future research and clinical investigation.

The Scientific Rationale: Creating a Synthetic Lethal Environment

The central hypothesis for the synergy between ENMD-2076 and PARP inhibitors lies in the induction of "BRCAness." ENMD-2076, by inhibiting Aurora kinase A, has been shown to downregulate the expression of key proteins in the homologous recombination (HR) DNA repair pathway, namely BRCA1 and BRCA2.[1][2] This impairment of HR, a critical pathway for repairing DNA double-strand breaks, renders cancer cells exquisitely sensitive to PARP inhibitors.

PARP inhibitors function by trapping PARP enzymes on single-strand DNA breaks, which then collapse replication forks and lead to the formation of double-strand breaks.[3][4] In cells with deficient HR repair, these double-strand breaks cannot be efficiently repaired, leading to genomic instability and ultimately, cell death—a concept known as synthetic lethality. By inducing a state of "BRCAness," ENMD-2076 can potentially sensitize even BRCA-proficient tumors to the cytotoxic effects of PARP inhibitors.

Preclinical Evidence of Synergy: Aurora Kinase Inhibitors and PARP Inhibitors

While specific data for ENMD-2076 is not yet available, studies with other selective Aurora kinase A inhibitors, such as alisertib and VIC-1911, in combination with PARP inhibitors like olaparib and rucaparib, have demonstrated significant synergistic anti-tumor activity in various cancer models, particularly in ovarian and prostate cancer.[1][3][5][6]

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies investigating the combination of Aurora kinase inhibitors and PARP inhibitors.

Table 1: In Vitro Synergistic Effects of Aurora Kinase and PARP Inhibitors on Cell Viability

Cancer TypeCell Line(s)Aurora Kinase InhibitorPARP InhibitorKey FindingsReference
Ovarian CancerSKOVIP2 (BRCAwt), PEO1 (BRCAmut)AlisertibRucaparibSynergistic reduction in cell viability in both BRCA-wildtype and BRCA-mutant cells.[1]
Prostate CancerDU145Alisertib, TozasertibOlaparib, Rucaparib, TalazoparibSynergy observed as a class-class phenomenon between different Aurora kinase and PARP inhibitors.[3]

Table 2: In Vivo Anti-Tumor Efficacy of Aurora Kinase and PARP Inhibitor Combination

Cancer TypeAnimal ModelAurora Kinase InhibitorPARP InhibitorKey FindingsReference
Ovarian CancerPatient-Derived Xenograft (PDX) models (BRCA1/2 mutant and wild-type)VIC-1911OlaparibCombined treatment reduced tumor volumes and weights by up to 90% and improved survival in mice with both mutant and wild-type BRCA tumors.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following outlines a general experimental approach for assessing the synergy between ENMD-2076 and a PARP inhibitor, based on established protocols from the literature.

In Vitro Synergy Assessment
  • Cell Lines: A panel of relevant cancer cell lines, including those with known BRCA1/2 mutation status, should be selected.

  • Drug Treatment: Cells are treated with a dose-response matrix of ENMD-2076 and a selected PARP inhibitor (e.g., olaparib, rucaparib) for a defined period (e.g., 72-96 hours).

  • Viability Assay: Cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay.

  • Synergy Analysis: The combination index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

In Vivo Efficacy Studies
  • Animal Models: Immunocompromised mice bearing xenografts or patient-derived xenografts (PDXs) of the cancer of interest are utilized.

  • Treatment Groups: Mice are randomized into four groups: vehicle control, ENMD-2076 alone, PARP inhibitor alone, and the combination of ENMD-2076 and the PARP inhibitor.

  • Drug Administration: Drugs are administered according to their optimal dosing and schedule, determined in prior studies.

  • Tumor Growth Monitoring: Tumor volume and body weight are measured regularly throughout the study.

  • Endpoint Analysis: At the end of the study, tumors are excised for pharmacodynamic analysis, including Western blotting for markers of DNA damage (e.g., γH2AX) and apoptosis (e.g., cleaved caspase-3).

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed.

Synergy_Pathway cluster_ENMD ENMD-2076 cluster_PARPi PARP Inhibitor cluster_Cellular_Processes Cellular Processes ENMD_2076 ENMD-2076 AuroraA Aurora Kinase A ENMD_2076->AuroraA inhibits PARPi PARP Inhibitor PARP PARP PARPi->PARP inhibits BRCA1_2 BRCA1/2 AuroraA->BRCA1_2 promotes HR_Repair Homologous Recombination (HR) Repair BRCA1_2->HR_Repair mediates DSB Double-Strand Breaks (DSBs) HR_Repair->DSB repairs SSB_Repair Single-Strand Break (SSB) Repair PARP->SSB_Repair mediates SSB_Repair->DSB prevents Apoptosis Apoptosis DSB->Apoptosis induces

Proposed mechanism of synergy between ENMD-2076 and PARP inhibitors.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Select Cancer Cell Lines Dose_Response Dose-Response Matrix (ENMD-2076 + PARPi) Cell_Culture->Dose_Response Viability_Assay Cell Viability Assay (e.g., MTT) Dose_Response->Viability_Assay Synergy_Analysis Combination Index (CI) Calculation Viability_Assay->Synergy_Analysis Xenograft_Model Establish Xenograft/ PDX Models Treatment_Groups Randomize into Treatment Groups Xenograft_Model->Treatment_Groups Tumor_Monitoring Monitor Tumor Growth and Body Weight Treatment_Groups->Tumor_Monitoring Endpoint_Analysis Pharmacodynamic Analysis Tumor_Monitoring->Endpoint_Analysis

General experimental workflow for assessing synergy.

Conclusion and Future Directions

The combination of this compound with PARP inhibitors represents a promising therapeutic strategy. The strong preclinical evidence for synergy between Aurora kinase inhibitors and PARP inhibitors provides a solid foundation for dedicated studies involving ENMD-2076. Future research should focus on:

  • Directly evaluating the synergistic effects of ENMD-2076 and various PARP inhibitors in a broad range of cancer models.

  • Identifying predictive biomarkers beyond BRCA status to select patients most likely to benefit from this combination therapy.

  • Optimizing dosing and scheduling to maximize efficacy and minimize potential toxicities in future clinical trials.

By systematically investigating this combination, the research and drug development community can move closer to unlocking its full therapeutic potential for patients with cancer.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for ENMD-2076 Tartrate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of investigational compounds like ENMD-2076 Tartrate is a critical component of laboratory safety and regulatory compliance. This document provides essential guidance on the proper disposal of this compound, a potent, orally active kinase inhibitor. Adherence to these procedures is vital to minimize environmental impact and protect personnel from potential hazards.

Core Principles of Disposal

The disposal of this compound, as with any potent pharmacologically active material, must be conducted in accordance with all applicable local, regional, and national regulations.[1] The primary principle is to prevent the release of the compound into the environment.[2]

Pre-Disposal Handling and Storage

Proper handling and storage are crucial first steps in the disposal process. To prevent accidental exposure or contamination, follow these guidelines:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, lab coats, and eye protection, when handling this compound.[1]

  • Ventilation: Handle the compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or aerosols.[1]

  • Segregation: Store waste this compound separately from other laboratory waste to await disposal.

  • Labeling: Clearly label all waste containers with the chemical name and relevant hazard warnings.

Disposal Procedures for this compound

The following step-by-step process outlines the recommended procedure for the disposal of this compound and its contaminated materials.

Step 1: Waste Classification and Segregation

  • Unused Product: Unused or expired this compound should be treated as hazardous chemical waste. Do not mix it with non-hazardous waste.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as vials, pipette tips, gloves, and bench paper, should be considered contaminated and disposed of as hazardous waste.[1] Empty containers may retain product residue and should be handled with the same precautions as the full container.[1]

  • Solutions: Solutions containing this compound must also be treated as hazardous waste.

Step 2: Packaging for Disposal

  • Solid Waste: Collect solid waste, including unused product and contaminated disposables, in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect liquid waste in a compatible, sealed, and clearly labeled hazardous waste container. Avoid overfilling containers.

Step 3: Consultation and Professional Disposal

  • Engage a Licensed Waste Disposal Company: The disposal of potent pharmaceutical compounds requires specialized handling. It is imperative to work with a licensed and qualified hazardous waste disposal company. The waste code should be assigned in discussion between the user, the producer, and the waste disposal company.[1]

  • Provide Full Disclosure: Inform the waste disposal company of the nature of the waste, including its chemical properties and any known hazards, to ensure they can manage it safely and in compliance with regulations.

Step 4: Documentation

  • Maintain Records: Keep detailed records of the disposal process, including the date, quantity of waste, and the name of the disposal company. This documentation is crucial for regulatory compliance and laboratory safety audits.

Quantitative Data Summary

While specific quantitative limits for the disposal of this compound are not publicly available and would be determined by local regulations, the following table summarizes key handling and storage parameters for the compound.

ParameterValueSource
Storage (Short Term) 0 - 4°C (days to weeks)[3]
Storage (Long Term) -20°C (months to years)[3]
Stock Solution Storage -80°C (up to 6 months); -20°C (up to 1 month)[4]

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the proper disposal workflow for this compound, the following diagram illustrates the key steps and decision points.

cluster_0 On-Site Handling cluster_1 Professional Disposal cluster_2 Compliance & Documentation Start Start: Generation of This compound Waste PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Segregate Segregate Waste: - Unused Product - Contaminated Materials - Solutions PPE->Segregate Package Package Waste in Labeled, Leak-Proof Containers Segregate->Package Consult Consult with EHS Officer and Licensed Waste Disposal Co. Package->Consult Classify Classify Waste According to Local & National Regulations Consult->Classify Transport Arrange for Professional Waste Collection & Transport Classify->Transport Dispose Final Disposal via Approved Methods (e.g., Incineration) Transport->Dispose Record Maintain Detailed Disposal Records Dispose->Record End End: Compliant Disposal Complete Record->End

Figure 1: Workflow for the proper disposal of this compound.

By adhering to these procedures, research professionals can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding their commitment to environmental stewardship.

References

Essential Safety and Logistical Information for Handling ENMD-2076 Tartrate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of investigational compounds like ENMD-2076 Tartrate is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to maintain a safe laboratory environment.

This compound is an orally active, multi-targeted kinase inhibitor with antiangiogenic and antiproliferative properties.[1][2][3] It is a potent pharmacologically active material and should be handled with care to avoid exposure.[4]

Personal Protective Equipment (PPE)

Consistent and correct use of PPE is the most critical barrier against exposure to potent compounds. The following table outlines the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Use
Hand Protection Nitrile GlovesDouble-gloving is recommended. Change gloves immediately if contaminated. After handling, remove gloves and wash hands thoroughly.[4]
Eye Protection Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory to protect against splashes or airborne particles.
Respiratory Protection Fume Hood or Ventilated EnclosureAll handling of the solid compound and preparation of solutions should be performed in a certified chemical fume hood or other ventilated containment device to prevent inhalation of dust or aerosols.[4]
Body Protection Laboratory CoatA buttoned lab coat must be worn to protect skin and clothing. Consider a disposable gown for procedures with a higher risk of contamination.
Face Protection Face ShieldRecommended when there is a significant risk of splashes, such as during bulk handling or solvent extraction.

Operational Plan for Safe Handling

A systematic approach to handling this compound will minimize the risk of exposure and ensure the integrity of the compound.

1. Preparation and Weighing:

  • Designate a specific area within a fume hood for handling this compound.

  • Before weighing, ensure the analytical balance is clean and placed on a stable surface inside the fume hood.

  • Use appropriate tools (e.g., spatulas, weighing paper) that are dedicated to this compound or thoroughly cleaned after use.

  • Handle the solid powder carefully to avoid generating dust.

2. Solution Preparation:

  • This compound is soluble in DMSO.[5]

  • Add the solvent to the weighed compound slowly to avoid splashing.

  • If sonication is required for dissolution, ensure the vial is securely capped.

  • Once in solution, the risk of airborne particle exposure is reduced, but appropriate PPE is still required to prevent skin and eye contact.

3. Experimental Use:

  • Clearly label all solutions containing this compound with the compound name, concentration, solvent, and date of preparation.

  • When performing cell-based assays or animal studies, ensure all manipulations are conducted in a manner that prevents aerosol generation or spills.

  • All treatments involving ENMD-2076 are administered orally in water or a specific vehicle.[1]

Handling_Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_experiment Experimentation cluster_cleanup Cleanup & Disposal A Don PPE B Prepare Fume Hood A->B C Weigh Solid Compound B->C Proceed to handling D Prepare Solution C->D E Label Solutions D->E Proceed to experimentation F Conduct Experiment E->F G Decontaminate Surfaces F->G Proceed to cleanup H Dispose of Waste G->H I Doff PPE H->I

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.

Waste Segregation:

  • Solid Waste: Contaminated consumables such as gloves, weighing paper, and pipette tips should be collected in a dedicated, sealed waste bag or container labeled "Hazardous Chemical Waste."

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed, and clearly labeled waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.

  • Sharps Waste: Needles and syringes used for animal dosing must be disposed of in a designated sharps container.

Disposal Procedure:

  • All waste containing this compound must be disposed of as hazardous chemical waste.

  • Follow your institution's specific guidelines for hazardous waste disposal.

  • Arrange for pickup and disposal by a certified chemical waste management company.

  • Do not dispose of this compound down the drain or in regular trash.[4]

Disposal_Plan This compound Disposal Plan Start Waste Generation Solid Solid Waste (Gloves, Tubes) Start->Solid Liquid Liquid Waste (Solutions, Solvents) Start->Liquid Sharps Sharps Waste (Needles, Syringes) Start->Sharps Segregate Segregate Waste Solid->Segregate Liquid->Segregate Sharps->Segregate Solid_Container Labeled Hazardous Solid Waste Container Segregate->Solid_Container Liquid_Container Labeled Hazardous Liquid Waste Container Segregate->Liquid_Container Sharps_Container Puncture-Proof Sharps Container Segregate->Sharps_Container Dispose Dispose via Certified Chemical Waste Management Solid_Container->Dispose Liquid_Container->Dispose Sharps_Container->Dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.